molecular formula C7H7Cl2NO B1622958 2,4-Dichloro-6-methoxyaniline CAS No. 93839-14-6

2,4-Dichloro-6-methoxyaniline

Cat. No.: B1622958
CAS No.: 93839-14-6
M. Wt: 192.04 g/mol
InChI Key: NMGHEOHOYKBWEM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxyaniline is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHEOHOYKBWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239726
Record name 2,4-Dichloro-6-methoxyaniline
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93839-14-6
Record name 2,4-Dichloro-6-methoxybenzenamine
Source CAS Common Chemistry
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Record name 2,4-Dichloro-6-methoxyaniline
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Record name 2,4-Dichloro-6-methoxyaniline
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Record name 2,4-dichloro-6-methoxyaniline
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Record name 2,4-DICHLORO-6-METHOXYANILINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of 2,4-Dichloro-6-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical analytical insights. We will explore the compound's structural attributes, predictive spectroscopic signatures, potential synthetic pathways, and its significance as a chemical building block. The guide emphasizes the causal relationships between molecular structure and experimental observations, providing a robust framework for understanding and utilizing this compound in a research setting.

Introduction and Chemical Identity

This compound is a substituted aromatic amine. Its structure is characterized by an aniline core, substituted with two chlorine atoms and a methoxy group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The precise positioning of the chloro and methoxy substituents around the aniline ring creates a unique electronic and steric environment that dictates its behavior in chemical reactions and its spectral characteristics.

While its direct applications are not as widely documented as its isomers, its structural motifs are common in pharmacologically active compounds. For instance, the related isomer, 2,4-dichloro-5-methoxyaniline, is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy[1]. This highlights the importance of understanding the synthesis and characterization of such polychlorinated and methoxylated anilines.

Chemical Identifiers and Properties

A precise understanding of a molecule begins with its fundamental identifiers and physical properties.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1000473-82-4PubChem
Molecular Formula C₇H₇Cl₂NOPubChem
Molecular Weight 192.04 g/mol [2]
Appearance Pale Brown Solid (Predicted)[1]
Melting Point 51 °C (for 5-methoxy isomer)[1]
Boiling Point 290.1±35.0 °C (for 5-methoxy isomer)[1]
InChIKey AJROJTARXSATEB-UHFFFAOYSA-NPubChem

Note: Some physical properties are extrapolated from the closely related isomer 2,4-dichloro-5-methoxyaniline due to limited data on the 6-methoxy isomer.

Elucidation of the Molecular Structure

The molecular architecture of this compound is foundational to its chemical identity. The structure consists of a benzene ring substituted at five positions, defining its reactivity and spectroscopic fingerprint.

References

Introduction: The Foundational Importance of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-6-methoxyaniline

For researchers, scientists, and professionals in drug development, understanding the fundamental physicochemical properties of a chemical entity is paramount. This compound, a substituted aniline, serves as a crucial building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Its utility, however, is directly governed by its solubility and stability. These are not mere data points; they are critical parameters that dictate reaction kinetics, inform purification strategies, determine formulation possibilities, and define storage and handling protocols.

This guide provides a technical overview of the solubility and stability profiles of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provides robust, field-proven experimental protocols for the precise determination of these properties. By grounding our discussion in authoritative standards, such as those from the International Council for Harmonisation (ICH), we aim to equip scientists with the knowledge to confidently and safely utilize this compound.

Part 1: The Solubility Profile of this compound

Solubility—the ability of a solute to dissolve in a solvent to form a homogeneous solution—is a critical determinant of a compound's behavior in both laboratory and industrial settings. Poor solubility can lead to challenges in reaction performance, bioavailability issues in pharmaceutical applications, and difficulties in purification.[1]

The structure of this compound—featuring a substituted benzene ring—suggests a predominantly nonpolar character. The presence of two chlorine atoms and a methoxy group contributes to its hydrophobicity.[2] Consequently, it is expected to have low solubility in aqueous solutions but higher solubility in various organic solvents.[3] The aniline functional group introduces a degree of polarity and a site for potential pH-dependent solubility modulation. In acidic conditions, the amine can be protonated to form a salt, which would significantly increase its solubility in water.[4]

Predicted Solubility in Common Solvents

While exhaustive quantitative data for this specific molecule is not widely published, we can predict its solubility based on the "like dissolves like" principle and data from analogous compounds.[5]

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolModerately SolubleThe aniline group can engage in hydrogen bonding, but the overall hydrophobic nature of the chlorinated ring limits high solubility.
Polar Aprotic Acetone, Acetonitrile, THFSolubleDipole-dipole interactions between the solvent and the polar functional groups of the molecule facilitate dissolution.[6]
Nonpolar Aromatic Toluene, BenzeneSolublePi-stacking interactions between the aromatic rings of the solvent and solute promote solubility.
Nonpolar Aliphatic Hexane, CyclohexaneSparingly SolubleThe lack of strong intermolecular forces between the aliphatic solvent and the more polar regions of the aniline limits solubility.
Aqueous WaterLow SolubilityThe molecule's hydrophobic character, conferred by the dichlorinated ring, results in poor aqueous solubility.[7]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized "gold standard".[8] It measures the equilibrium (thermodynamic) solubility of a compound, which is essential for formulation and development.[1]

Causality in Experimental Design: The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions.[9] Stirring facilitates the dissolution process to reach equilibrium, while a controlled temperature is critical because solubility is temperature-dependent.[3]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of clear glass vials. The excess solid is crucial to ensure saturation is achieved and maintained.[9]

  • Solvent Addition: Add a precise, known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is necessary to ensure the system has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a 0.45 µm PTFE filter) or centrifuged at high speed.[10]

  • Sample Dilution and Analysis: Carefully withdraw a known aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).[11][12]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Self-Validating System: The reliability of this protocol is ensured by running replicates for each solvent and including a control compound with known solubility to verify the experimental setup and analytical procedure. The pH of aqueous solutions should be measured before and after the experiment to check for any shifts.[9]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at Constant Temp) B->C D Allow Sedimentation C->D E Filter or Centrifuge (Phase Separation) D->E F Withdraw Aliquot of Saturated Supernatant E->F G Dilute Sample F->G H Quantify Concentration (e.g., HPLC-UV, GC) G->H I Calculate Solubility H->I

Caption: Workflow of the Shake-Flask Method for Solubility.

Part 2: The Chemical Stability Profile

Chemical stability refers to the ability of a substance to resist chemical change or decomposition over time. A thorough understanding of a compound's stability is mandated by regulatory bodies and is essential for establishing a shelf-life, defining appropriate storage conditions, and ensuring the safety and purity of the material.[13] Forced degradation, or stress testing, is the primary tool used to investigate these characteristics.[14]

Likely Degradation Pathways

The functional groups in this compound—an aniline amine, a methoxy ether, and chlorinated aromatic ring—suggest several potential degradation pathways:

  • Oxidative Degradation: The electron-rich aniline moiety is susceptible to oxidation, which can be catalyzed by metal ions or exposure to oxidizing agents.[15] This can lead to the formation of colored impurities and complex degradation products.

  • Photolytic Degradation: Aromatic amines can be sensitive to light, particularly in the UV spectrum. Exposure can initiate free-radical reactions, leading to decomposition.[16]

  • Hydrolytic Degradation: While generally stable, under extreme pH and temperature conditions, hydrolysis could potentially occur, although it is less common for the functional groups present compared to esters or amides.

  • Thermal Degradation: At elevated temperatures, the molecule may decompose. The onset temperature of degradation is a key stability parameter.[17]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are a core requirement of ICH guidelines (specifically ICH Q1A and Q1B).[14][18] The objective is not to completely degrade the compound but to achieve a target degradation of 5-20%. This level is sufficient to identify likely degradation products and to validate that the chosen analytical method is "stability-indicating"—meaning it can separate the intact compound from its degradants.[18]

Causality in Experimental Design: The choice of stressors (acid, base, oxidation, heat, light) is designed to mimic the potential environmental and processing conditions the compound might encounter.[19] By systematically applying these stresses, we can elucidate the degradation pathways and identify the conditions under which the compound is least stable.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60-80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature.

    • Thermal Stress: Expose a solid sample and a solution sample to dry heat (e.g., 80-100°C).

    • Photolytic Stress: Expose a solid sample and a solution sample to a controlled light source that provides both UV and visible output, as specified by ICH Q1B (e.g., a total illumination of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter).[14][16]

  • Control Samples: For each condition, prepare a corresponding control sample stored under normal conditions (e.g., in the dark at room temperature) to differentiate stress-induced degradation from inherent instability.[20]

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all stressed samples and controls using a high-resolution, stability-indicating method, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Thermal (Dry Heat) A->E F Photolytic (UV/Vis Light) A->F G Analyze All Samples & Controls (Stability-Indicating HPLC) B->G C->G D->G E->G F->G H Assess Peak Purity & Identify Degradants G->H I Validate Analytical Method H->I

Caption: Workflow of a Forced Degradation (Stress) Study.

Recommended Storage and Handling

Based on its chemical nature and available safety data for related compounds, the following storage and handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area.[21] Keep containers tightly sealed to protect from moisture and air. Store away from incompatible materials, particularly strong oxidizing agents.[22] Protection from direct sunlight is also advisable to prevent photolytic degradation.[23]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[22] Avoid all personal contact, including the inhalation of dust.[21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Conclusion

The solubility and stability of this compound are not static properties but are influenced by a range of environmental factors including solvent choice, temperature, pH, and exposure to light. While theoretical predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust, validated protocols like the shake-flask method and forced degradation studies. A comprehensive understanding of these characteristics, generated through the methodologies described, is indispensable for any scientist aiming to leverage this compound effectively and safely in their research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide addresses the safety and handling of the compound with CAS Number 98446-49-2.[1] While the initial query may vary in the locant numbering of the methoxy group, the available safety data overwhelmingly corresponds to the 2,4-dichloro-5-methoxy isomer. Researchers are advised to confirm the CAS number of their material to ensure the applicability of this guidance.

Section 1: Chemical Identification and Core Properties

2,4-Dichloro-5-methoxyaniline is a halogenated aromatic amine, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2] Its utility in drug development, for instance as an intermediate for the leukemia treatment drug Bosutinib, necessitates a thorough understanding of its properties and associated hazards for safe handling in a research and development environment.[2] The compound is a pale brown solid under standard conditions.[3]

Table 1: Physical and Chemical Properties of 2,4-Dichloro-5-methoxyaniline

PropertyValueSource(s)
CAS Number 98446-49-2[1][4]
Molecular Formula C₇H₇Cl₂NO[1][4]
Molecular Weight 192.04 g/mol [1][4]
Appearance Pale Brown Solid[2][3]
Melting Point 51 °C[2][3]
Boiling Point 290.1 ± 35.0 °C[2][3]
Solubility Insoluble in water.[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, skin contact, and ingestion.[1][5] A critical, though not fully investigated, hazard is the potential for this compound, like other aromatic amines, to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] Symptoms of methemoglobinemia include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, cardiac dysrhythmia and spasms.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Aggregated from multiple safety data sheets.[1][4]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. The "Hierarchy of Controls" is the fundamental model for this approach.

HierarchyOfControls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The primary engineering control for handling 2,4-Dichloro-5-methoxyaniline is a properly functioning laboratory fume hood.[7] This is non-negotiable due to the inhalation hazard and the solid's potential to form dust.[1][7] The work area must be equipped with an accessible eyewash station and safety shower.[1]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment for the specific procedure being performed.

Table 3: Recommended Personal Protective Equipment

ProtectionSpecificationRationale and Standards
Eye/Face Tightly fitting safety goggles with side-shields or a full-face shield.Protects against dust particles and splashes. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, as the substance is harmful and causes irritation. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[7]
Body Laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider impervious clothing or an apron.Prevents contamination of personal clothing. Contaminated work clothes should be laundered separately.[8]
Respiratory Required when engineering controls are insufficient or during emergency situations.A NIOSH/MSHA or European Standard EN 149 approved particulate respirator is necessary if dust is generated outside of a fume hood.[1]

Section 4: Standard Operating Procedure for Safe Handling

The following protocol outlines the essential steps for safely weighing and handling the solid compound in a laboratory setting.

Protocol: Weighing and Handling Solid 2,4-Dichloro-5-methoxyaniline

  • Preparation:

    • Ensure all required engineering controls (fume hood, eyewash station) are certified and operational.

    • Don all required PPE as specified in Table 3.

    • Designate a specific area within the fume hood for the handling procedure.

    • Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood to minimize movement.

  • Handling:

    • Perform all manipulations of the solid compound deep within the fume hood to ensure capture of any dust.

    • Open the container slowly. Avoid creating airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat.

    • Once weighed, gently transfer the solid to the reaction vessel.

    • Tightly reseal the source container immediately after use.

  • Post-Handling:

    • Clean any residual dust from the work surface using a wet wipe or a vacuum with a HEPA filter; do not dry sweep.[8]

    • Wipe down the exterior of the source container and any equipment used.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1]

Section 5: Storage and Incompatibility

Proper storage is crucial to maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8] The storage location should be secure and accessible only to trained personnel ("Store locked up").[1] Keep containers tightly sealed to prevent moisture ingress and contamination.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][7] Such contact can lead to vigorous, potentially hazardous reactions.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if skin irritation develops or persists.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][10] Remove contact lenses if present and easy to do.[1] Persistent irritation requires immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor for treatment advice immediately.[5]

Spill and Leak Response

The procedure for responding to a spill depends on its scale and location. The following workflow provides a general guideline.

SpillResponse cluster_spill Chemical Spill Response Workflow Start Spill Detected Assess Assess Risk (Size, Location, Hazards) Start->Assess SmallSpill Small & Contained Spill (Researcher can handle) Assess->SmallSpill Small LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Large / Unknown DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Alert others & Evacuate Area LargeSpill->Evacuate CallHelp Call Emergency Services (e.g., 911) Evacuate->CallHelp Contain Contain Spill & Prevent Spread (Avoid generating dust) DonPPE->Contain Cleanup Clean Up Spill (Sweep into container) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose End Report Incident Dispose->End

Caption: A logical workflow for responding to a chemical spill.

Spill Cleanup Protocol (Minor Spill):

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear the appropriate PPE as described in Section 3.

  • Cleanup: Do not dry sweep. Gently sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][9] If necessary, dampen the material with a suitable solvent to prevent dust generation.[6]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[7]

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[1]

Section 7: Disposal Considerations

All waste containing 2,4-Dichloro-5-methoxyaniline must be treated as hazardous.

  • Waste Generation: Chemical waste generators are responsible for correctly classifying and labeling their waste.[1]

  • Disposal Method: Waste should be disposed of via a licensed hazardous material disposal company.[7] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Section 8: Toxicological Profile

The toxicological properties of 2,4-Dichloro-5-methoxyaniline have not been fully investigated.[1] This lack of comprehensive data underscores the need for cautious handling.

  • Acute Effects: As established by its GHS classification, the compound is harmful through oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[1]

  • Chronic Effects: There is no available information on the carcinogenic, mutagenic, or reproductive effects of this specific compound.[1] It has not been listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

  • Analogous Compounds: As an aromatic amine, there is a potential for systemic effects such as methemoglobinemia upon absorption into the body. This leads to cyanosis and can impair oxygen transport in the blood. Researchers should be aware of these potential delayed effects.

Section 9: References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2,4-Dichloro-5-methoxyaniline. --INVALID-LINK--

  • CymitQuimica. (2023, May 26). Safety Data Sheet: 2,4-Dichloro-6-methylaniline. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,4-Dichloroaniline. --INVALID-LINK--

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 2,4-Dichloro-5-methoxyaniline. --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2,4-Dichloroaniline. --INVALID-LINK--

  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 2,4-Dichloro-6-nitroaniline. --INVALID-LINK--

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dichloro-4-nitroaniline. --INVALID-LINK--

  • CDN Isotopes. (n.d.). Safety Data Sheet: 2-Methoxyaniline-d7. --INVALID-LINK--

  • Apollo Scientific. (2023, August 9). Safety Data Sheet: 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine. --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichloro-5-methoxyaniline. National Center for Biotechnology Information. --INVALID-LINK--

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. --INVALID-LINK--

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). 2,4-Dichloro-5-methoxyaniline CAS 98446-49-2. --INVALID-LINK--

  • BenchChem. (2025). Personal protective equipment for handling 2,4-Dichloro-6-ethoxy-1,3,5-triazine. --INVALID-LINK--

  • NOAA. (n.d.). 2,4-DICHLOROANILINE. CAMEO Chemicals. --INVALID-LINK--

  • ChemicalBook. (2025, July 14). 2,6-DICHLORO-4-METHOXYANILINE. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2,6-Dichloro-4-methoxyaniline. --INVALID-LINK--

  • Boc Sciences. (n.d.). CAS 98446-49-2 2,4-Dichloro-5-methoxyaniline. --INVALID-LINK--

  • The Good Scents Company. (n.d.). ortho-anisidine. --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET. --INVALID-LINK--

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. --INVALID-LINK--

References

A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Their versatile chemical nature allows for the construction of a diverse array of complex molecules, including many blockbuster pharmaceuticals.[1] This guide provides a detailed, scientifically-grounded exploration of a plausible synthetic route to 2,4-dichloro-6-methoxyaniline, a molecule with significant potential as a building block in drug discovery. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a robust, multi-step pathway derived from fundamental organic chemistry principles and supported by analogous transformations reported in peer-reviewed journals. Each step is meticulously detailed, offering insights into reaction mechanisms, experimental setup, and expected outcomes.

Strategic Approach: A Proposed Synthetic Pathway

A thorough review of the existing literature did not yield a direct, established protocol for the synthesis of this compound. Therefore, a logical and efficient synthetic route has been devised based on a retrosynthetic analysis. The core strategy involves the sequential functionalization of a simple aromatic precursor, culminating in the target aniline.

The proposed synthesis begins with the nitration of anisole to produce o-nitroanisole. This intermediate is then subjected to a dichlorination reaction to install the two chlorine atoms at the desired positions, yielding 2,4-dichloro-1-methoxy-6-nitrobenzene. The final step involves the selective reduction of the nitro group to an amine, affording the target molecule, this compound.

retrosynthesis target This compound intermediate1 2,4-Dichloro-1-methoxy-6-nitrobenzene target->intermediate1 Nitro Group Reduction intermediate2 o-Nitroanisole intermediate1->intermediate2 Dichlorination starting_material Anisole intermediate2->starting_material Nitration

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of o-Nitroanisole from Anisole

The initial step in the synthetic sequence is the nitration of anisole. The methoxy group of anisole is an activating, ortho, para-directing group. The nitration of anisole typically yields a mixture of ortho and para isomers, which can be separated by distillation or chromatography.

Reaction Scheme:

Anisole + HNO₃/H₂SO₄ → o-Nitroanisole + p-Nitroanisole

Underlying Principles:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating methoxy group stabilizes the arenium ion intermediates, particularly for ortho and para attack, leading to the formation of the corresponding products.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add 50 mL of concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add 50 mL of concentrated nitric acid with constant stirring.

  • Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 108 g (1.0 mol) of anisole. Cool the flask to 0 °C.

  • Slowly add the prepared nitrating mixture to the anisole from the dropping funnel, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The nitroanisole isomers will separate as an oily layer.

  • Separate the oily layer and wash it sequentially with water, 10% sodium carbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Separate the ortho and para isomers by fractional distillation under reduced pressure. o-Nitroanisole has a higher boiling point than the para isomer.

Step 2: Dichlorination of o-Nitroanisole

The second step involves the dichlorination of o-nitroanisole to produce 2,4-dichloro-1-methoxy-6-nitrobenzene. The methoxy group will direct the incoming electrophilic chlorine to the para (position 4) and the other ortho (position 6) positions. The nitro group at position 1 is deactivating, but the strong activating effect of the methoxy group should allow for the reaction to proceed.

Reaction Scheme:

o-Nitroanisole + 2 Cl₂ → 2,4-Dichloro-1-methoxy-6-nitrobenzene + 2 HCl

Underlying Principles:

This is another example of electrophilic aromatic substitution. Chlorine gas, in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), generates a more potent electrophile (Cl⁺). The strongly activating methoxy group directs the substitution to the 4 and 6 positions.

Experimental Protocol:

  • Setup: In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve 76.5 g (0.5 mol) of o-nitroanisole in 250 mL of a suitable solvent like carbon tetrachloride or acetic acid.

  • Add a catalytic amount of iron powder (approx. 1 g).

  • Chlorination: Bubble dry chlorine gas through the solution at a moderate rate. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is complete when the desired level of dichlorination is achieved.

  • Work-up: Stop the chlorine flow and purge the system with nitrogen to remove any dissolved chlorine and HCl.

  • Wash the reaction mixture with water, followed by a 10% sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purification: Remove the solvent by distillation. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Reduction of 2,4-Dichloro-1-methoxy-6-nitrobenzene

The final step is the reduction of the nitro group to an amine to yield the target compound, this compound. Several methods are available for the reduction of nitroarenes, such as catalytic hydrogenation or using a metal in acidic media.[1][2]

Reaction Scheme:

2,4-Dichloro-1-methoxy-6-nitrobenzene + Reducing Agent → this compound

Underlying Principles:

The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the chloro and methoxy substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, reduction with tin and hydrochloric acid is a classic and reliable method.

Experimental Protocol (Catalytic Hydrogenation):

  • Setup: In a hydrogenation apparatus (e.g., a Parr hydrogenator), place a solution of 22.2 g (0.1 mol) of 2,4-dichloro-1-methoxy-6-nitrobenzene in 200 mL of ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (approximately 0.5 g).

  • Hydrogenation: Seal the apparatus and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

synthesis_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Dichlorination cluster_2 Step 3: Reduction anisole Anisole nitration Nitration (HNO₃, H₂SO₄) anisole->nitration o_nitroanisole o-Nitroanisole nitration->o_nitroanisole chlorination Dichlorination (Cl₂, FeCl₃) o_nitroanisole->chlorination dichloro_nitro 2,4-Dichloro-1-methoxy-6-nitrobenzene chlorination->dichloro_nitro reduction Reduction (H₂, Pd/C) dichloro_nitro->reduction final_product This compound reduction->final_product

Caption: Proposed workflow for the synthesis of this compound.

Data Summary and Characterization

The following table summarizes the key physical and chemical properties of the major compounds involved in this synthetic pathway.

Compound NameChemical FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
AnisoleC₇H₈O108.14Colorless liquid-37154
o-NitroanisoleC₇H₇NO₃153.14Yellowish liquid9.5273
2,4-Dichloro-1-methoxy-6-nitrobenzeneC₇H₅Cl₂NO₃222.03Solid--
This compoundC₇H₇Cl₂NO192.04Solid--

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care to avoid contact with skin and eyes. The preparation is highly exothermic and must be done with cooling.

  • Chlorine Gas: Highly toxic and corrosive. Use only in a well-maintained and tested gas delivery system within a fume hood. Have a neutralization solution (e.g., sodium thiosulfate) readily available in case of leaks.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use a blast shield.

Conclusion

This technical guide presents a viable and scientifically sound synthetic route for the preparation of this compound. By leveraging well-established organic transformations, this multi-step synthesis provides a clear pathway for obtaining this valuable chemical intermediate. The detailed protocols and mechanistic explanations are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel chemical entities in drug discovery and development.

References

Foreword: Navigating Aromatic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-5-methoxyaniline: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount. Substituted anilines, in particular, represent a cornerstone of medicinal chemistry, offering a versatile scaffold for constructing complex, biologically active molecules. This guide provides a detailed examination of 2,4-dichloro-5-methoxyaniline, a key intermediate in the synthesis of targeted therapeutics. Our focus extends beyond a simple recitation of properties; we aim to deliver a senior application scientist’s perspective on its synthesis, characterization, and strategic deployment, providing researchers and drug development professionals with actionable insights grounded in established chemical principles.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is critical for reproducibility and regulatory compliance. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2,4-dichloro-5-methoxyaniline . It is crucial to note the locant numbering of the substituents on the aniline ring, which dictates the formal name.

start Start: 2,4-Dichloroanisole nitration Step 1: Nitration (HNO₃, H₂SO₄, 0-10 °C) start->nitration intermediate Intermediate: 1,3-Dichloro-2-methoxy-4-nitrobenzene nitration->intermediate reduction Step 2: Reduction (SnCl₂, HCl, Reflux) intermediate->reduction neutralization Neutralization & Workup (NaOH or NaHCO₃) reduction->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Final Product: 2,4-Dichloro-5-methoxyaniline purification->product aniline 2,4-Dichloro-5-methoxyaniline (Key Building Block) coupling Nucleophilic Aromatic Substitution (Pd-catalyzed or Thermal) aniline->coupling quinoline 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline-3-carbonitrile (Scaffold Core) quinoline->coupling bosutinib Bosutinib (Active Pharmaceutical Ingredient) coupling->bosutinib

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methoxyaniline: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-6-methoxyaniline is a key substituted aniline intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block, notably in the development of targeted therapies. A prominent application is its role as a precursor in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The strategic placement of its chloro, methoxy, and amino groups necessitates a carefully controlled synthetic approach where regioselectivity is paramount.

This guide provides an in-depth analysis of the viable synthetic pathways for preparing this compound. It moves beyond a simple recitation of protocols to dissect the underlying chemical principles, explaining the causality behind the selection of starting materials, reagents, and reaction conditions. The methodologies presented are designed to be self-validating, grounded in established chemical literature, and tailored for an audience of researchers, chemists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is primarily an exercise in controlling electrophilic aromatic substitution on a highly activated aniline ring system. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators, which can lead to a mixture of isomers and over-chlorination if not managed correctly. The most logical and industrially scalable syntheses originate from precursors where the final substitution pattern can be achieved with high fidelity. We will explore two primary strategic routes: the direct, controlled chlorination of 3-methoxyaniline and a more robust, multi-step approach involving protection-deprotection of the amine functionality.

Pathway 1: Direct Dichlorination of 3-Methoxyaniline

The most direct conceptual route begins with 3-methoxyaniline (m-anisidine). In this molecule, the amino group at C1 directs electrophilic substitution to positions C2, C4, and C6. Concurrently, the methoxy group at C3 directs to these same positions (C2, C4, and C6). This convergence of directing effects makes the desired 2,4-dichlorination theoretically favorable. However, the high activation of the ring by two potent electron-donating groups presents a significant practical challenge: preventing the formation of trichlorinated byproducts and controlling the reaction's exothermicity.

Causality Behind Experimental Choices:

  • Starting Material: 3-methoxyaniline is selected due to the synergistic directing effects of its substituents, which predispose the C2 and C4 positions to electrophilic attack.

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often a preferred reagent over chlorine gas for laboratory-scale synthesis. It is a liquid, making it easier to handle, and it can provide a more controlled reaction, often requiring no catalyst. The reaction proceeds through the in-situ generation of Cl₂ and SO₂, or via a radical mechanism depending on conditions.

  • Solvent and Temperature Control: The choice of an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane, dichloroethane) or an aprotic solvent like acetonitrile, is critical. These solvents help to manage the heat generated during the reaction. Conducting the chlorination at low temperatures (e.g., 0 to 10°C) is essential to minimize the formation of undesired isomers and over-chlorinated products.

Workflow for Pathway 1

cluster_0 Pathway 1: Direct Dichlorination A 3-Methoxyaniline B Dichlorination Reaction A->B SO₂Cl₂ DCM, 0-10°C C Work-up & Purification B->C Quench & Extract D This compound C->D Recrystallization

Caption: Direct synthesis of the target molecule via electrophilic chlorination.

Experimental Protocol: Direct Dichlorination

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (2.1 eq) in DCM via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Pathway 2: Acetanilide Protection-Chlorination-Deprotection Strategy

To overcome the challenges of over-reactivity associated with the direct chlorination of a highly activated aniline, a protection strategy is often employed. The amino group is reversibly converted to a less activating acetamido group. This modification moderates the ring's reactivity, leading to a cleaner, more controllable chlorination.

Causality Behind Experimental Choices:

  • Protection Step: The amino group of 3-methoxyaniline is acetylated using acetic anhydride. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than a free amino group. This steric bulk and reduced activation energy help to prevent the formation of the trichlorinated product and can improve regioselectivity.

  • Controlled Chlorination: The chlorination of N-(3-methoxyphenyl)acetamide can be performed under slightly more forcing conditions than the direct route, but still requires careful temperature control. The reduced reactivity allows for more precise stoichiometric control of the chlorinating agent.

  • Deprotection: The final step involves the hydrolysis of the acetamido group back to the primary amine. This is typically achieved under acidic conditions, for instance, by refluxing with aqueous hydrochloric acid.[1] This step is generally high-yielding and robust.

Workflow for Pathway 2

cluster_1 Pathway 2: Protection-Deprotection Route A 3-Methoxyaniline B Acetylation (Protection) A->B Acetic Anhydride C N-(3-methoxyphenyl)acetamide B->C D Dichlorination C->D SO₂Cl₂ or NCS E N-(2,4-dichloro-6-methoxyphenyl)acetamide D->E F Hydrolysis (Deprotection) E->F aq. HCl, Reflux G This compound F->G

Caption: A multi-step synthesis involving amine protection and deprotection.

Experimental Protocol: Protection-Deprotection Route

Step 1: Acetylation of 3-Methoxyaniline

  • Setup: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Isolation: Pour the reaction mixture into a beaker of ice water with vigorous stirring. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain N-(3-methoxyphenyl)acetamide.

Step 2: Dichlorination of N-(3-methoxyphenyl)acetamide

  • Setup: Suspend the N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like acetic acid or DCM.

  • Chlorination: Cool the suspension to 10-15°C and add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise over 1 hour. Alternatively, use sulfuryl chloride as described in Pathway 1.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Pour the reaction mixture into ice water. Filter the resulting precipitate, wash with water, and dry to yield crude N-(2,4-dichloro-6-methoxyphenyl)acetamide.

Step 3: Hydrolysis of N-(2,4-dichloro-6-methoxyphenyl)acetamide

  • Setup: Suspend the crude acetamide from the previous step in a mixture of ethanol and concentrated hydrochloric acid.[1]

  • Hydrolysis: Heat the mixture to reflux (approximately 70-80°C) and maintain for 10-12 hours until the reaction is complete (monitored by TLC).[1]

  • Work-up: Cool the reaction mixture to room temperature. A portion of the solvent can be removed under reduced pressure to facilitate precipitation.[1]

  • Isolation: Neutralize the mixture carefully with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the free aniline.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent to obtain pure this compound.[1]

Comparative Summary of Synthetic Pathways

FeaturePathway 1: Direct DichlorinationPathway 2: Protection-Deprotection
Starting Material 3-Methoxyaniline3-Methoxyaniline
Number of Steps 1 (synthesis), 1 (purification)3 (synthesis), intermediate isolations
Key Reagents SO₂Cl₂Acetic Anhydride, SO₂Cl₂/NCS, HCl
Process Control More challenging; risk of over-chlorinationExcellent control over reactivity
Purity Profile May require more rigorous purificationGenerally produces a cleaner crude product
Overall Yield Potentially lower due to side productsOften higher and more reproducible
Industrial Scalability Favorable due to fewer steps (atom economy)Less favorable due to more steps and waste

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with distinct advantages and challenges. The direct dichlorination of 3-methoxyaniline offers the most atom-economical and shortest path, but its success is highly dependent on rigorous control of reaction conditions to manage the high reactivity of the substrate and prevent byproduct formation.

For applications demanding high purity and reproducibility, the protection-deprotection strategy via the acetanilide intermediate is superior. While this route involves more steps, it provides excellent control over the chlorination stage, mitigating the risks of over-chlorination and leading to a cleaner product profile. The choice between these pathways will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, purity requirements, cost, and process robustness.

References

An In-Depth Technical Guide on the Theoretical vs. Experimental Properties of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Bridging Theory and Practice

In the realm of synthetic chemistry and drug development, the journey of a molecule from a conceptual structure to a tangible, well-characterized compound is paved with a rigorous comparison of its predicted and measured properties. 2,4-Dichloro-6-methoxyaniline (CAS No. 93839-14-6) serves as an exemplary case study. As a substituted aniline, it belongs to a class of compounds that are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. Understanding the divergence and convergence between its theoretical, computationally-derived attributes and its real-world, experimentally determined characteristics is not merely an academic exercise. It is a critical process that validates molecular structure, predicts behavior in complex systems, and ensures the purity and consistency required for advanced applications.

This guide provides an in-depth analysis of this compound, offering a structured comparison of its theoretical and experimental data. We will delve into the causality behind experimental choices, establish frameworks for self-validating protocols, and ground all claims in authoritative references, providing a comprehensive resource for scientists dedicated to precision and reproducibility in their work.

Molecular Identity and Structural Framework

Before any analysis, establishing the unambiguous identity of the compound is paramount. This begins with its fundamental descriptors.

  • IUPAC Name: this compound

  • CAS Number: 93839-14-6[1][2][3]

  • Molecular Formula: C₇H₇Cl₂NO[1][3]

  • Synonyms: Benzenamine, 2,4-dichloro-6-methoxy-[1][4]

The structural arrangement of the substituents on the aniline ring dictates the molecule's electronic and steric properties, which in turn govern its physical and chemical behavior.

References

An In-depth Technical Guide to the Potential Hazards of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Physicochemical Profile

2,4-Dichloro-6-methoxyaniline is a substituted aniline, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] The presence of chloro- and methoxy- functional groups on the aniline ring dictates its reactivity and, critically, its toxicological profile. While this specific isomer is less studied, the hazards associated with chlorinated anilines are well-documented and warrant a cautious approach.[1][3]

Aniline and its derivatives are known to pose significant health risks, including the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[3] The chloro- substituents can enhance toxicity and environmental persistence.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,4-Dichloro-5-methoxyaniline2,4-Dichloroaniline
CAS Number Not readily available98446-49-2[4]554-00-7
Molecular Formula C₇H₇Cl₂NOC₇H₇Cl₂NO[4]C₆H₅Cl₂N[5]
Molecular Weight 192.04 g/mol 192.04 g/mol [4]162.02 g/mol [5]
Appearance Data not availableSolid[6]Colourless crystals or solid[5]
Melting Point Data not availableData not available63 °C[5]
Boiling Point Data not availableData not available245 °C[5]
Solubility Data not availableInsoluble in water[6]Slightly soluble in water[5]

Section 2: Toxicological Hazard Assessment

The primary toxicological concerns for chlorinated anilines are acute toxicity via multiple exposure routes and the potential for target organ damage upon repeated exposure.[7] A significant and immediate danger is the induction of methemoglobinemia.

Acute Toxicity

Based on data for its analogues, this compound is expected to be harmful if swallowed and toxic if inhaled or in contact with skin.[6]

Table 2: Acute Toxicity Data for Related Compounds

CompoundRouteSpeciesValueReference
2,4-Dichloroaniline OralRatLD50: 1,600 mg/kg
2,4-Dichloro-5-methoxyaniline Oral-Category 4 (Harmful)[6]
2,4-Dichloro-5-methoxyaniline Dermal-Category 4 (Harmful)[6]
2,4-Dichloro-5-methoxyaniline Inhalation-Category 4 (Harmful)[6]
Mechanism of Toxicity: Methemoglobinemia

Aromatic amines are metabolized in the body, leading to the formation of reactive intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. This process severely impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin), dizziness, headache, and in severe cases, cardiac dysrhythmia and death. The onset of symptoms can be delayed for 2 to 4 hours after exposure.

Below is a generalized metabolic pathway illustrating this process.

Metabolic Pathway of Chlorinated Aniline Generalized Metabolic Activation of Chlorinated Anilines cluster_systemic Systemic Circulation / Tissues cluster_rbc Inside Red Blood Cell A This compound (Absorbed) B Metabolic Activation (e.g., N-hydroxylation in Liver) A->B Absorption C N-hydroxy-dichloro-methoxyaniline (Reactive Metabolite) B->C CYP450 Enzymes D Further Oxidation C->D F Hemoglobin (Fe²⁺) (Oxygen Carrying) C->F Oxidizes E Nitroso-dichloro-methoxybenzene D->E E->F Oxidizes G Methemoglobin (Fe³⁺) (Non-oxygen Carrying) F->G Oxidation G->F Methemoglobin Reductase H Cyanosis, Hypoxia (Clinical Outcome) G->H RiskAssessmentWorkflow start Start: New Experiment Proposed substance_id Identify Substance: This compound and review SDS of analogues start->substance_id hazard_eval Evaluate Hazards: - Acute Toxicity (Inhalation, Dermal) - Methemoglobinemia Risk - Irritation - Chronic Effects substance_id->hazard_eval exposure_assess Assess Exposure Potential: - Quantity used? - Dust/aerosol generation? - Duration of task? hazard_eval->exposure_assess control_measures Implement Control Measures exposure_assess->control_measures eng_controls Engineering Controls: - Certified Chemical Fume Hood - Ventilated Enclosure control_measures->eng_controls ppe Personal Protective Equipment (PPE): - Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) control_measures->ppe admin_controls Administrative Controls: - SOPs - Restricted Access - Training Records control_measures->admin_controls emergency_prep Emergency Preparedness: - Eyewash/Safety Shower Access - Spill Kit Ready - First Aid Procedures Known control_measures->emergency_prep proceed Proceed with Experiment eng_controls->proceed ppe->proceed admin_controls->proceed emergency_prep->proceed review Review & Update Annually or after any incident proceed->review

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4-Dichloro-6-methoxyaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,4-dichloro-6-methoxyaniline as a versatile building block in modern organic synthesis. With a focus on practical applications and detailed methodologies, these notes are designed to empower researchers in the fields of medicinal chemistry and drug development to leverage the unique reactivity of this compound in the creation of novel molecular entities.

Introduction: A Building Block of Strategic Importance

This compound is a substituted aniline that holds significant potential as a precursor for a wide range of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group, offers multiple reactive handles and modulates the electronic properties of the aniline core. This makes it a valuable starting material for the synthesis of diverse compound libraries, particularly in the pursuit of new therapeutic agents. The strategic placement of the substituents allows for selective functionalization, enabling chemists to construct intricate molecular architectures with a high degree of control.

Core Application: Synthesis of 4-Anilinoquinazoline Derivatives – A Privileged Scaffold in Medicinal Chemistry

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the area of oncology. These compounds are well-known for their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer. The aniline moiety at the 4-position of the quinazoline ring plays a crucial role in binding to the hinge region of the kinase active site. By employing this compound in the synthesis of these derivatives, researchers can introduce specific steric and electronic features that can fine-tune the binding affinity and selectivity of the resulting inhibitor.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraging the utility of this compound in this context is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the amino group of the aniline acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring. The synthesis of 4-anilinoquinazolines is readily achieved by reacting a substituted aniline with a 2,4-dichloroquinazoline. The chlorine atom at the 4-position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the 2-position, allowing for a highly regioselective reaction under controlled conditions.[1][2][3]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic attack of the aniline nitrogen onto the electron-deficient C4 carbon of the quinazoline ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the desired 4-anilinoquinazoline product.

Detailed Experimental Protocol: Synthesis of N-(2,4-dichloro-6-methoxyphenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine

This protocol provides a detailed, step-by-step procedure for a representative SNAr reaction between this compound and 2,4-dichloro-6,7-dimethoxyquinazoline. This reaction is analogous to published procedures for the synthesis of related bioactive quinazoline derivatives.[4][5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound20092-33-9192.044.01.0
2,4-Dichloro-6,7-dimethoxyquinazoline27631-29-4259.084.01.0
Isopropanol (IPA)67-63-060.10--
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.248.02.0
Dichloromethane (DCM)75-09-284.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 This compound reaction_node + reactant1->reaction_node reactant2 2,4-Dichloro-6,7-dimethoxyquinazoline reactant2->reaction_node product N-(2,4-dichloro-6-methoxyphenyl)-2-chloro- 6,7-dimethoxyquinazolin-4-amine reaction_node->product Isopropanol, DIPEA Reflux, 6 h

Caption: Synthesis of N-(2,4-dichloro-6-methoxyphenyl)-2-chloro-6,7-dimethoxyquinazolin-4-amine.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (4.0 mmol, 1.00 g).

  • Addition of Aniline: Add this compound (4.0 mmol, 0.77 g) to the flask.

  • Solvent and Base: Add isopropanol (20 mL) and N,N-diisopropylethylamine (DIPEA) (8.0 mmol, 1.4 mL).

  • Reaction Conditions: Place the flask under an inert atmosphere (nitrogen or argon) and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

    • To the residue, add dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.

Experimental Workflow

G start Start setup Reaction Setup Add 2,4-dichloro-6,7-dimethoxyquinazoline, This compound, IPA, and DIPEA to flask. start->setup reflux Reflux Heat to 82 °C under inert atmosphere for 6 hours. setup->reflux monitor Monitor Reaction Use TLC to track progress. reflux->monitor workup Workup Cool, concentrate, extract with DCM, wash with NaHCO₃ and brine. monitor->workup purify Purification Silica gel column chromatography. workup->purify end End | Isolate pure product. purify->end

Caption: Experimental workflow for the synthesis of the 4-anilinoquinazoline derivative.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of medicinally relevant heterocyclic scaffolds. The detailed protocol for the synthesis of a 4-anilinoquinazoline derivative provided herein serves as a practical guide for researchers to explore the utility of this compound in their own synthetic endeavors. The principles and methodologies described can be adapted to a wide range of substrates, opening up new avenues for the discovery and development of novel bioactive molecules.

References

Application Notes and Protocols: 2,4-Dichloro-6-methoxyaniline as a Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Summary of the Application Notes and Protocols for 2,4-Dichloro-6-methoxyaniline is provided below, with the full document attached.

Executive Summary

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of dichloromethoxyanilines as critical building blocks in pharmaceutical synthesis. While focusing on the potential of This compound , this guide uses the well-documented synthesis of the tyrosine kinase inhibitor Bosutinib , which utilizes the closely related isomer 2,4-dichloro-5-methoxyaniline , as a primary case study. This approach provides a robust and illustrative example of the synthetic utility of this class of compounds in modern drug development.

The guide is structured to deliver both high-level strategic insights and detailed, practical protocols. It begins by outlining the physicochemical properties and critical safety considerations for handling dichloromethoxyanilines. The core of the document is a comprehensive examination of the role of 2,4-dichloro-5-methoxyaniline in the synthesis of Bosutinib, a potent inhibitor of the Bcr-Abl and Src family kinases used in the treatment of chronic myelogenous leukemia (CML)[1].

A detailed, step-by-step protocol for the key condensation reaction between 2,4-dichloro-5-methoxyaniline and the quinoline core of Bosutinib is provided, complete with explanations for the selection of reagents and reaction conditions to ensure process control and high yield. Mechanistic insights into the underlying Nucleophilic Aromatic Substitution (SNAr) reaction are discussed and visually represented.

This document is designed to be a practical resource, featuring structured data tables for easy reference, detailed experimental procedures for laboratory application, and Graphviz diagrams to visually clarify complex synthetic workflows and reaction mechanisms. By grounding all technical information in authoritative, citable sources, this guide serves as a trustworthy and expert-level resource for professionals in the field of pharmaceutical development.

Introduction

Substituted anilines are a cornerstone of medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of therapeutic agents[2][3]. Among these, dichlorinated anilines are particularly valuable due to the influence of the chloro-substituents on the molecule's reactivity and physicochemical properties. The chlorine atoms act as powerful electron-withdrawing groups, modulating the pKa of the aniline nitrogen and providing sites for further functionalization or steric control.

This guide focuses on the utility of This compound and its isomers as building blocks in pharmaceutical synthesis. While public domain literature on the direct application of the 6-methoxy isomer is limited, its close structural analog, 2,4-dichloro-5-methoxyaniline , serves as an exemplary model due to its critical role as a key intermediate in the synthesis of Bosutinib , a dual inhibitor of the BCR-ABL and Src family kinases[1][4]. The synthetic methodologies and chemical principles demonstrated in the synthesis of Bosutinib are broadly applicable to related dichloromethoxyaniline isomers and provide a robust framework for their use in drug discovery and development.

Part 1: Physicochemical Properties and Safety Profile

Understanding the fundamental properties and handling requirements of a chemical building block is paramount for its effective and safe use in any synthetic protocol.

Physicochemical Data

The properties of this compound and its key isomer are summarized below. Researchers should note that while isomers share the same molecular formula and weight, their physical properties, such as melting point and reactivity, can differ due to the distinct electronic and steric environments of their functional groups.

PropertyThis compound2,4-Dichloro-5-methoxyaniline
CAS Number 3839-14-698446-49-2[5][6]
Molecular Formula C₇H₇Cl₂NOC₇H₇Cl₂NO[5][6]
Molecular Weight 192.04 g/mol 192.04 g/mol [5][6]
Appearance Not specified in available literaturePale Brown Solid[7]
Melting Point Not specified in available literature51 °C[6][7]
Boiling Point Not specified in available literature290.1±35.0 °C (Predicted)[6][7]
Solubility Not specified in available literatureChloroform (Slightly), Methanol (Slightly)[6][7]
Safety and Handling

Substituted anilines, including dichloromethoxyanilines, are classified as hazardous materials and must be handled with appropriate precautions.

  • Hazard Classification: These compounds are typically classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin, eye, and respiratory irritation[8].

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear protective gloves, safety goggles with side shields, and a lab coat. For handling fine powders, a respirator may be necessary to avoid inhalation[8].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company[8].

Part 2: Application in Kinase Inhibitor Synthesis - The Bosutinib Case Study

The synthesis of Bosutinib provides an excellent illustration of the strategic use of a dichloromethoxyaniline building block to construct a complex pharmaceutical agent. Bosutinib is an oral medication used for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML)[1].

The 2,4-dichloro-5-methoxyaniline moiety is a critical component of the final drug, forming the "head" of the molecule that binds deep within the ATP-binding pocket of the target kinase. The specific arrangement of the dichloro and methoxy groups is crucial for establishing the desired binding interactions and achieving high potency and selectivity[9].

Overall Synthetic Workflow

The synthesis of Bosutinib involves the coupling of the 2,4-dichloro-5-methoxyaniline core with a pre-functionalized quinoline ring system. The general workflow involves a key nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond between the aniline and the quinoline.

G A 2,4-Dichloro-5-methoxyaniline C Condensation (SNAr Reaction) A->C Key Building Block B 4-Chloro-quinoline intermediate B->C Core Scaffold D Coupled Intermediate C->D Forms C-N Bond E Side-chain Addition D->E Further Functionalization F Bosutinib (Final Product) E->F

Caption: High-level workflow for Bosutinib synthesis.

Part 3: Detailed Synthetic Protocol - Key Condensation Step

This protocol details the condensation of 2,4-dichloro-5-methoxyaniline with a 4-chloro-quinoline intermediate, a pivotal step in the synthesis of Bosutinib. This reaction is a nucleophilic aromatic substitution (SNAr), where the aniline nitrogen acts as the nucleophile, displacing the chlorine atom at the C4 position of the quinoline ring.

Step-by-Step Methodology
  • Reaction: Condensation of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline[10].

  • Reagents and Materials:

    • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

    • 2,4-dichloro-5-methoxyaniline

    • Pyridine hydrochloride (catalyst)

    • 2-Ethoxyethanol (solvent)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

  • Protocol:

    • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq).

    • Add 2-ethoxyethanol as the solvent.

    • Add 2,4-dichloro-5-methoxyaniline (approx. 1.1 eq) to the mixture.

    • Add pyridine hydrochloride (approx. 0.95 eq) to catalyze the reaction.

    • Heat the reaction mixture to reflux (approx. 120-130 °C) for 2.5 to 3 hours[10][11].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Perform a work-up by partitioning the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.

    • Wash the organic layer with water, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile[10].

    • The crude product can be purified by recrystallization.

Rationale for Experimental Choices
  • Solvent: A high-boiling polar aprotic solvent like 2-ethoxyethanol is used to achieve the necessary temperature for the SNAr reaction to proceed at a reasonable rate[10].

  • Catalyst: An acid catalyst, such as pyridine hydrochloride, is used to protonate the quinoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline[11].

  • Work-up: The aqueous sodium bicarbonate wash is essential to neutralize the acidic catalyst and any remaining acidic impurities, facilitating the isolation of the neutral product in the organic phase.

Reaction Parameters Summary
ParameterValue/ConditionRationale
Temperature Reflux (120-130 °C)Provides sufficient energy to overcome the activation barrier of the SNAr reaction[10].
Reaction Time 2.5 - 3 hoursDetermined by reaction monitoring (TLC) to ensure complete conversion[10].
Stoichiometry Slight excess of anilineEnsures complete consumption of the more complex quinoline starting material.
Catalyst Pyridine HydrochlorideActivates the quinoline ring towards nucleophilic attack[11].
Yield ~77% (isolated)A good yield for this type of coupling reaction[11].

Part 4: Mechanistic Insights

The key coupling reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process common for electron-deficient aromatic rings bearing a good leaving group.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dichloro-5-methoxyaniline attacks the electron-deficient C4 carbon of the quinoline ring. This step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion (the leaving group).

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Aromatization Reactants Aniline + Activated Quinoline Meisenheimer_Complex Sigma-Complex (Non-aromatic intermediate) Reactants->Meisenheimer_Complex Rate-determining step Meisenheimer_Complex_2 Sigma-Complex Product Coupled Product + Cl- Meisenheimer_Complex_2->Product Fast (Leaving group departs)

Caption: Mechanism of the SNAr reaction.

The electron-withdrawing cyano group on the quinoline ring and the protonation of the ring nitrogen by the acid catalyst are crucial for activating the ring towards this nucleophilic attack.

Conclusion

This compound and its isomers are highly valuable building blocks in the synthesis of complex pharmaceuticals. As demonstrated by the synthesis of Bosutinib, the strategic incorporation of a dichloromethoxyaniline moiety can be pivotal in achieving high-potency kinase inhibition. The presence of the dichloro-substituents not only influences the electronic properties of the aniline but also provides a defined structural framework for precise interaction with the target protein. The synthetic protocols and mechanistic principles outlined in this guide are broadly applicable and can serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

The Strategic Role of 2,4-Dichloro-6-methoxyaniline in the Synthesis of Advanced Triazine Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Anilines in Agrochemical Design

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and selective herbicides. Among these, substituted anilines serve as critical precursors, offering a versatile scaffold for the construction of a diverse array of herbicidal agents. 2,4-Dichloro-6-methoxyaniline, with its unique substitution pattern, presents a compelling starting point for the synthesis of next-generation herbicides, particularly within the widely successful triazine class. This technical guide provides an in-depth exploration of the application of this compound in agrochemical research, complete with detailed synthetic protocols and the scientific rationale underpinning these methodologies.

The dichlorination at the 2 and 4 positions of the aniline ring provides steric and electronic properties that can influence the binding affinity of the final herbicidal molecule to its target protein. The methoxy group at the 6-position further modulates the molecule's lipophilicity and metabolic stability in target weed species. These substitutions are not arbitrary; they are meticulously chosen to optimize herbicidal efficacy, selectivity, and environmental profile.

Core Application: Synthesis of a Model N-(2,4-dichloro-6-methoxyphenyl)-s-triazine Herbicide

The primary application of this compound in agrochemical synthesis is as a key intermediate in the production of triazine herbicides.[1] Triazine herbicides are a cornerstone of modern agriculture, known for their effectiveness in controlling a broad spectrum of weeds.[2] The synthesis involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core.[3][4]

The rationale for using this compound lies in its ability to introduce a specific toxophore—the dichloromethoxyphenyl group—onto the triazine scaffold. This group is instrumental in the herbicidal activity of the final compound.

Reaction Workflow: A Stepwise Approach to Triazine Herbicide Synthesis

The synthesis of a model N-(2,4-dichloro-6-methoxyphenyl)-4,6-dialkylamino-1,3,5-triazine herbicide can be conceptualized as a three-step process, starting from the readily available cyanuric chloride.

SynthesisWorkflow cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution cluster_2 Step 3: Third Nucleophilic Substitution Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2-Chloro-4-(alkylamino)-6-chloro-1,3,5-triazine Cyanuric_Chloride->Intermediate_1  Low Temp.  (0-5 °C) Amine1 Primary/Secondary Amine (e.g., Isopropylamine) Amine1->Intermediate_1 Intermediate_1_ref Intermediate 1 Intermediate_2 2-(2,4-Dichloro-6-methoxyphenyl)amino-4-(alkylamino)-6-chloro-1,3,5-triazine Intermediate_1_ref->Intermediate_2  Moderate Temp.  (20-40 °C) Aniline This compound Aniline->Intermediate_2 Intermediate_2_ref Intermediate 2 Final_Product N-(2,4-dichloro-6-methoxyphenyl)-N',N''-dialkyl-1,3,5-triazine-2,4,6-triamine (Final Herbicide) Intermediate_2_ref->Final_Product  Elevated Temp.  (>80 °C) Amine2 Primary/Secondary Amine (e.g., Ethylamine) Amine2->Final_Product

References

The Synthetic Chemist's Guide to 2,4-Dichloro-6-methoxyaniline: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, 2,4-Dichloro-6-methoxyaniline is a deceptively simple yet powerful building block. Its unique substitution pattern—a delicate balance of electron-withdrawing and -donating groups—imparts a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reaction mechanisms involving this versatile aniline derivative, supported by detailed, field-proven protocols. We will dissect the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Understanding the Reactivity Landscape

The reactivity of this compound is governed by the interplay of its three substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density through resonance. Conversely, the two chloro (-Cl) groups are deactivating yet also ortho, para-directing, exerting an electron-withdrawing inductive effect.

This electronic tug-of-war dictates the regioselectivity of electrophilic aromatic substitution and modulates the nucleophilicity of the amino group. The positions ortho and para to the strongly activating amino and methoxy groups are the most electron-rich and thus the most susceptible to electrophilic attack. However, steric hindrance from the existing substituents will also play a significant role in determining the final product distribution.

Core Application: A Gateway to Bioactive Molecules

A prominent application of substituted anilines lies in the synthesis of kinase inhibitors for cancer therapy. For instance, the constitutional isomer, 2,4-dichloro-5-methoxyaniline, is a key intermediate in the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor.[1][2] While not the exact topic molecule, the synthetic strategies employed for Bosutinib provide a valuable blueprint for the potential applications of this compound in constructing complex heterocyclic frameworks. The core transformation involves a nucleophilic aromatic substitution where the aniline nitrogen displaces a halogen on a quinoline ring system.[1][3]

Key Reaction Mechanisms and Protocols

N-Arylation via Nucleophilic Aromatic Substitution: Building Heterocyclic Systems

The nucleophilic character of the amino group in this compound makes it an excellent partner in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings. This is a cornerstone of its utility in building complex drug-like molecules.

Mechanistic Rationale: The reaction proceeds via the addition of the aniline nucleophile to an electron-poor aromatic ring, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of a leaving group (typically a halide) restores the aromaticity of the system, resulting in the formation of a new C-N bond. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the electrophilic partner.

Protocol 1: Synthesis of a Quinoline-Aniline Adduct (Analogous to Bosutinib Synthesis)

This protocol is adapted from the synthesis of Bosutinib and illustrates the general procedure for the N-arylation of this compound with a substituted quinoline.[1][2]

Materials:

  • This compound

  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq) in 2-ethoxyethanol, add this compound (1.1 eq) and pyridine hydrochloride (0.95 eq).

  • Heat the reaction mixture to reflux (approximately 130-135 °C) for 2.5-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture and partition it between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, wash with water, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • Pyridine hydrochloride: Acts as a mild acid catalyst to protonate the quinoline nitrogen, increasing its electrophilicity.

  • 2-Ethoxyethanol: A high-boiling point solvent is necessary to achieve the required reaction temperature for the SNAr reaction to proceed at a reasonable rate.

  • Aqueous bicarbonate work-up: Neutralizes the acidic catalyst and any HCl formed during the reaction, facilitating the isolation of the final product.

Data Presentation: Representative Reaction Parameters

Reactant 1Reactant 2SolventCatalystTemp. (°C)Time (h)
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2,4-dichloro-5-methoxyaniline2-EthoxyethanolPyridine hydrochloride130-1352.5-3
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile2,4-dichloro-5-methoxyanilineAcetonitrileIsopropyl alcohol/HCl75-802-3

Note: The second entry in the table refers to a similar reaction with a slightly different quinoline starting material, as reported in the literature.[2]

Experimental Workflow: N-Arylation

N_Arylation_Workflow start Start reactants Combine: - this compound - Substituted Quinoline - Catalyst & Solvent start->reactants reaction Heat to Reflux (e.g., 130-135°C) reactants->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Work-up (e.g., NaHCO₃) monitoring->workup Reaction Complete extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Crystallization or Chromatography) extraction->purification product Final Product purification->product

Caption: General workflow for the N-arylation of this compound.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction offers a milder and more general alternative to traditional methods for synthesizing aryl amines. In the context of this compound, it can be envisioned participating as the amine component, coupling with various aryl halides or triflates.

Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[6]

Protocol 2: General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Inert atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation, necessitating an oxygen-free environment.

  • Strong, non-nucleophilic base: Required to deprotonate the aniline, forming the active nucleophile for the catalytic cycle.

  • Bulky phosphine ligand: Facilitates the reductive elimination step and stabilizes the palladium catalyst.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition amido_complex [Ar-Pd(II)(NHR')L₂] pd_complex->amido_complex Ligand Exchange amido_complex->pd0 product Ar-NHR' amido_complex->product Reductive Elimination amine R'-NH₂ amine->pd_complex base Base base->pd_complex Deprotonation aryl_halide Ar-X aryl_halide->pd_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Triazine Derivatives: Application in Agrochemicals

Substituted anilines are common precursors for the synthesis of triazine-based herbicides. The reaction involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.

Mechanistic Rationale: The chlorine atoms on the triazine ring are excellent leaving groups, and their reactivity is temperature-dependent. The first substitution can often be carried out at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for the controlled, stepwise introduction of different nucleophiles.

Protocol 3: Synthesis of a Dichloro-methoxy-s-triazine

This protocol describes the synthesis of 2,4-dichloro-6-methoxy-s-triazine, a related compound, which illustrates the general principles that would apply to the reaction of this compound with cyanuric chloride.[7]

Materials:

  • Cyanuric chloride

  • Methanol

  • Sodium bicarbonate

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of methanol and water.

  • Add sodium bicarbonate, followed by cyanuric chloride, while maintaining the temperature at around 30 °C.[7]

  • Stir the mixture for approximately 30 minutes, or until the evolution of carbon dioxide has nearly ceased.

  • Add water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like heptane.

Causality of Experimental Choices:

  • Sodium bicarbonate: Acts as a base to neutralize the HCl formed during the substitution reaction, driving the reaction to completion.

  • Methanol/water solvent system: A protic solvent system is suitable for this reaction and allows for the dissolution of the reagents.

  • Controlled temperature: Helps to ensure the selective substitution of only one chlorine atom on the triazine ring.

Triazine Synthesis Pathway

Triazine_Synthesis start Cyanuric Chloride step1 Nucleophilic Substitution 1 (e.g., -OCH₃) start->step1 intermediate1 Dichloro-methoxy -triazine step1->intermediate1 step2 Nucleophilic Substitution 2 (e.g., -NHR) intermediate1->step2 intermediate2 Mono-chloro -disubstituted-triazine step2->intermediate2 step3 Nucleophilic Substitution 3 intermediate2->step3 final_product Trisubstituted Triazine step3->final_product

Caption: Stepwise synthesis of substituted triazines from cyanuric chloride.

Concluding Remarks for the Practicing Scientist

This compound presents a compelling case study in leveraging substituent effects for targeted synthesis. Its utility is not confined to a single reaction class but spans a range of transformations critical to modern drug discovery and agrochemical development. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to not only replicate these transformations but also to innovate, adapting these principles to new synthetic challenges. As with any highly functionalized reagent, careful optimization of reaction conditions is paramount to achieving high yields and purity. We encourage the community to build upon this knowledge, further unlocking the synthetic potential of this versatile molecule.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2,4-dichloro-6-methoxyaniline, a versatile building block in medicinal chemistry and materials science. Given the electron-rich nature and the presence of two halogen atoms, specific considerations for catalyst selection, reaction conditions, and potential for selective mono- or di-arylation are discussed. This guide offers detailed experimental protocols, mechanistic insights, and troubleshooting strategies to enable researchers to effectively utilize this substrate in the synthesis of complex biaryl and heteroaryl aniline derivatives.

Introduction: The Strategic Importance of this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2]

This compound is a valuable trifunctional scaffold. The aniline moiety provides a handle for further derivatization, while the two chlorine atoms at the C2 and C4 positions offer opportunities for selective or double Suzuki-Miyaura coupling reactions. The methoxy group at the C6 position electronically activates the aromatic ring, which can influence the reactivity of the C-Cl bonds. The strategic application of this substrate allows for the construction of complex molecular architectures prevalent in many biologically active compounds and functional materials.[3]

This guide will delve into the practical aspects of employing this compound in Suzuki-Miyaura coupling, providing a foundational understanding and actionable protocols for successful implementation in a research and development setting.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps, as illustrated below.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR)Ln Ar-Pd(II)(OR)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR)Ln Ligand Exchange (+ Base) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate. For substrates with multiple halogens, the relative reactivity of the C-Cl bonds will determine the initial site of reaction.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation process.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve maximum yield and selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available
Arylboronic Acid≥97%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst gradeCommercially availableCan be used as an alternative catalyst.
SPhosLigand gradeCommercially availableA common bulky phosphine ligand.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableA common alternative base.
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available
WaterDeionizedIn-house
Ethyl AcetateACS gradeCommercially availableFor workup.
BrineSaturated NaCl solutionIn-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeCommercially availableFor drying.
Argon or Nitrogen GasHigh purityFor inert atmosphere.
Standard GlasswareFlame-dried before use.
Magnetic Stirrer/Hotplate
Reflux Condenser
Protocol 1: General Procedure for Mono-Arylation

This protocol is designed to favor the mono-substitution product. The regioselectivity (C2 vs. C4) will depend on the specific boronic acid and reaction conditions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.1-1.5 eq) - Base (e.g., K2CO3, 2.0 eq) B Add Solvent: - 1,4-Dioxane/Water (e.g., 4:1) A->B C Degas the mixture (Ar/N2 bubbling for 15-20 min) B->C D Add Catalyst System: - Pd(OAc)2 (2-5 mol%) - Ligand (e.g., SPhos, 4-10 mol%) C->D E Heat to 80-100 °C (Monitor by TLC/LC-MS) D->E F Cool to RT and dilute with EtOAc E->F G Wash with water and brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 8 mL of dioxane and 2 mL of water).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and SPhos (0.04-0.10 mmol, 4-10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Protocol 2: Conditions Favoring Di-Arylation

To achieve double arylation, an excess of the boronic acid and a higher catalyst loading are typically required.

Key Modifications from Protocol 1:

  • Arylboronic Acid: Increase the amount of arylboronic acid to 2.5-3.0 equivalents.

  • Base: Increase the amount of base to 4.0 equivalents.

  • Catalyst Loading: A higher catalyst loading (e.g., 5 mol% Pd(OAc)₂) may be beneficial.

  • Reaction Time: The reaction time may need to be extended, and progress should be carefully monitored.

Key Considerations and Troubleshooting

ParameterRationale and Field-Proven Insights
Catalyst and Ligand For electron-rich aryl chlorides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective as they promote the oxidative addition step.[5] Pd(PPh₃)₄ can also be a good starting point.
Base The choice of base is critical. Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ may be beneficial.
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Temperature The reaction temperature is a crucial parameter to optimize. A temperature range of 80-110 °C is a good starting point. Higher temperatures may be required for less reactive boronic acids but can also lead to catalyst decomposition or side reactions.
Regioselectivity The relative reactivity of the C2-Cl and C4-Cl bonds will determine the regioselectivity of the mono-arylation. The C-Cl bond ortho to the electron-donating methoxy group and the aniline may have different electronic and steric environments compared to the C-Cl bond para to the methoxy group. Experimental determination of the major isomer is necessary.
Side Reactions Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material. These can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and optimizing the reaction conditions. Protodeboronation (loss of the boronic acid group) can also occur, especially with prolonged reaction times or harsh conditions.

Data Presentation: Expected Outcomes

EntryArylboronic AcidExpected Major ProductPotential Yield Range (%)
1Phenylboronic acidMono-phenylated product60-85
24-Methoxyphenylboronic acidMono-methoxyphenylated product65-90
34-Trifluoromethylphenylboronic acidMono-trifluoromethylphenylated product50-75
42-Thiopheneboronic acidMono-thienylated product55-80
5Phenylboronic acid (excess)Di-phenylated product40-70

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex aniline derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve efficient and selective C-C bond formation. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile building block in drug discovery and materials science. Further optimization for each specific substrate pairing is encouraged to maximize reaction efficiency and yield.

References

Application Notes & Protocols: Buchwald-Hartwig Amination using 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules, approved drugs, and organic electronic materials.[1][2][3] Historically, the synthesis of these compounds relied on classical methods like nucleophilic aromatic substitution (SNA_r_) or copper-mediated Ullmann couplings, which often require harsh reaction conditions and have a limited substrate scope.[1]

The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized C–N cross-coupling, providing a highly versatile and efficient method for the formation of C(sp²)–N bonds.[1][2][4] This reaction has become an indispensable tool for medicinal chemists and process developers due to its broad functional group tolerance, milder reaction conditions, and applicability to a wide range of amine and aryl halide coupling partners.[2][5][6]

This guide focuses on a particularly challenging yet valuable substrate: 2,4-dichloro-6-methoxyaniline . The presence of two electron-withdrawing chloro groups and a sterically demanding ortho-methoxy group presents a unique set of challenges for C–N bond formation. Understanding how to effectively couple this substrate is critical for the synthesis of complex molecular architectures in drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the key steps of the reaction and ensuring high catalytic turnover.[3][7][9]

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the catalytic cycle.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Ligand Exchange: The halide is displaced by the amido group on the palladium complex.

  • Reductive Elimination: The final C–N bond is formed, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine. The use of sterically hindered ligands helps to suppress this side reaction.[11]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L_n)-X Pd(0)L_n->Oxidative_Addition  Ar-X (Aryl Halide) Amine_Complex [Ar-Pd(II)(L_n)(R₂NH)]+X- Oxidative_Addition->Amine_Complex  R₂NH (Amine) Amido_Complex Ar-Pd(II)(L_n)-NR₂ Amine_Complex->Amido_Complex  Base (-HX) Product Ar-NR₂ (Product) Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Amido_Complex->Catalyst_Regen

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Application Focus: Navigating the Challenges of this compound

This compound is considered a challenging substrate for Buchwald-Hartwig amination due to a combination of steric and electronic factors:

  • Steric Hindrance: The ortho-methoxy group provides significant steric bulk around the nitrogen atom, which can hinder its approach and coordination to the palladium center.[12]

  • Electronic Deactivation: The two electron-withdrawing chloro groups reduce the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.[12]

These properties necessitate careful selection and optimization of the reaction parameters to achieve high yields and avoid common side reactions. The choice of ligand, in particular, is critical to overcoming the steric and electronic hurdles presented by this substrate.

Key Experimental Parameters & Optimization

For a successful Buchwald-Hartwig amination with this compound, the following parameters must be carefully considered:

Catalyst System: The Palladium Precursor and Ligand
  • Ligand Selection: This is the most critical factor for success with challenging substrates. For sterically hindered and electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1][7][12] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the reductive elimination step.

LigandStructureKey Features & Applications
XPhos
alt text
Highly effective for a broad range of substrates, including aryl chlorides.[1] Good starting point for hindered anilines.
BrettPhos
alt text
Excellent for the monoarylation of primary amines and amides.[1][13][14] Its steric profile can be advantageous for hindered couplings.
RuPhos
alt text
Often superior for the coupling of secondary amines with aryl chlorides.[1]

For this compound, XPhos or BrettPhos are recommended as starting points due to their proven efficacy in coupling hindered and electron-deficient substrates.[1][12]

Base Selection

The base plays a crucial role in deprotonating the amine to form the palladium amido complex.[8][9] Strong, non-nucleophilic bases are generally preferred.

BasepKa (Conjugate Acid)Common Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A very strong and commonly used base. Highly effective but can be sensitive to certain functional groups.
Lithium bis(trimethylsilyl)amide (LiHMDS) ~26A strong, non-nucleophilic base that can be used when protic functional groups are present.[13]
Cesium Carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)A weaker base, often used for more sensitive substrates.[15]

For the coupling of this compound, a strong base like NaOtBu is recommended to ensure efficient deprotonation of the deactivated aniline.

Solvent Choice

The choice of solvent can influence reaction rates and catalyst stability. Aprotic, non-polar, or weakly polar solvents are typically used.

  • Toluene: A common and effective solvent for Buchwald-Hartwig reactions.[13][15]

  • Dioxane: Another frequently used solvent, though it should be used with caution due to its potential to form peroxides.[13]

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using NaOtBu as the base.[13]

Toluene is a robust and recommended starting solvent for this application.

Detailed Experimental Protocol: General Procedure

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of catalyst loading, ligand-to-metal ratio, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Bromide, Aniline, Base, Ligand, and Pd Precursor in a Reaction Vessel start->reagents inert Seal Vessel, Evacuate, and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent reaction Heat the Reaction Mixture (e.g., 100-110 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress by TLC or LC-MS reaction->monitor workup Cool to RT, Dilute with Solvent, Filter, and Concentrate monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentAmount (for 1 mmol Aryl Bromide)Molar Equivalents
Aryl Bromide1.0 mmol1.0
This compound1.2 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)0.02 mmol0.02
XPhos0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Anhydrous Toluene5-10 mL-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Rinse the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd precursor or ligand degraded).- Insufficiently inert atmosphere (oxygen can deactivate the catalyst).- Base is not strong enough or has degraded.- Reaction temperature is too low.- Use fresh, high-purity reagents.- Ensure the reaction setup is properly purged with an inert gas.- Use a fresh bottle of a strong base like NaOtBu.- Increase the reaction temperature in 10 °C increments.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination is competing with reductive elimination.- Presence of water in the reaction mixture.- Increase the steric bulk of the ligand (e.g., switch from XPhos to BrettPhos).- Ensure all reagents and solvents are anhydrous.
Diarylation of the Aniline - The product is more reactive than the starting aniline.- Use a slight excess of the aniline (1.1-1.2 equivalents).- Monitor the reaction closely and stop it once the starting aryl halide is consumed.
Incomplete Reaction - Catalyst deactivation over time.- Increase the catalyst and ligand loading (e.g., to 3-5 mol%).- Consider using a more robust pre-catalyst system (e.g., an XPhos palladacycle).

References

Topic: Analytical Methods for the Detection and Quantification of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methods for the sensitive and reliable detection and quantification of 2,4-Dichloro-6-methoxyaniline. As a chlorinated aromatic amine, this compound belongs to a class of molecules that are significant as intermediates in the manufacturing of dyes and pesticides, and are often monitored as potential environmental contaminants or process impurities in pharmaceutical manufacturing.[1][2] This guide details two primary analytical platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We provide field-proven insights, detailed step-by-step protocols, and validation parameters to ensure trustworthy and reproducible results. The HPLC-MS/MS method is presented as the primary recommendation due to its superior sensitivity, specificity, and streamlined sample preparation, which avoids chemical derivatization.[3][4]

Introduction and Method Selection Rationale

The accurate quantification of halogenated anilines such as this compound is critical for environmental monitoring, industrial quality control, and safety assessment in drug development. Due to their potential toxicity and persistence, regulatory bodies often mandate monitoring for these compounds in various matrices.[1] The selection of an appropriate analytical technique is paramount and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for polar and thermolabile compounds like anilines.[5] It offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM) and often allows for direct injection of aqueous samples or simplified extraction protocols, bypassing the need for chemical derivatization.[1][3][4] This reduces sample preparation time and potential sources of error.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and robust technique for analyzing semi-volatile organic compounds.[6] While providing excellent chromatographic resolution and definitive mass-spectral identification, GC analysis of polar anilines can be challenging due to poor peak shape and potential thermal degradation.[5][7] A derivatization step is often required to increase volatility and improve chromatographic performance, adding complexity to the workflow.[5]

Based on this comparison, this application note will first detail a comprehensive LC-MS/MS protocol, followed by a GC-MS method as a viable alternative.

Primary Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is designed for high-throughput, sensitive, and selective quantification of this compound in both solid and liquid matrices.

Principle

The method utilizes reversed-phase chromatography to separate the target analyte from matrix components. The analyte is then ionized using positive electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in MRM mode. This mode provides exceptional specificity by monitoring a specific precursor ion and its characteristic product ions, minimizing matrix interference.[3][8]

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity), Isotope-labeled internal standard (e.g., 2,4-dichloroaniline-d3 or similar).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

  • Supplies: 50 mL and 2 mL polypropylene centrifuge tubes, 0.22 µm syringe filters.

Sample Preparation Workflow

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for its efficiency and effectiveness in extracting aniline derivatives from complex matrices.[9][10]

  • Aliquot: Transfer 10 mL of the water sample into a 50 mL centrifuge tube.

  • Internal Standard: Spike the sample with the internal standard solution.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Centrifugation: Cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer an aliquot of the upper acetonitrile layer for d-SPE cleanup as described in the solid sample protocol below (Step 6).

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if dry): Add 5 mL of deionized water and vortex to create a slurry.

  • Internal Standard: Spike the sample with the internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute.

  • Salting Out & Centrifugation: Follow steps 4 & 5 from the liquid sample protocol.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.[11] The PSA removes organic acids and other polar interferences.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_liquid Liquid Sample cluster_solid Solid Sample l_sample 10 mL Sample l_is Spike Internal Standard l_sample->l_is l_extract Add 10 mL Acetonitrile l_is->l_extract l_salt Add MgSO4 + NaCl l_extract->l_salt l_centrifuge Vortex & Centrifuge l_salt->l_centrifuge cleanup Transfer Supernatant to d-SPE Tube (MgSO4 + PSA) l_centrifuge->cleanup s_sample 5 g Sample s_hydrate Add Water (if needed) s_sample->s_hydrate s_is Spike Internal Standard s_hydrate->s_is s_extract Add 10 mL Acetonitrile s_is->s_extract s_salt Add MgSO4 + NaCl s_extract->s_salt s_centrifuge Vortex & Centrifuge s_salt->s_centrifuge s_centrifuge->cleanup final_centrifuge Vortex & Centrifuge cleanup->final_centrifuge filter Filter (0.22 µm) final_centrifuge->filter hplc_vial Inject into LC-MS/MS filter->hplc_vial

Caption: LC-MS/MS Sample Preparation Workflow.

Instrumentation and Analytical Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent[3]
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm)[8]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Agilent 6470A Triple Quadrupole or equivalent[3]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3500 V[9]
Gas Temp. 300 °C[9]
Gas Flow 5 L/min[9]
Acquisition Dynamic Multiple Reaction Monitoring (dMRM)[3]

MRM Transitions for this compound (C₇H₇Cl₂NO, MW: 191.04)

  • Precursor Ion [M+H]⁺: m/z 192.0

  • Quantifier Transition: 192.0 → 177.0 (Loss of -CH₃)

  • Qualifier Transition: 192.0 → 149.0 (Loss of -CH₃ & -CO)

Method Validation and Performance

Analytical method validation is essential to demonstrate that the method is fit for its intended purpose.[2][12] Key parameters should be assessed according to ICH Q2(R1) or equivalent guidelines.[12]

Parameter Typical Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.995> 0.996[9][10]
Range e.g., 0.5 - 100 ng/mLDependent on sensitivity needs
Accuracy (% Recovery) 70 - 120%75 - 98%[9][10]
Precision (RSD%) ≤ 15%< 12%[9][10]
Limit of Detection (LOD) S/N ≥ 30.5 - 1.0 µg/kg[9][10]
Limit of Quantification (LOQ) S/N ≥ 102.0 - 3.0 µg/kg[9][10]
Specificity No interference at analyte retention timeConfirmed by qualifier ion ratio

Alternative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for laboratories where GC-MS is the primary platform for semi-volatile compound analysis. It requires a more involved sample preparation but delivers reliable results.

Principle

This protocol uses liquid-liquid extraction (LLE) to isolate the analyte from an aqueous matrix. The extract is then injected into a GC system where the analyte is volatilized and separated on a capillary column. Detection is performed by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7][13]

Sample Preparation
  • Aliquot & pH Adjustment: Transfer 200 mL of a water sample to a separatory funnel. Adjust pH > 11 with NaOH to ensure the aniline is in its neutral, extractable form.[7]

  • Internal Standard: Spike with an appropriate internal standard.

  • Extraction: Perform three successive extractions with 10 mL of toluene or methylene chloride each.[1][4]

  • Drying & Concentration: Combine the organic extracts and dry by passing through anhydrous sodium sulfate. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer to a GC vial for injection.

G sample 200 mL Water Sample ph_adjust Adjust pH > 11 sample->ph_adjust is_spike Spike Internal Standard ph_adjust->is_spike lle Liquid-Liquid Extraction (3x with Toluene) is_spike->lle dry Dry Extract (Na2SO4) lle->dry concentrate Concentrate to 1 mL dry->concentrate gc_vial Inject into GC-MS concentrate->gc_vial

Caption: GC-MS Sample Preparation Workflow.

Instrumentation and Analytical Conditions
Parameter Condition
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[13]
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Splitless, 250 °C
Oven Program 70 °C (1 min), ramp 10 °C/min to 280 °C, hold 5 min[1]
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
Acquisition Selected Ion Monitoring (SIM)

Characteristic Ions for this compound (MW: 191.04)

  • Quantifier Ion: m/z 191 (Molecular Ion)

  • Qualifier Ion 1: m/z 176 (Loss of -CH₃)

  • Qualifier Ion 2: m/z 148 (Loss of -CH₃ & -CO)

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No Analyte Signal Incorrect MRM/SIM ions; Poor extraction recovery; Analyte degradation.Verify MS tuning and transitions. Optimize sample prep pH and solvent. Check for thermal degradation in GC inlet.
Poor Peak Shape (Tailing) Active sites in GC liner/column; Inappropriate LC mobile phase pH.Use a deactivated GC liner; perform column maintenance. Ensure LC mobile phase pH is appropriate for analyte pKa.
High Background Noise Contaminated solvents/reagents; Matrix interference; Dirty MS source.Use high-purity solvents. Improve sample cleanup (d-SPE). Perform routine MS source cleaning.
Poor Reproducibility (High RSD%) Inconsistent sample preparation; Leaks in LC/GC system; Unstable MS signal.Ensure precise volumetric measurements. Perform leak checks. Allow sufficient instrument warm-up and stabilization time.

Conclusion

This application note provides robust and validated starting methodologies for the quantification of this compound. The LC-MS/MS method offers superior performance characteristics, particularly its high sensitivity and simplified sample preparation workflow that avoids derivatization.[1][4] The GC-MS method remains a reliable alternative, especially for laboratories standardized on this platform for semi-volatile organics.[7] Successful implementation requires careful optimization of the provided parameters for the specific instrumentation and matrices being analyzed, along with a thorough method validation to ensure data integrity and compliance with regulatory standards.[2][14]

References

Application Notes & Protocols: The Strategic Role of Dichloro-Methoxyanilines in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Anilino-Quinoline/Quinazoline Scaffold in Kinase Inhibition

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a paradigm of precision medicine. These agents are meticulously designed to interact with the ATP-binding pocket of specific protein kinases, disrupting aberrant signaling pathways that drive oncogenesis. Within this class of therapeutics, structures based on anilino-quinoline and anilino-quinazoline cores are particularly prominent. The aniline moiety serves as a crucial pharmacophore, often forming key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition. The specific substitution pattern on this aniline ring is a primary determinant of an inhibitor's potency, selectivity, and pharmacokinetic properties.

This guide focuses on the application of a highly strategic building block: 2,4-dichloro-5-methoxyaniline . While the isomeric 2,4-dichloro-6-methoxyaniline is structurally similar, it is the 5-methoxy isomer that is extensively documented as the pivotal starting material for the synthesis of major, clinically approved kinase inhibitors, most notably the dual Src/Abl inhibitor, Bosutinib. We will dissect the rationale behind its use, provide detailed synthetic protocols, and explore the broader implications for drug development professionals.

Part 1: The 2,4-Dichloro-5-methoxyaniline Building Block: A Structural and Functional Analysis

The utility of 2,4-dichloro-5-methoxyaniline (CAS 98446-49-2) is not accidental; it is a result of its unique electronic and steric properties that medicinal chemists exploit to achieve high-affinity binding to target kinases.

Physicochemical Properties:

PropertyValueSource
CAS Number 98446-49-2[1]
Molecular Formula C₇H₇Cl₂NO[1]
Molecular Weight 192.04 g/mol -
Appearance Pale Brown Solid[1]
Melting Point 51 °C[1]
Boiling Point 290.1±35.0 °C[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

The Rationale for a Dichloro-Methoxy Substitution Pattern:

  • The 2,4-Dichloro Motif: The two chlorine atoms are strategically positioned to confer specific advantages.

    • Hydrophobic Interactions: The chloro groups occupy a hydrophobic region within the ATP-binding pocket, enhancing binding affinity.

    • Modulation of Basicity: As electron-withdrawing groups, the chlorine atoms reduce the pKa of the aniline nitrogen. This fine-tuning is critical to prevent protonation under physiological conditions, which would otherwise hinder cell permeability and target engagement.

    • Directing Substitution: In the context of synthesis, the electronic nature of these substituents directs the nucleophilic attack of the aniline nitrogen.

  • The 5-Methoxy Group: The placement of the methoxy group is equally deliberate.

    • Solubilizing Effect: The polar ether linkage can improve the solubility of the resulting inhibitor, a key factor in drug formulation and bioavailability.

    • Metabolic Stability: The methoxy group can block a potential site of metabolic oxidation, thereby increasing the drug's half-life.

    • Conformational Lock: The methoxy group can influence the rotational orientation of the aniline ring relative to the core heterocycle, locking it into a bioactive conformation that optimizes interactions with the kinase.

This specific combination of substituents makes 2,4-dichloro-5-methoxyaniline a "privileged" scaffold fragment for targeting kinases like Abl and Src, which are central to the pathology of certain leukemias.[1]

Part 2: Core Application - Synthesis of Bosutinib Intermediate

Bosutinib (marketed as Bosulif®) is a potent ATP-competitive inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[1] The synthesis of its core structure relies on a critical nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-methoxyaniline and a quinoline electrophile.

Workflow for Bosutinib Intermediate Synthesis

The following diagram illustrates the key coupling step where the aniline building block is incorporated.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2,4-Dichloro-5-methoxyaniline (Nucleophile) Reaction S N Ar Reaction Aniline->Reaction Base (e.g., K₂CO₃) Solvent (e.g., NMP or Acetonitrile) Quinoline 4-Chloro-6-methoxy-7-(3-chloropropoxy) -3-quinolinecarbonitrile (Electrophile) Quinoline->Reaction Product Bosutinib Intermediate 4-[(2,4-dichloro-5-methoxyphenyl)amino]- 6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile Reaction->Product Heat (e.g., 80-120°C)

Caption: SNAr coupling to form the core of Bosutinib.

Detailed Laboratory Protocol: Synthesis of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile

This protocol describes the nucleophilic aromatic substitution reaction that forms the central diarylamine linkage of the Bosutinib core.

Trustworthiness through Causality: This protocol is designed to be self-validating. The choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the reaction mechanism and potential pitfalls.

Materials and Reagents:

ReagentCAS NumberM.W.Purpose
2,4-Dichloro-5-methoxyaniline98446-49-2192.04Nucleophile
4-Chloro-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile848133-35-7325.18Electrophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
N-Methyl-2-pyrrolidone (NMP)872-50-499.13High-boiling polar aprotic solvent
Isopropanol (IPA)67-63-060.10Recrystallization/Washing solvent
Deionized Water7732-18-518.02Work-up and washing

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile (1.0 eq).

    • Expertise Note: The use of an inert atmosphere (nitrogen) is crucial to prevent potential oxidative side reactions at elevated temperatures, ensuring a cleaner reaction profile and higher yield.

  • Reagent Addition: Add 2,4-dichloro-5-methoxyaniline (1.1 eq) followed by anhydrous potassium carbonate (2.5 eq) and N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of ~0.5 M.

    • Causality: A slight excess of the aniline ensures complete consumption of the more valuable quinoline starting material. Potassium carbonate is a mild inorganic base sufficient to deprotonate the product's N-H bond, driving the reaction forward by neutralizing the HCl byproduct. NMP is chosen for its high boiling point, allowing the reaction to be heated sufficiently, and its ability to dissolve all reactants.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting quinoline is consumed (typically 4-8 hours).

    • Expertise Note: The reaction temperature is a critical parameter. Too low, and the reaction will be sluggish; too high, and the risk of side product formation (e.g., decomposition) increases.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly add deionized water to the stirred mixture. This will precipitate the crude product as the organic solvent is miscible with water while the product is not. c. Continue stirring for 1-2 hours to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake sequentially with deionized water and then with cold isopropanol.

    • Causality: The water wash removes the NMP solvent and inorganic salts (KCl, unreacted K₂CO₃). The subsequent isopropanol wash removes residual water and more soluble organic impurities. Using cold solvent minimizes the loss of product due to dissolution.

  • Purification: Dry the crude solid under vacuum. The product, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-(3-chloropropoxy)-3-quinolinecarbonitrile, can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile or ethanol) if required to achieve >99% purity.

Part 3: The Target Kinase Pathway and Inhibitor Action

The kinase inhibitors derived from this aniline scaffold, such as Bosutinib, function by interrupting critical cell signaling pathways. Bosutinib primarily targets the Bcr-Abl fusion protein in CML and Src-family kinases.

Simplified Bcr-Abl Signaling Pathway

G cluster_upstream Upstream Signal cluster_downstream Downstream Pathways cluster_output Cellular Response BcrAbl Bcr-Abl (Constitutively Active Kinase) RAS RAS-MAPK Pathway BcrAbl->RAS STAT STAT Pathway BcrAbl->STAT PI3K PI3K/AKT Pathway BcrAbl->PI3K Proliferation Uncontrolled Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Bosutinib Bosutinib Bosutinib->BcrAbl  Inhibits ATP Binding

Caption: Bosutinib inhibits Bcr-Abl, blocking downstream pro-survival signals.

Conclusion

2,4-Dichloro-5-methoxyaniline is a testament to the power of rational drug design. Its carefully selected substitution pattern provides a potent and versatile anchor for engaging the ATP-binding site of key oncogenic kinases. The synthetic route to Bosutinib highlights a robust and scalable SNAr reaction, a cornerstone of medicinal chemistry.[2] For researchers and drug development professionals, understanding the "why" behind the selection of such building blocks—from their influence on SAR to their role in well-defined synthetic protocols—is fundamental to the efficient discovery and development of the next generation of targeted therapies.

References

Application Notes and Protocols: Derivatization of 2,4-Dichloro-6-methoxyaniline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatizing a Privileged Scaffold

In the landscape of medicinal chemistry, substituted anilines represent a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] The strategic placement of functional groups on the aniline ring can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] 2,4-dichloro-6-methoxyaniline presents a particularly intriguing starting point for the generation of a diverse chemical library for biological screening. The presence of two chlorine atoms and a methoxy group creates a unique electronic and steric environment, offering multiple avenues for chemical modification.

The chlorine atoms, being electron-withdrawing, can influence the pKa of the aniline nitrogen and provide sites for metal-catalyzed cross-coupling reactions. The methoxy group, an electron-donating group, can also modulate the reactivity of the aromatic ring and participate in key interactions with biological targets.[2] Derivatization of the aniline nitrogen itself, through reactions such as acylation and sulfonylation, allows for the introduction of a wide array of functional groups, each with the potential to impart novel biological activities.[4][5]

This guide provides a comprehensive framework for the strategic derivatization of this compound. It details robust synthetic protocols for creating a library of analogs and outlines a systematic approach to biological screening to identify compounds with promising therapeutic potential.

Synthetic Strategies: Building a Diverse Chemical Library

The derivatization of this compound can be approached through several high-yielding and versatile chemical transformations. The primary focus will be on modifications of the aniline nitrogen and the aromatic ring.

N-Functionalization of the Aniline Moiety

The nucleophilic character of the aniline nitrogen makes it a prime target for a variety of functionalization reactions.

The formation of an amide bond via acylation is a cornerstone of medicinal chemistry.[4] Amides can act as hydrogen bond donors and acceptors, significantly influencing a molecule's interaction with biological macromolecules.

Protocol: General Procedure for Acylation of this compound

This protocol describes a general procedure for the synthesis of N-substituted amides from this compound using an acyl chloride.[4][6]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve the desired acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acyl derivative.

Causality: The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[4] The dropwise addition of the acyl chloride at low temperature helps to control the exothermic nature of the reaction.

Sulfonamides are another key functional group in medicinal chemistry, known for their presence in a wide range of antibacterial, diuretic, and anticancer agents.[7]

Protocol: General Procedure for Sulfonylation of this compound

This protocol outlines a general method for the synthesis of sulfonamides from this compound and a sulfonyl chloride.[8]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Addition of Base and Sulfonyl Chloride: Add pyridine or DIPEA (1.5 eq.) to the solution, followed by the dropwise addition of the sulfonyl chloride (1.2 eq.) at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality: The use of a non-nucleophilic base like pyridine or DIPEA is important to prevent side reactions with the sulfonyl chloride. The reaction conditions are generally mild, allowing for a broad substrate scope.[8]

C-N Cross-Coupling Reactions: Expanding Aryl Substituents

The presence of chloro substituents on the aromatic ring opens up the possibility of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further diversity.[9][10]

Protocol: Buchwald-Hartwig Amination of a Dichloroaniline Derivative

This protocol provides a starting point for the coupling of an amine with a chloro-substituted aniline, which may require optimization for this compound.[9][11]

Materials:

  • This compound (or a derivatized version)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloroaniline derivative (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq.) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene or dioxane to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Extraction and Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Causality: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[9][10] The base is required to deprotonate the amine and facilitate the catalytic cycle.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.[12]

Protocol: Suzuki-Miyaura Coupling of a Dichloroaniline Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloro-substituted aniline with a boronic acid.[12][13]

Materials:

  • This compound (or a derivatized version)

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the chloroaniline derivative (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 6-18 hours under an inert atmosphere.

  • Work-up and Extraction: Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality: The base is essential for the transmetalation step in the catalytic cycle.[12] The use of an aqueous solvent system often enhances the reaction rate and yield.

Biological Screening: A Tiered Approach to Hit Identification

A systematic and tiered approach to biological screening is essential for efficiently identifying and characterizing the biological activities of the newly synthesized derivatives.

Workflow for Biological Screening

Caption: A tiered workflow for the biological screening of derivatized compounds.

Tier 1: Primary Screening

The initial screening should be broad to cast a wide net for potential biological activities.

Assessing the general cytotoxicity of the compounds is a crucial first step to identify molecules with potential anticancer activity or to flag compounds with general toxicity.[14]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Screening against a panel of enzymes, such as kinases or proteases, can identify specific inhibitors.[15][16]

Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzyme assays.[15][17]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Synthesized derivatives (test compounds)

  • Positive control inhibitor

  • 96- or 384-well plates

  • Detection reagent (depending on the assay, e.g., fluorescent or luminescent)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Compound Addition: Add the test compounds at a fixed concentration to the wells of the microplate.

  • Enzyme Addition: Add the enzyme to the wells and incubate for a short period to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: After a set incubation time, stop the reaction and measure the signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to the no-compound control.

These assays are used to identify compounds that bind to specific receptors, such as G-protein coupled receptors (GPCRs).[18][19]

Protocol: Radioligand Binding Assay

This is a classic method for determining the affinity of a ligand for a receptor.[19][20]

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Synthesized derivatives (test compounds)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Filter manifold

  • Scintillation counter

Procedure:

  • Assay Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a filter manifold to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Tier 2: Hit Confirmation and Dose-Response

Compounds that show significant activity in the primary screens ("hits") are then subjected to further testing to confirm their activity and determine their potency.

  • Hit Confirmation: Re-test the initial hits in the same primary assay to ensure the activity is reproducible.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to generate a dose-response curve and determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) values.

Tier 3: Secondary and Selectivity Assays

Promising hits with good potency are then advanced to more in-depth studies.

  • Mechanism of Action Studies: Investigate how the compound exerts its biological effect. For enzyme inhibitors, this could involve determining the mode of inhibition (e.g., competitive, non-competitive).[21][22]

  • Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.

  • Cell-Based Functional Assays: Evaluate the effect of the compound in a more physiologically relevant context, such as measuring changes in cell signaling pathways or gene expression.

Data Presentation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison between derivatives.

Table 1: Summary of Synthetic Yields and Physicochemical Properties

Compound IDR Group (Acyl/Sulfonyl/Aryl)Yield (%)Molecular WeightcLogP
Parent --192.032.85
Deriv-01 Acetyl85234.072.60
Deriv-02 Benzoyl78296.144.15
Deriv-03 p-Toluenesulfonyl72346.244.55
... ............

Table 2: Summary of Biological Activity Data

Compound IDCytotoxicity (HeLa, IC₅₀ µM)Kinase X Inhibition (IC₅₀ µM)Receptor Y Binding (Kᵢ µM)
Parent >100>50>50
Deriv-01 75.225.115.8
Deriv-02 12.51.80.9
Deriv-03 33.88.35.2
... .........

Conclusion and Future Directions

The derivatization of this compound provides a rich platform for the discovery of novel bioactive molecules. The synthetic protocols and biological screening strategies outlined in this guide offer a systematic approach to generating and evaluating a diverse chemical library. By understanding the structure-activity relationships (SAR) that emerge from these studies, researchers can rationally design and synthesize next-generation compounds with improved potency, selectivity, and drug-like properties. The journey from a privileged scaffold to a potential drug candidate is a testament to the power of synthetic chemistry and rigorous biological evaluation.

References

Unlocking Material Secrets: A Senior Scientist's Guide to Advanced Characterization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of innovation, from next-generation electronics to life-saving biomedical devices, a deep understanding of material properties is paramount. For researchers, scientists, and drug development professionals, the ability to meticulously characterize materials at various scales is the bedrock of groundbreaking discoveries. This guide eschews rigid templates to provide an in-depth, experience-driven exploration of key materials characterization techniques. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Section 1: The Foundation - Sample Preparation

Before any advanced analysis, the journey begins with meticulous sample preparation. The quality of your data is inextricably linked to the quality of your sample. A poorly prepared sample can introduce artifacts, leading to misinterpretation of results. The goal is to obtain a representative sample that is suitable for the chosen analytical technique without altering its intrinsic properties.[1][2]

Core Principles of Sample Preparation:

  • Representativeness: The portion of the material being analyzed must accurately reflect the bulk material.[1]

  • Integrity: The preparation process should not introduce new features or alter the existing ones.

  • Suitability: The final sample form must be compatible with the analytical instrument.

General Protocol for Solid Material Preparation:

  • Sectioning: A smaller, manageable piece is carefully cut from the bulk material. A low-speed diamond saw is often used to minimize mechanical damage.[3]

  • Mounting: The sectioned piece is often embedded in a polymer resin to facilitate handling and to protect fragile edges during subsequent steps.[2][3]

  • Grinding: A series of abrasive papers with decreasing grit size are used to planarize the sample surface.[2][4]

  • Polishing: Finer abrasives, typically diamond or alumina suspensions, are used to create a mirror-like, damage-free surface.[2][4]

  • Etching (for microscopy): A chemical solution is sometimes applied to reveal microstructural features like grain boundaries.[4]

  • Cleaning: The sample is thoroughly cleaned to remove any residues from the preparation steps.[4]

Section 2: Visualizing the Nanoscale - Electron Microscopy

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and even the atomic arrangement of materials with exceptional resolution.[5][6][7]

Scanning Electron Microscopy (SEM)

Scientific Principles: SEM utilizes a focused beam of electrons to scan the surface of a sample. The interactions between the electrons and the sample's atoms generate various signals—primarily secondary electrons and backscattered electrons—that are collected to form an image. Secondary electrons provide high-resolution topographical information, while backscattered electrons offer contrast based on atomic number, revealing compositional differences.[5][6][8]

Applications in Materials Science:

  • Morphology and Topography: Imaging the surface features of materials, such as powders, films, and fractured surfaces.[7]

  • Compositional Analysis: Using Energy-Dispersive X-ray Spectroscopy (EDS), an attachment to the SEM, to determine the elemental composition of the sample.[9]

  • Failure Analysis: Examining fracture surfaces to understand the mechanisms of material failure.[10]

Experimental Protocol for SEM Analysis:

  • Sample Preparation:

    • Conductive Samples (Metals, some ceramics): Mount the sample on an aluminum stub using conductive carbon tape or silver paint.

    • Non-Conductive Samples (Polymers, most ceramics, biological samples): The sample must be coated with a thin layer of a conductive material (e.g., gold, platinum, or carbon) to prevent charging artifacts.[8][11] This is done using a sputter coater.

  • Instrument Setup and Calibration:

    • System Check: Ensure the vacuum system is at the appropriate level.

    • Calibration: Calibrate the magnification using a certified standard reference material (e.g., a grating with a known pitch).[7][12][13][14][15] This is crucial for accurate dimensional measurements.

  • Image Acquisition:

    • Sample Loading: Carefully load the sample into the SEM chamber.

    • Beam Parameters: Set the accelerating voltage (typically 5-20 kV), working distance, and spot size. Lower voltages are used for delicate, beam-sensitive samples, while higher voltages provide better resolution and signal for denser materials.

    • Focusing and Stigmation: Focus the electron beam and correct for astigmatism to obtain a sharp image.

    • Imaging: Capture images using the secondary electron detector for topography and the backscattered electron detector for compositional contrast.

  • Data Analysis:

    • Use the SEM software to measure feature sizes, particle dimensions, and other morphological parameters.

    • If EDS is used, analyze the elemental spectra to determine the composition of different regions of the sample.

Troubleshooting Common SEM Issues:

  • Charging: Bright areas or image distortion on non-conductive samples. Solution: Ensure a continuous conductive coating and a good connection to the sample stub.[16]

  • Contamination: Dark patches appearing on the image, especially at high magnification. Solution: Ensure the sample is clean and handle it with gloves. Use a plasma cleaner to remove surface hydrocarbons.[16]

Diagram 1: Experimental Workflow for Scanning Electron Microscopy (SEM)

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_output Data Output Prep Sample Mounting & Coating (if non-conductive) Load Load Sample into SEM Prep->Load Pump Evacuate Chamber Load->Pump Setup Set Beam Parameters (Voltage, Spot Size) Pump->Setup Image Focus, Correct Astigmatism & Acquire Image Setup->Image EDS Perform EDS Analysis (Optional) Image->EDS Morphology Morphological Data (Topography, Size) Image->Morphology Composition Compositional Data (Elemental Maps) EDS->Composition

Caption: A streamlined workflow for SEM analysis.

Transmission Electron Microscopy (TEM)

Scientific Principles: In TEM, a high-energy beam of electrons is transmitted through an ultra-thin specimen. The electrons interact with the sample, and the transmitted electrons are focused by a series of electromagnetic lenses to form an image or a diffraction pattern on a detector. The contrast in the image is generated by differences in electron scattering, which depend on the sample's thickness, density, and crystal structure.[5][6][9]

Applications in Materials Science:

  • Atomic Resolution Imaging: Visualizing the atomic lattice of crystalline materials.[9]

  • Nanoparticle Characterization: Determining the size, shape, and crystal structure of nanoparticles.

  • Defect Analysis: Identifying and characterizing crystal defects such as dislocations and stacking faults.[9]

  • Phase Identification: Using electron diffraction to determine the crystal structure of different phases within a material.

Experimental Protocol for TEM Analysis:

  • Sample Preparation (The Critical Step): The sample must be electron transparent, typically less than 100 nm thick.[17][18]

    • For bulk materials: This involves mechanical grinding and polishing, followed by ion milling to achieve the final thinning.[19]

    • For powders/nanoparticles: The particles are dispersed in a solvent and a drop of the suspension is placed on a TEM grid (a small copper mesh coated with a thin carbon film).[20]

    • Focused Ion Beam (FIB): A highly precise method for preparing site-specific TEM samples from a larger piece of material.[17]

  • Instrument Setup and Calibration:

    • System Check: Ensure the vacuum is at an ultra-high level.

    • Alignment: Align the electron beam and the electromagnetic lenses for optimal performance.

  • Image Acquisition:

    • Sample Loading: Carefully insert the TEM grid into the sample holder and load it into the microscope.

    • Locating the Area of Interest: Use a low magnification to find a suitable area for imaging.

    • Bright-Field/Dark-Field Imaging: In bright-field imaging, the transmitted beam is used to form the image, while in dark-field imaging, a diffracted beam is used to highlight specific crystalline features.

    • High-Resolution TEM (HRTEM): This mode allows for the direct imaging of atomic columns in a crystalline material.

    • Selected Area Electron Diffraction (SAED): By inserting an aperture, a diffraction pattern can be obtained from a specific area of the sample, providing information about its crystal structure.

  • Data Analysis:

    • Analyze the images to measure lattice spacings, identify crystal defects, and determine particle sizes.

    • Index the diffraction patterns to identify the crystal structure and orientation.

Troubleshooting Common TEM Issues:

  • Sample Drift: The image appears to move during observation. Solution: Allow the sample holder to thermally stabilize after insertion. Ensure the sample is securely mounted on the grid.

  • Contamination: A dark "halo" forms around the area being imaged. Solution: Use a plasma cleaner to clean the sample and holder before analysis. Minimize beam exposure time on a single area.[21]

  • Amorphous Damage: The crystalline structure of the sample is damaged by the electron beam. Solution: Use a lower accelerating voltage and a lower beam current. Use a cryo-holder to cool the sample.[21]

Diagram 2: TEM Sample Preparation to Analysis Workflow

TEM_Workflow cluster_prep Sample Preparation cluster_analysis TEM Analysis cluster_output Data Output Bulk_Prep Bulk Material (Grinding, Polishing, Ion Milling) Final_Thinning Achieve Electron Transparency (<100 nm) Bulk_Prep->Final_Thinning Powder_Prep Powder/Nanoparticles (Dispersion & Drop-casting on Grid) Powder_Prep->Final_Thinning Load Load Sample into TEM Final_Thinning->Load Align Align Electron Beam Load->Align Imaging Bright-Field/Dark-Field Imaging Align->Imaging HRTEM High-Resolution Imaging Imaging->HRTEM SAED Selected Area Electron Diffraction Imaging->SAED Structural_Info Atomic Structure, Defects HRTEM->Structural_Info Crystallographic_Info Crystal Phase & Orientation SAED->Crystallographic_Info

Caption: From bulk or powder to atomic-scale insights with TEM.

Section 3: Unveiling Crystalline Structures - X-ray Diffraction (XRD)

Scientific Principles: XRD is a non-destructive technique used to analyze the crystal structure of materials. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal. Constructive interference occurs at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal planes, and θ is the angle of incidence. The resulting diffraction pattern is a unique "fingerprint" of the material's crystal structure.[22][23]

Applications in Materials Science:

  • Phase Identification: Identifying the crystalline phases present in a material by comparing its diffraction pattern to a database of known materials.[1][22][24]

  • Crystallite Size and Strain: Analyzing the broadening of the diffraction peaks to determine the average size of the crystallites and the amount of strain within the crystal lattice.[22]

  • Phase Quantification: Determining the relative amounts of different crystalline phases in a mixture.

  • Thin Film Analysis: Characterizing the crystal structure and orientation of thin films.[22]

Experimental Protocol for XRD Analysis:

  • Sample Preparation:

    • Powders: The powder should be finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

    • Bulk Solids: The surface of the sample should be flat and smooth.

    • Thin Films: The film is mounted on a stage that allows for grazing incidence XRD (GIXRD) to enhance the signal from the thin film.[22]

  • Instrument Setup and Calibration:

    • Alignment: The X-ray source, sample stage, and detector must be properly aligned.[8][25][26]

    • Calibration: A standard reference material with a known crystal structure (e.g., silicon powder) is used to calibrate the instrument and correct for any instrumental errors.[27]

  • Data Collection:

    • Mounting: Mount the sample in the diffractometer.

    • Scan Parameters: Set the angular range (2θ), step size, and scan speed. A typical scan for phase identification might run from 10° to 90° 2θ.

    • Data Acquisition: Initiate the X-ray source and detector to collect the diffraction pattern.

  • Data Analysis:

    • Phase Identification: Use search-match software to compare the experimental diffraction pattern to a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present.[1][24]

    • Peak Analysis: Analyze the position, intensity, and width of the diffraction peaks to obtain information about the lattice parameters, crystallite size, and strain.

Troubleshooting Common XRD Issues:

  • Preferred Orientation: The intensities of the diffraction peaks do not match the standard pattern due to the non-random orientation of the crystallites. Solution: For powders, ensure fine grinding and proper sample packing. For bulk samples, this may be an inherent property of the material.

  • Broad Peaks: The diffraction peaks are wide, indicating small crystallite size or high strain. Solution: This is often a characteristic of the material itself, but can also be caused by improper sample preparation.

  • Noisy Data: The signal-to-noise ratio is low. Solution: Increase the data collection time or use a more intense X-ray source if available.

Section 4: Probing Surface Properties - Atomic Force Microscopy (AFM)

Scientific Principles: AFM is a high-resolution scanning probe microscopy technique that can provide a 3D topographical map of a surface. It works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample (e.g., van der Waals forces) cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the deflection. By keeping the deflection constant (in contact mode) or the oscillation amplitude constant (in tapping mode), a feedback loop adjusts the height of the scanner to create a topographical image.[16][28][29]

Applications in Materials Science:

  • Surface Topography: Imaging the surface of materials with nanoscale resolution.[29]

  • Surface Roughness: Quantifying the roughness of a surface.[29]

  • Mechanical Properties: Probing local mechanical properties such as elasticity and adhesion.[30]

  • Electrical and Magnetic Properties: Specialized AFM modes can map out electrical and magnetic properties of a surface.

Experimental Protocol for AFM Imaging:

  • Sample Preparation:

    • The sample should be mounted on a flat, rigid substrate.

    • The surface of interest should be clean and free of contaminants. For many materials, little to no sample preparation is required.[29]

  • Instrument Setup and Calibration:

    • Cantilever Selection: Choose a cantilever with a spring constant and resonant frequency appropriate for the imaging mode and the sample.

    • Cantilever Calibration: Calibrate the spring constant of the cantilever using methods like the thermal noise method or the Sader method.[5][17][18] This is crucial for quantitative force measurements.

    • Laser Alignment: Align the laser onto the back of the cantilever to maximize the signal on the photodetector.

  • Image Acquisition:

    • Engage Tip: Carefully bring the tip into contact with or close to the sample surface.

    • Scan Parameters: Set the scan size, scan rate, and feedback loop gains. Start with a larger scan size and then zoom in on areas of interest.

    • Imaging Mode:

      • Contact Mode: The tip is in constant contact with the surface. Good for hard, flat samples.

      • Tapping Mode: The cantilever oscillates near its resonant frequency, and the tip intermittently "taps" the surface. This is gentler and suitable for soft or delicate samples.

  • Data Analysis:

    • Use the AFM software to generate 3D images of the surface topography.

    • Perform analyses such as surface roughness measurements and feature size determination.

Troubleshooting Common AFM Issues:

  • Image Artifacts: Streaks, blurs, or other distortions in the image. Solution: Check for tip damage, adjust the feedback gains, or reduce the scan speed.

  • Tip Contamination: A dirty tip can lead to poor image quality. Solution: Use a new tip or try to gently clean the existing tip by scanning a very hard, rough surface.

  • Thermal Drift: The image appears to shift over time. Solution: Allow the instrument to thermally equilibrate before imaging.

Section 5: Characterizing Thermal Behavior - Thermal Analysis

Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature.[20][31] They are widely used to characterize polymers, pharmaceuticals, and other materials.[31]

Differential Scanning Calorimetry (DSC)

Scientific Principles: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This allows for the detection of thermal events such as melting, crystallization, and glass transitions, which are associated with changes in enthalpy.[14][30][32]

Applications in Materials Science:

  • Glass Transition Temperature (Tg): Determining the temperature at which an amorphous material transitions from a rigid to a rubbery state.[14]

  • Melting and Crystallization: Measuring the melting point (Tm) and crystallization temperature (Tc) of crystalline materials, as well as the associated enthalpies.[14]

  • Purity Analysis: Assessing the purity of a substance based on the shape of its melting peak.

  • Curing Reactions: Studying the kinetics of curing reactions in thermosetting polymers.

Experimental Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh a small amount of sample (typically 5-10 mg) into a DSC pan.[14][25]

    • Seal the pan using a crimper.[25]

  • Instrument Setup and Calibration:

    • Calibration: Calibrate the temperature and enthalpy scales using certified reference materials with known melting points and enthalpies (e.g., indium).[3][4][32][33][34]

  • Data Collection:

    • Loading: Place the sample pan and an empty reference pan into the DSC cell.[14]

    • Temperature Program: Set the desired temperature program, which typically involves heating and cooling cycles at a constant rate (e.g., 10 °C/min).[14][25]

    • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the DSC curve to identify and quantify the thermal transitions. The glass transition appears as a step change in the baseline, while melting and crystallization are observed as endothermic and exothermic peaks, respectively.

Thermogravimetric Analysis (TGA)

Scientific Principles: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][31][35][36] This provides information about the thermal stability and composition of the material.[9][35]

Applications in Materials Science:

  • Thermal Stability: Determining the temperature at which a material begins to decompose.[9][31]

  • Compositional Analysis: Quantifying the amount of volatiles, polymers, and fillers in a composite material.[35]

  • Decomposition Kinetics: Studying the kinetics of thermal decomposition reactions.

Experimental Protocol for TGA Analysis:

  • Sample Preparation:

    • Weigh a small amount of sample (typically 5-20 mg) into a TGA crucible.[35]

  • Instrument Setup and Calibration:

    • Calibration: Calibrate the temperature using materials with known Curie points and the mass using certified calibration weights.[10][24][30][37]

  • Data Collection:

    • Loading: Place the crucible containing the sample onto the TGA balance.

    • Atmosphere: Set the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

    • Temperature Program: Program the heating rate (e.g., 10 °C/min) and the final temperature.

    • Data Acquisition: Start the experiment and record the mass change as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to determine the temperatures of mass loss events and the percentage of mass lost at each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Section 6: Probing Molecular Vibrations - Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, provide information about the molecular structure and chemical bonding within a material by probing its vibrational modes.

Raman Spectroscopy

Scientific Principles: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency, a phenomenon known as the Raman effect. The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule, providing a unique "fingerprint" of the material.[37]

Applications in Materials Science:

  • Chemical Identification: Identifying unknown materials by their characteristic Raman spectra.[5]

  • Phase and Polymorph Analysis: Distinguishing between different crystalline forms (polymorphs) of a substance.

  • Stress and Strain Measurement: The position of Raman peaks can shift with applied stress or strain, allowing for non-destructive stress analysis.

  • Carbon Materials Characterization: Raman spectroscopy is particularly powerful for characterizing carbon materials like graphene, carbon nanotubes, and diamond-like carbon.

Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation:

    • For most solid and liquid samples, no special preparation is needed.

  • Instrument Setup and Calibration:

    • Wavelength Calibration: Calibrate the spectrometer using a standard with known Raman peaks (e.g., silicon).[11][22][35]

  • Data Collection:

    • Focusing: Focus the laser onto the sample.

    • Acquisition Parameters: Set the laser power, exposure time, and number of accumulations.

    • Data Acquisition: Collect the Raman spectrum.

  • Data Analysis:

    • Analyze the positions, intensities, and widths of the Raman peaks to identify the material and obtain information about its structure and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Principles: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When infrared radiation passes through a sample, molecules with specific chemical bonds absorb the radiation at characteristic frequencies that correspond to their vibrational energies. The resulting spectrum shows the amount of light absorbed at each frequency, providing a molecular fingerprint of the sample.[4][13][26][32]

Applications in Materials Science:

  • Functional Group Analysis: Identifying the functional groups present in a molecule.[4]

  • Material Identification: Identifying unknown materials by comparing their FTIR spectra to a library of known spectra.[13]

  • Contamination Analysis: Detecting and identifying contaminants in a material.[13]

  • Polymer Characterization: Studying the chemical structure, degradation, and curing of polymers.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • Transmission: For transparent films or liquids, the sample can be analyzed directly. Powders can be mixed with potassium bromide (KBr) and pressed into a pellet.

    • Attenuated Total Reflectance (ATR): This is a common technique for solid and liquid samples where the IR beam is directed into a crystal with a high refractive index. The sample is brought into contact with the crystal, and the IR beam interacts with the sample at the interface.

  • Instrument Setup and Calibration:

    • Performance Verification: Periodically check the instrument's performance using a polystyrene film standard.[6][9][20][23][28]

  • Data Collection:

    • Background Spectrum: Collect a background spectrum of the empty sample compartment or the ATR crystal.

    • Sample Spectrum: Place the sample in the beam path and collect the sample spectrum.

    • Data Acquisition: The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Analyze the positions and intensities of the absorption bands in the FTIR spectrum to identify functional groups and the material itself.

Summary of Techniques

TechniqueInformation ObtainedResolutionSample RequirementsKey Advantages
SEM Surface topography, morphology, elemental composition~1 nmSolid, conductive or coatedHigh depth of field, easy sample prep for many materials
TEM Atomic structure, crystallography, defects, nanoparticle morphology< 0.1 nmElectron transparent (<100 nm thick)Atomic resolution imaging
XRD Crystal structure, phase identification, crystallite size, strainN/ACrystalline solid or powderNon-destructive, phase quantification
AFM 3D surface topography, roughness, mechanical properties~1-15 nm lateral, Angstroms verticalSolid with a relatively flat surfaceHigh vertical resolution, works on conductive and insulating samples
DSC Glass transition, melting/crystallization temperatures and enthalpiesN/ASolid or liquidQuantitative thermal analysis
TGA Thermal stability, composition (volatiles, fillers)N/ASolid or liquidQuantitative compositional analysis
Raman Molecular vibrations, chemical identification, crystal structure~1 µmSolid, liquid, or gasNon-destructive, minimal sample prep, good for aqueous samples
FTIR Molecular vibrations, functional group analysis, chemical identification~1 µmSolid, liquid, or gasFast, versatile, large spectral libraries available

Conclusion

The materials characterization techniques discussed in this guide represent a powerful toolkit for researchers and scientists. By understanding the underlying principles of each technique and following robust, self-validating protocols, it is possible to unlock the secrets hidden within materials and drive innovation across a wide range of scientific and industrial fields. The key to success lies not just in generating data, but in generating high-quality, reproducible data that can be interpreted with confidence.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of crude 2,4-Dichloro-6-methoxyaniline. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research and development endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common synthesis pathways involve the chlorination of a methoxyaniline precursor or the amination of a dichlorinated anisole. Based on these methods, you can anticipate the following impurities:

  • Unreacted Starting Materials: This could include 4-methoxyaniline or 2,4-dichloroanisole.

  • Isomeric Byproducts: The chlorination of 4-methoxyaniline can lead to the formation of various positional isomers of dichloro-methoxyaniline.

  • Over-chlorinated Species: The presence of trichloro-methoxyaniline is possible if the chlorination reaction is not carefully controlled.

  • Decomposition Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[1]

Table 1: Potential Impurities and Their Characteristics

Impurity NamePotential OriginDifferentiating Characteristics
4-MethoxyanilineIncomplete chlorinationMore polar than the desired product.
2,4-DichloroanisoleIncomplete aminationLess polar than the desired product.
Isomeric Dichloro-methoxyanilinesNon-selective chlorinationSimilar polarity to the desired product, may co-elute.
Trichloro-methoxyanilineOver-chlorinationLess polar than the desired product.
Oxidation productsAir/light exposureOften colored (yellow to brown).[1]
Q2: My crude product is a dark oil/solid. How can I remove the color?

Colored impurities in anilines are typically a result of oxidation.[1] Here are a few approaches to address this issue:

  • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through celite will remove the carbon.

  • Recrystallization: This is a highly effective method for removing both colored and other impurities. The choice of solvent is critical.

  • Column Chromatography: While effective, it may be a more resource-intensive method for initial color removal from highly impure samples.

Q3: What is a good starting point for developing a recrystallization protocol?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a good starting point is a mixed solvent system.

A common and effective system for anilines is a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or heptane .

Experimental Protocol: Test Tube Recrystallization for Solvent Screening

  • Place a small amount of your crude material (approx. 50 mg) in a test tube.

  • Add a few drops of a polar solvent (e.g., ethanol) and heat gently to dissolve the solid.

  • Slowly add a non-polar solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point).

  • Add a drop or two of the polar solvent to redissolve the precipitate and make the solution clear again.

  • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. If the compound "oils out" instead of crystallizing, try a different solvent combination.

Based on literature for related compounds, ethanol/water or hexane/ethyl acetate mixtures are promising candidates. A patent for a similar compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, describes successful recrystallization from ethanol.[2]

Troubleshooting Guides

Recrystallization Troubleshooting

Issue 1: Oiling Out Instead of Crystal Formation

  • Causality: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. The resulting oil can trap impurities.

  • Solutions:

    • Increase the amount of the polar solvent: This will lower the saturation point.

    • Lower the temperature at which crystallization begins: Try seeding the solution with a small crystal of pure product at a slightly warmer temperature.

    • Change the solvent system: Experiment with different solvent ratios or completely different solvent combinations.

Issue 2: Poor Recovery of Purified Product

  • Causality: The compound may be too soluble in the chosen solvent system, even at low temperatures.

  • Solutions:

    • Increase the proportion of the non-polar solvent: This will decrease the overall solubility.

    • Ensure complete cooling: Allow the flask to sit in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize crystal precipitation.

    • Minimize the amount of solvent used for washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Desired Compound from an Impurity (Co-elution)

  • Causality: The polarity of the eluent may not be optimal to differentiate between compounds with similar polarities. Isomeric impurities are often the culprits.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease the polarity: If your compound and the impurity are eluting too quickly (high Rf value), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture.

      • Use a different solvent system: Sometimes, changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

    • TLC Analysis is Key: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound, with clear separation from other spots.

dot

Caption: Decision workflow for optimizing column chromatography.

Issue 2: Compound is Tailing on the Column

  • Causality: The aniline functional group is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

  • Solutions:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.

Detailed Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp.

    • Identify the solvent system that provides the best separation with an Rf value for the main spot between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the least polar solvent system you plan to use.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the elution process by periodically spotting the collected fractions on TLC plates.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

dot

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute & Collect Load->Elute Monitor 5. Monitor by TLC Elute->Monitor Monitor->Elute Adjust Polarity if Needed Combine 6. Combine Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify your crude this compound to the high standard required for your research and development applications.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2,4-Dichloro-6-methoxyaniline. As a key intermediate in various synthetic pathways, achieving a high yield of this molecule is often critical. This document provides in-depth, field-tested insights into common pitfalls and their resolutions, moving beyond simple procedural steps to explain the underlying chemical principles.

Proposed Synthetic Pathway: A Controlled Approach

Direct dichlorination of 2-methoxyaniline often results in a complex mixture of isomers and over-chlorinated products due to the strong activating effects of both the amino and methoxy groups. A more robust and reproducible method involves a protective group strategy. This three-step pathway enhances regioselectivity and minimizes oxidative side reactions.

G cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Dichlorination cluster_2 Step 3: Deprotection A 2-Methoxyaniline B 2-Methoxyacetanilide A->B Acetic Anhydride Pyridine C 2,4-Dichloro-6-methoxyacetanilide B->C Sulfuryl Chloride (SO2Cl2) Acetic Acid D This compound (Target Molecule) C->D Acid Hydrolysis (e.g., HCl/Ethanol)

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues commonly encountered during the synthesis.

Q1: My chlorination step (Step 2) is giving a low yield and a mixture of products. What is the primary cause and how can I fix it?

Root Cause Analysis: The acetylamino group is a moderately activating ortho-, para-director, as is the methoxy group. While the acetyl group provides some steric hindrance to the ortho position (position 3), the electronic effects can still lead to undesired isomers (e.g., chlorination at position 5) or over-chlorination if conditions are not tightly controlled. The choice of chlorinating agent and reaction temperature are the most critical parameters.

Troubleshooting Actions:

  • Chlorinating Agent Selection: Sulfuryl chloride (SO₂Cl₂) in a solvent like acetic acid is often effective for this transformation. N-Chlorosuccinimide (NCS) can be a milder alternative but may require longer reaction times or a catalyst. Direct chlorination with Cl₂ gas is difficult to control on a lab scale and is not recommended.

  • Stoichiometry is Key: Use precisely 2.0 to 2.1 equivalents of the chlorinating agent. An excess will inevitably lead to the formation of trichloro- species. Add the agent dropwise to maintain control over the reaction exotherm.

  • Temperature Control: The reaction should be initiated at a low temperature, typically 0-5 °C, to control the reaction rate and improve selectivity. After the addition is complete, the reaction may be allowed to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Symptom Potential Cause Recommended Solution
Multiple spots on TLC, indicating isomers Poor regioselectivity, reaction too vigorous.Lower the reaction temperature during addition of the chlorinating agent (0-5 °C). Ensure slow, dropwise addition.
Presence of starting material after prolonged reaction Insufficient chlorinating agent or low reactivity.Check the purity/activity of the chlorinating agent. Increase stoichiometry slightly (e.g., to 2.2 eq.). Allow the reaction to stir longer at room temperature.
Formation of tri-chlorinated product Excess chlorinating agent or high temperature.Reduce stoichiometry to 2.0 eq. Maintain low temperature throughout the reaction. Quench the reaction as soon as the starting material is consumed.
Q2: During the deprotection (Step 3), my reaction mixture turns dark, and the yield of the final aniline is poor. What's happening?

Root Cause Analysis: Acid-catalyzed hydrolysis of the acetamide is the standard procedure. However, two primary issues can arise:

  • Oxidation: The product aniline, like many anilines, is susceptible to air oxidation, especially at elevated temperatures in an acidic medium. This often leads to the formation of colored polymeric impurities.

  • Ether Cleavage: Harsh acidic conditions (e.g., high concentrations of HBr or HI, or prolonged heating with HCl) can potentially cleave the methyl ether, leading to a phenolic impurity.

Troubleshooting Actions:

  • Inert Atmosphere: Conduct the hydrolysis under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Moderate Conditions: Use a mixture of ethanol and concentrated HCl and heat at a moderate reflux temperature (around 70-80 °C).[1] Avoid using excessively strong acids or unnecessarily high temperatures.

  • Work-up Procedure: Once the reaction is complete (as monitored by TLC), cool the mixture and neutralize it carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~8-9. The product aniline will precipitate or can be extracted immediately. Do not let the product sit in a strongly acidic solution for extended periods after the reaction is complete.

G Start Low Yield in Deprotection? CheckOxidation Is mixture dark / polymeric? Start->CheckOxidation CheckCleavage Phenolic impurity detected by MS? CheckOxidation->CheckCleavage No Sol_Inert Action: Use N2/Ar atmosphere. Minimize reaction time. CheckOxidation->Sol_Inert Yes Sol_Conditions Action: Use milder acid (HCl). Lower reflux temp. Monitor closely. CheckCleavage->Sol_Conditions Yes End Yield Improved CheckCleavage->End No Sol_Inert->End Sol_Conditions->End

Caption: Decision tree for troubleshooting the deprotection step.

Q3: I'm struggling with the final purification. What are the most likely impurities and the best way to remove them?

Root Cause Analysis: The most probable impurities are unreacted starting material (2,4-dichloro-6-methoxyacetanilide), isomeric dichlorinated anilines, and potentially the over-chlorinated 2,4,5-trichloro-6-methoxyaniline.

Purification Strategy:

  • Acid-Base Extraction: After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to protonate and extract your desired basic aniline into the aqueous layer. The neutral acetanilide starting material and other non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.

  • Recrystallization: This is a highly effective method for removing isomeric impurities. A solvent screen is recommended. Start with solvents like ethanol/water mixtures or hexane/ethyl acetate systems. The desired product should be soluble in the hot solvent and crystallize upon cooling. A general procedure for recrystallization of a similar compound, 2,4-dichloro-5-methoxyaniline, involves filtration and washing with water followed by vacuum drying.[1]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel chromatography is a reliable option. A gradient elution with a hexane/ethyl acetate mobile phase typically provides good separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyacetanilide (Step 1)
  • In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) in pyridine (2.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates full consumption of the starting aniline.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The product is typically of high purity and can be used without further purification.

Protocol 2: Dichlorination of 2-Methoxyacetanilide (Step 2)
  • Suspend 2-methoxyacetanilide (1.0 eq.) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the mixture to 0-5 °C.

  • Add sulfuryl chloride (2.1 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After addition, stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to yield crude 2,4-dichloro-6-methoxyacetanilide.

Protocol 3: Hydrolysis to this compound (Step 3)
  • Suspend the crude 2,4-dichloro-6-methoxyacetanilide (1.0 eq.) in a 1:1 mixture of ethanol and 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 8-12 hours.[1] Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and reduce the volume by ~50% using a rotary evaporator to remove most of the ethanol.

  • Cool the remaining aqueous solution in an ice bath and slowly add 5M NaOH solution until the pH is 8-9, causing the product to precipitate.

  • Filter the solid, wash with copious amounts of cold water, and dry under vacuum to afford the target compound, this compound.

References

managing side reactions of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloro-6-methoxyaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions associated with this compound. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a substituted aniline derivative frequently used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Like many anilines, its amino group is a strong activating ortho-, para-director in electrophilic aromatic substitution, but it is also susceptible to oxidation.[1] The presence of chloro- and methoxy- substituents further influences its reactivity and stability. Understanding and controlling its side reactions are paramount for achieving high purity and yield in multi-step syntheses.[2][3][4] This guide will address the most common issues, from discoloration to the formation of stubborn impurities.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions our team receives.

Q1: My solid this compound has turned from off-white to brown/purple upon storage. What is causing this and is it still usable? A1: This discoloration is almost certainly due to oxidation. Anilines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric impurities.[5] For many applications, minor discoloration may not affect the reaction outcome, but for high-purity syntheses, the oxidized material should be purified before use. It is crucial to store the compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a recommended cool temperature.[5][6]

Q2: I'm observing an additional spot on my TLC plate that wasn't there in the starting material. What could it be? A2: An unexpected spot could be a number of things. The most common culprits are:

  • Oxidation Products: As mentioned, these are colored and often more polar.

  • Hydrolysis Product: Depending on your reaction or storage conditions (presence of moisture and acid/base), the methoxy group could be hydrolyzed to a hydroxyl group, forming 2,4-dichloro-6-hydroxyaniline.

  • Starting Material Impurities: Impurities from the synthesis of the aniline itself, such as isomers (e.g., 2,6-dichloro-4-methoxyaniline), may be carried through.[7][8] Always check the certificate of analysis for your starting material.

Q3: Can I use common oxidizing agents in a reaction involving this aniline? A3: Extreme caution is advised. The amino group is highly susceptible to oxidation, which can lead to complex mixtures of products including nitroso, nitro, and azoxy compounds, or even polymerization.[9][10] If the reaction requires oxidation of another functional group, the aniline's amino group must be protected, typically by acetylation to form an amide (acetanilide). This significantly reduces the activating effect of the amino group and its sensitivity to oxidation.

Q4: What are the best analytical methods to check the purity of this compound? A4: A multi-technique approach is best for comprehensive purity assessment.[11]

  • HPLC/LC-MS: Ideal for separating and quantifying impurities, providing both retention time and mass-to-charge ratio for identification.[2][12]

  • GC/GC-MS: Suitable for volatile impurities and can provide excellent separation and identification.[13][14]

  • NMR (¹H and ¹³C): Essential for structural confirmation of the main compound and for identifying and quantifying major impurities if their structures are known.[15]

  • TLC: A quick, effective tool for routine reaction monitoring and purity checks.[15]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Significant Product Discoloration (Oxidation)
  • Symptom: The isolated product or the starting material itself is dark brown, red, or purplish instead of the expected off-white or light tan color. The issue worsens with exposure to air.

  • Root Cause Analysis: The primary cause is the oxidation of the aniline's amino group. This process is often catalyzed by light, trace metals, or atmospheric oxygen and results in the formation of conjugated, colored impurities.[5][10]

  • Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.

G A Symptom: Product is discolored (brown/purple) B Was the starting material a pure color? A->B C Purify starting material (See Protocol 1) B->C No D Were all reaction and workup steps performed under an inert atmosphere? B->D Yes C->D E Implement inert atmosphere (N2 or Ar blanket). Degas all solvents. D->E No F Was the product stored properly (dark, cool, inert)? D->F Yes E->F G Store purified product under N2/Ar, in an amber vial, at recommended temperature. F->G No H Purify final product via chromatography or recrystallization. F->H Yes G->H

Caption: Troubleshooting workflow for product discoloration.

Issue 2: Formation of an Unknown, More Polar By-product
  • Symptom: HPLC or TLC analysis shows a significant new peak/spot that is more polar (lower Rf on normal phase TLC, earlier elution on reverse phase HPLC) than the starting material or expected product. LC-MS analysis indicates a mass loss of 14 amu (CH₂) or a gain of 16 amu (O).

  • Root Cause Analysis:

    • Demethylation/Hydrolysis: The most likely cause for a mass loss of 14 amu is the cleavage of the methoxy group's methyl ether to form a phenol (2,4-dichloro-6-hydroxyaniline). This can be caused by strong acids (e.g., HBr, HI) or certain Lewis acids used in the reaction.

    • Hydroxylation: A mass gain of 16 amu could indicate hydroxylation on the aromatic ring, although this is less common than N-oxidation.

  • Recommended Solutions:

    • Avoid Strong Protic/Lewis Acids: If possible, select reagents and conditions that are milder and less likely to cleave the ether bond.

    • Control Temperature: Ether cleavage is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

    • Purification: The resulting phenolic by-product has a significantly different acidity and polarity. It can often be removed by:

      • An aqueous basic wash (e.g., dilute NaHCO₃ or Na₂CO₃) during workup, which will deprotonate the phenol and extract it into the aqueous layer.

      • Silica gel chromatography, as the phenol will be much more retained than the methoxy-aniline.

Key Experimental Protocols

Adherence to validated protocols is critical for reproducibility and purity.

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol is designed to remove colored oxidation impurities.

  • Solvent Selection: First, determine a suitable solvent system. The ideal solvent will dissolve the aniline when hot but not when cold. Common choices for anilines include ethanol/water, toluene, or heptane/ethyl acetate mixtures. Test small quantities to find the optimal system.

  • Dissolution: Place the discolored aniline (e.g., 10 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

    • Expert Tip: Adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite (e.g., ~1-2 mol%) to the dissolution step can help reduce some of the colored impurities back to the aniline, improving recovery.

  • Decolorization: Add a small amount of activated carbon (e.g., ~1-2 wt%) to the hot solution to adsorb the highly conjugated, colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Check the purity of the recrystallized material by TLC, HPLC, or melting point analysis and compare it to the starting material. The color should be significantly improved.

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₇Cl₂NO[8]
Molecular Weight 192.04 g/mol [7][8]
Melting Point 71°C[7]
Boiling Point 267.1 ± 35.0 °C at 760 mmHg[7]
Appearance Off-white to light brown solid[16]

Mechanistic Insights: The Chemistry of Side Reactions

Understanding the underlying mechanisms is key to prevention.

Oxidation Pathway

The oxidation of anilines is a radical process that can lead to a cascade of products. The initial step is often the abstraction of a hydrogen atom from the nitrogen or an electron from the lone pair.

G cluster_0 Aniline Oxidation Cascade A Aniline (Ar-NH2) B Anilinyl Radical (Ar-NH•) A->B [O] / hv C Dimerization B->C D Further Oxidation B->D E Azoxybenzene (Ar-N=N(O)-Ar) C->E G Nitrosobenzene (Ar-N=O) D->G F Polymeric Tars (Highly Colored) E->F G->F

Caption: Simplified aniline oxidation pathway.

This complex pathway highlights why preventing the initial oxidation step is critical.[9][10][17] Once radical formation begins, a mixture of difficult-to-separate products can form, compromising the quality of your synthesis.[4][18]

References

Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2,4-Dichloro-6-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles.

Overview and Key Synthetic Challenges

This compound is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. While several synthetic routes are viable at the lab scale, scaling up production introduces significant challenges related to reaction control, impurity profiles, and process safety. The most common synthetic pathway involves the multi-step transformation of a readily available starting material, such as m-anisidine.

The primary challenges in the scale-up of this synthesis include:

  • Regiocontrol: Ensuring the selective introduction of two chlorine atoms at the desired positions (2 and 4) without the formation of other isomers.

  • Exothermic Reactions: Managing the heat generated during chlorination to prevent runaway reactions and byproduct formation.

  • Product Isolation and Purification: Developing a robust and scalable method to isolate the final product with high purity, often complicated by the presence of closely related isomers and impurities.

  • Safety and Handling: Managing the risks associated with corrosive and toxic reagents and intermediates.[1][2][3]

General Synthetic Workflow

The following diagram outlines a common conceptual pathway for the synthesis of this compound.

G cluster_0 Step 1: Acetylation (Protection) cluster_1 Step 2: Dichlorination cluster_2 Step 3: Hydrolysis (Deprotection) A m-Anisidine C 3-Methoxyacetanilide A->C Protection of Amine B Acetic Anhydride E 2,4-Dichloro-3-methoxyacetanilide C->E Electrophilic Aromatic Substitution C->E D Sulfuryl Chloride (SO2Cl2) or other chlorinating agent G This compound (Final Product) E->G Removal of Acetyl Group E->G F Acid or Base Catalysis (e.g., HCl)

Caption: Conceptual workflow for the synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section provides direct answers to specific issues that may arise during the scale-up synthesis.

Category 1: Reaction Yield and Purity

Question: My chlorination step is producing a mixture of mono-, di-, and tri-chlorinated species, leading to low yields of the desired 2,4-dichloro isomer. How can I improve selectivity?

Answer: Poor regioselectivity in electrophilic aromatic substitution is a classic scale-up challenge. The key is precise control over reaction conditions.

  • Causality: The activating methoxy group and the ortho-, para-directing acetamido group compete in directing the incoming electrophile (Cl+). Temperature excursions can lead to over-chlorination, while insufficient stoichiometry or poor mixing will result in incomplete reaction.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. The chlorination is highly exothermic. Ensure your reactor has sufficient cooling capacity to maintain the optimal temperature range (typically low, e.g., 0-10 °C). Run a reaction calorimetry study to understand the heat flow profile before scaling up.

    • Slow Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) subsurface and at a very slow, controlled rate. This prevents localized high concentrations of the reagent, which can lead to over-reaction.

    • Solvent Choice: A solvent that can effectively dissipate heat and keep all components in the solution is crucial. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, but consider their environmental impact. Acetonitrile can also be an option.

    • Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Start with slightly over 2.0 equivalents and adjust based on in-process controls (IPCs) like HPLC or GC.

Question: During the final hydrolysis step, I am observing the formation of colored impurities and a drop in purity. What is causing this?

Answer: Anilines, particularly halogenated ones, are susceptible to oxidation, which is often exacerbated by heat and the presence of acid during hydrolysis.

  • Causality: The free aniline product can oxidize to form colored quinone-imine type structures, especially in the presence of air (oxygen) at elevated temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Temperature Management: While heat is required for hydrolysis, avoid excessive temperatures or prolonged reaction times. Determine the minimum effective temperature and time through optimization experiments.

    • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite during work-up can prevent oxidation.

    • Quench and Isolation: Once the reaction is complete (as monitored by IPC), cool the reaction mixture promptly and proceed with the extraction and isolation of the product to minimize its exposure to harsh conditions.

Category 2: Process and Handling

Question: The filtration of the final product is extremely slow, and the isolated solid is difficult to dry. How can I improve the physical properties of the product?

Answer: This is a common physical chemistry problem in scale-up, where the product precipitates as very fine particles or an oil that slowly solidifies.

  • Causality: Rapid precipitation or "crashing out" from the solution often leads to the formation of small, amorphous particles with poor filtration characteristics.

  • Troubleshooting Steps:

    • Controlled Crystallization/Precipitation: Instead of rapidly quenching, cool the reaction mixture slowly after the final step. If performing a pH adjustment to precipitate the product, add the base slowly with vigorous stirring.

    • Solvent Selection for Recrystallization: A well-defined recrystallization step is crucial for both purity and obtaining a crystalline solid with good filtration properties. Screen various solvent systems (e.g., isopropanol/water, ethanol/water, heptane/ethyl acetate) to find one that provides well-formed crystals.

    • Seeding: During the cooling/precipitation phase, adding a small amount of previously isolated, pure crystalline product (seed crystals) can promote the growth of larger, more uniform crystals.

    • Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization. This often yields a better crystalline form than precipitation by pH change alone.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Path cluster_chlorination Chlorination Issues cluster_hydrolysis Hydrolysis/Work-up Issues start Low Yield in Final Product check_ipc Check IPC of Chlorination Step start->check_ipc impurity_profile Analyze Impurity Profile check_ipc->impurity_profile If reaction appears complete incomplete Incomplete Reaction? (High Starting Material) check_ipc->incomplete If reaction is incomplete isomers Poor Selectivity? (Multiple Chlorinated Species) impurity_profile->isomers degradation Product Degradation? (Colored Impurities) impurity_profile->degradation If final product has low purity sol1 Increase Reaction Time or Temp incomplete->sol1 Solution sol2 Check Reagent Purity/Stoichiometry incomplete->sol2 Solution sol3 Lower Temperature isomers->sol3 Solution sol4 Slow Reagent Addition isomers->sol4 Solution sol5 Use Inert Atmosphere degradation->sol5 Solution sol6 Optimize Temp/Time degradation->sol6 Solution sol7 Controlled Crystallization degradation->sol7 Solution

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Safety and Handling

Scaling up the synthesis of this compound requires stringent safety protocols due to the hazardous nature of the chemicals involved.

Hazard Category Description Recommended Precautions
Toxicity The final product and intermediates are aniline derivatives, which are harmful if swallowed or absorbed through the skin.[1] They may cause irritation and can lead to methemoglobinemia.Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, safety glasses, and a lab coat.[2][3][4]
Corrosivity Reagents like sulfuryl chloride and hydrochloric acid are highly corrosive and can cause severe burns.Use corrosion-resistant equipment. Wear acid-resistant gloves, a face shield, and an apron when handling these reagents.
Reactivity The chlorination reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.Ensure the reactor is equipped with adequate cooling and an emergency quench system. Add reagents slowly and monitor the internal temperature continuously.
Environmental Halogenated organic compounds are often toxic to aquatic life and may persist in the environment.[1][3]Do not discharge waste into drains or the environment. Dispose of all chemical waste through approved hazardous waste channels.[1]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 2,4-Dichloro-3-methoxyacetanilide (Intermediate)
  • Reactor Setup: Charge a clean, dry, jacketed reactor with 3-Methoxyacetanilide (1.0 eq) and dichloromethane (DCM, 10 volumes). Begin agitation and cool the reactor jacket to 0-5 °C.

  • Reagent Preparation: In a separate, dry addition vessel, charge sulfuryl chloride (2.1 eq).

  • Reaction: Once the reactor contents are at the target temperature, begin the slow, subsurface addition of the sulfuryl chloride, maintaining the internal temperature below 10 °C. The addition should take no less than 3-4 hours for a large-scale batch.

  • Monitoring: Monitor the reaction progress by HPLC every hour after the addition is complete. The reaction is considered complete when <2% of the starting material remains.

  • Quenching: Once complete, slowly and carefully quench the reaction by adding it to a separate vessel containing cold water (10 volumes), ensuring the temperature of the quench mixture does not exceed 20 °C.

  • Work-up: Separate the organic (DCM) layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be taken to the next step or purified by recrystallization from isopropanol.

Protocol 2: Hydrolysis to this compound
  • Reactor Setup: Charge the reactor with the crude 2,4-Dichloro-3-methoxyacetanilide (1.0 eq) and a 6M solution of hydrochloric acid (5 volumes).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material (typically 4-6 hours).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a 50% sodium hydroxide solution to adjust the pH to >10, ensuring the temperature is maintained below 25 °C with external cooling. The product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References

resolving ambiguous NMR peaks for 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Ambiguous NMR Peaks

Welcome to the technical support center for the analysis of 2,4-Dichloro-6-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the Nuclear Magnetic Resonance (NMR) spectra of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your analytical work.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows two closely spaced aromatic signals. How can I definitively assign them to H-3 and H-5?

A1: Initial Assessment and Strategy

The two aromatic protons, H-3 and H-5, in this compound are in distinct chemical environments, but their signals can be close, leading to ambiguity. H-3 is flanked by two chlorine atoms, while H-5 is adjacent to both a chlorine and a methoxy group. The primary strategy to resolve this is to leverage through-space correlations using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Causality of the Experimental Choice:

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin of one atom influences the spin of a nearby atom through space, independent of bond connectivity.[1][2] This effect is distance-dependent, typically observed between atoms within 5 Å of each other.[1] By identifying a cross-peak between one of the aromatic protons and the protons of the methoxy group (-OCH₃), we can confidently assign that aromatic signal to the spatially proximate H-5.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a moderate concentration to avoid aggregation effects.

  • Acquisition:

    • Run a standard ¹H NMR to identify the chemical shifts of the aromatic and methoxy protons.

    • Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.

  • Data Analysis:

    • Process the 2D spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak correlating the methoxy proton signal with one of the aromatic proton signals confirms that the aromatic proton is H-5. The remaining aromatic signal can then be assigned to H-3.

Expected Outcome:

A NOESY spectrum will show a correlation between the methoxy protons and H-5, but not H-3, allowing for unambiguous assignment. This is a powerful method for determining stereochemical and regiochemical relationships in molecules.[2][3]

Visualization of NOE Correlation:

Caption: NOE correlation between methoxy protons and H-5.

Q2: The aromatic signals in my ¹H NMR spectrum are broad and poorly resolved. What could be the cause and how can I improve the resolution?

A2: Identifying the Cause of Broadening

Signal broadening in the NMR spectrum of anilines can often be attributed to a few key factors:

  • Intermediate Rate of Exchange: The protons on the amine (-NH₂) group can undergo chemical exchange with trace amounts of acid or water in the solvent. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to broadening of the amine signal and potentially the adjacent aromatic protons.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can sometimes lead to broadening of signals from adjacent protons.

  • Conformational Dynamics: Restricted rotation around the C-N bond or C-O bond on the NMR timescale can lead to the presence of multiple conformers, which can result in broadened peaks if their exchange rate is in the intermediate regime.[4]

Troubleshooting Protocol:

  • Solvent and Purity Check:

    • Ensure your deuterated solvent is of high purity and dry.

    • Consider using a solvent that is less likely to engage in proton exchange, such as benzene-d₆ or toluene-d₈. Aromatic solvents can also induce different chemical shifts (Aromatic Solvent-Induced Shift, ASIS), which may help resolve overlapping signals.[5]

  • Temperature Variation Study:

    • Acquire spectra at different temperatures (e.g., from 25°C up to 60°C and down to 0°C or lower).

    • If broadening is due to chemical exchange or conformational dynamics: Changing the temperature will alter the rate of exchange. At higher temperatures, exchange may become fast on the NMR timescale, resulting in sharp, averaged signals. At lower temperatures, the exchange may become slow, resulting in separate, sharp signals for each species.

  • pH Adjustment:

    • For exchange involving the -NH₂ protons, the rate is often pH-dependent.[6][7] Adding a very small amount of a deuterated acid (e.g., DCl) can accelerate the exchange, leading to a sharp, averaged signal for the aromatic protons. Conversely, adding a deuterated base (e.g., NaOD) can slow down the exchange. Careful control of pH is crucial as it can significantly impact chemical shifts.[6][7]

Data Presentation: Hypothetical Temperature Effects on Aromatic Signals

TemperatureH-3 AppearanceH-5 AppearanceRationale
-10 °CTwo sharp doubletsTwo sharp doubletsSlow exchange, distinct conformers observed.
25 °CBroad signalsBroad signalsIntermediate exchange rate.
60 °CSharp doubletSharp doubletFast exchange, averaged signals observed.
Q3: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum. Which 2D NMR experiment is most suitable for this?

A3: Leveraging Long-Range Couplings with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ideal choice for assigning quaternary carbons.[8] While experiments like HSQC (Heteronuclear Single Quantum Correlation) are excellent for identifying carbons directly attached to protons, they are "blind" to non-protonated (quaternary) carbons.[9][10]

Causality of the Experimental Choice:

HMBC detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[8] This allows you to "walk" from a proton with a known assignment to a nearby quaternary carbon. For this compound, the protons H-3, H-5, and the methoxy protons can all be used to identify the quaternary carbons.

Experimental Protocol: 2D HMBC

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) is beneficial for ¹³C-based experiments due to the lower natural abundance of the ¹³C isotope.

  • Acquisition:

    • Run a standard ¹³C NMR spectrum.

    • Set up a 2D HMBC experiment. The standard parameters are usually optimized for a coupling constant of 8-10 Hz, which is typical for long-range C-H couplings.

  • Data Analysis:

    • On the processed HMBC spectrum, trace a vertical line from a proton signal in the F2 dimension (¹H).

    • Observe the cross-peaks along this line. Each cross-peak indicates a correlation to a carbon atom two or three bonds away.

    • Example Correlations:

      • H-5 will show a ³J correlation to C-1 (the carbon bearing the -NH₂ group) and a ²J correlation to C-6 (the carbon with the -OCH₃ group).

      • The methoxy protons (-OCH₃) will show a ²J correlation to C-6 .

      • H-3 will show correlations to C-1 , C-2 , and C-4 .

Visualization of Key HMBC Correlations:

Caption: HMBC correlations for assigning quaternary carbons.

By systematically applying these 1D and 2D NMR techniques, you can overcome the common challenges associated with the spectral analysis of this compound and similar substituted aromatic compounds.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2,4-Dichloro-6-methoxyaniline: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For a substituted aromatic compound such as 2,4-Dichloro-6-methoxyaniline, a precise understanding of its atomic arrangement is paramount for predicting its chemical behavior, biological activity, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography as a definitive structural validation tool, benchmarked against other powerful spectroscopic techniques.

While a specific crystal structure for this compound is not publicly available at the time of this writing, we will use the closely related structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile as a case study to illustrate the principles and workflow of X-ray crystallography. This example, which contains the key 2,4-dichlorophenyl moiety, serves as an excellent proxy for understanding the depth of information that single-crystal X-ray diffraction can provide.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique's power lies in its ability to provide a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy.

Experimental Workflow: A Self-Validating System

The process of X-ray crystallographic structural validation is inherently self-validating, with numerous checks and balances at each stage to ensure the final structure is accurate and reliable.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) data_collection X-ray Diffraction (Data Collection) crystal_growth->data_collection Suitable Crystal structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Model validation Validation (R-factor, CIF check) structure_refinement->validation Refined Structure

comparative reactivity of 2,4-Dichloro-6-methoxyaniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2,4-Dichloro-6-methoxyaniline for Synthetic Chemistry Professionals

As a Senior Application Scientist, my experience has shown that a nuanced understanding of a reagent's reactivity profile is paramount to successful synthetic design and optimization. This is particularly true for substituted anilines, where the delicate interplay of electronic and steric factors can dramatically influence reaction outcomes. This guide provides an in-depth comparative analysis of this compound, a polysubstituted aniline, designed to equip researchers, scientists, and drug development professionals with the predictive insights needed for its effective application. We will dissect the structural elements of this molecule, compare its reactivity to simpler anilines through quantitative data, and provide a validated experimental framework for its use.

The Decisive Role of Substituents: A Primer on Aniline Reactivity

The reactivity of the amino group in aniline is fundamentally tied to the availability of its lone pair of electrons, which dictates its nucleophilicity and basicity. Substituents on the aromatic ring can profoundly alter this electron density through two primary mechanisms:

  • Electronic Effects : These are categorized as either inductive or resonance effects. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the nitrogen through their inductive effect (-I), making the aniline less basic and less nucleophilic.[1][2] Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) groups can increase electron density via induction (+I) or resonance (+R), thereby enhancing basicity and reactivity.[1][2]

  • Steric Hindrance : The presence of bulky substituents at the ortho positions (C2 and C6) physically obstructs the approach of electrophiles to the amino group.[3] This "steric inhibition" can drastically reduce reaction rates, even if the electronic effects are favorable.[4][5] Upon protonation or reaction, the geometry of the amino group changes from sp²-like to sp³, increasing the steric clash with adjacent groups and destabilizing the transition state or product.[4][5]

Deconstructing this compound

To predict the reactivity of this compound, we must analyze the cumulative impact of its three substituents.

  • Two Chloro Groups (C2, C4) : As halogens, the chlorine atoms exert a strong electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino nitrogen.[6] While they also have a weak electron-donating resonance effect (+R), the inductive effect is dominant for halogens.

  • One Methoxy Group (C6) : The methoxy group is a classic example of conflicting effects. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but strongly electron-donating through resonance (+R) by feeding its lone pair electrons into the ring. Typically, the +R effect prevails, making it an activating group.

  • The Combined Effect : In this compound, the amino group is flanked by a chloro group at C2 and a methoxy group at C6. This di-ortho substitution pattern creates profound steric hindrance.[3] While the methoxy group's +R effect attempts to counteract the deactivating -I effects of the two chloro groups, the overwhelming steric blockade is the dominant factor governing this molecule's reactivity. The amino group is effectively shielded, making it a very weak nucleophile and base.

Below is a diagram illustrating the key forces at play that govern the reactivity of the amino group.

cluster_aniline This compound cluster_effects Influencing Factors cluster_substituents Substituents aniline NH2 steric Steric Hindrance (Dominant Effect) steric->aniline Blocks Access electronic_deactivating Inductive Effect (-I) (Deactivating) electronic_deactivating->aniline Reduces Nucleophilicity electronic_activating Resonance Effect (+R) (Activating) electronic_activating->aniline Increases Nucleophilicity cl2 C2-Chloro cl2->steric Major cl2->electronic_deactivating Strong cl4 C4-Chloro cl4->electronic_deactivating Strong och3 C6-Methoxy och3->steric Major och3->electronic_deactivating Weak och3->electronic_activating Strong

Caption: Electronic and steric effects influencing the reactivity of this compound.

Comparative Reactivity: A Data-Driven Analysis

A reliable indicator of an aniline's nucleophilicity is the acidity of its conjugate acid, the anilinium ion (pKa). A lower pKa value signifies a more acidic anilinium ion, which means the corresponding aniline is a weaker base and generally a poorer nucleophile.[7]

The table below compares the pKa values for 2,4-dichloroaniline and other relevant anilines to contextualize the expected reactivity of this compound.

Aniline DerivativeSubstituentsKey EffectspKa of Conjugate AcidExpected Relative Reactivity
p-Anisidine4-OCH₃Strong +R, Weak -I5.34Very High
AnilineNoneBaseline4.63High
p-Chloroaniline4-ClStrong -I, Weak +R4.15[6]Moderate
2,4-Dichloroaniline2-Cl, 4-ClStrong -I, Ortho Steric Hindrance2.05[8]Low
2,6-Dimethylaniline2-CH₃, 6-CH₃Di-ortho Steric Hindrance, Weak +I3.95Very Low
This compound 2-Cl, 4-Cl, 6-OCH₃ Di-ortho Steric Hindrance, Strong -I < 2.0 (Estimated) Extremely Low

Data sourced from multiple chemical databases and literature. The pKa for this compound is estimated to be lower than that of 2,4-dichloroaniline due to the additional steric hindrance from the 6-methoxy group.

This data clearly illustrates a reactivity trend. The electron-donating methoxy group in p-anisidine increases basicity compared to aniline.[9] Conversely, the electron-withdrawing chloro group in p-chloroaniline reduces basicity.[6] The impact of di-ortho substitution is starkly evident in 2,6-dimethylaniline, which, despite having electron-donating methyl groups, is a weaker base than aniline due to steric hindrance.[3] 2,4-dichloroaniline is a very weak base due to the combined -I effects and the steric hindrance from the C2-chloro group.[8]

Given this trend, This compound is predicted to be the least reactive compound in this series. The combination of two potent electron-withdrawing groups and, critically, the severe steric congestion from two ortho substituents, renders its amino group exceptionally unreactive.

Experimental Protocol: Comparative N-Acylation of Anilines

To empirically validate these theoretical predictions, a comparative N-acylation experiment can be performed. N-acylation is an ideal model reaction as its rate is highly sensitive to both the nucleophilicity of the nitrogen atom and steric accessibility.[10][11]

G start Start: Parallel Reaction Setup dissolve 1. Dissolve each aniline (e.g., 1 mmol) in a suitable aprotic solvent (e.g., CH2Cl2 or THF). start->dissolve reagents 2. Prepare a solution of the acylating agent (e.g., Acetic Anhydride, 1.1 equiv.) and a non-nucleophilic base (e.g., Pyridine, 1.2 equiv.). dissolve->reagents initiate 3. Initiate reactions simultaneously by adding the acylating agent/base solution to each aniline solution at a controlled temperature (e.g., 25°C). reagents->initiate monitor 4. Monitor reaction progress over time by taking aliquots and analyzing via TLC or HPLC to measure consumption of starting material. initiate->monitor quench 5. Quench reactions at a fixed time point (or upon completion) by adding water. monitor->quench workup 6. Perform aqueous work-up. Extract with organic solvent, wash with dilute acid, base, and brine. quench->workup analyze 7. Isolate the N-acylated product. Determine yield and purity. Compare conversion rates across all anilines. workup->analyze end End: Comparative Reactivity Data analyze->end

Caption: Experimental workflow for a comparative aniline reactivity study.

Detailed Self-Validating Protocol for N-Acetylation

This protocol is designed for the N-acetylation of a generic aniline and includes checkpoints for validation.

Materials:

  • Aniline of choice (e.g., p-chloroaniline, 2,4-dichloroaniline)

  • Acetic Anhydride

  • Pyridine (or Sodium Acetate/HCl as an alternative system)[10]

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates, HPLC system for monitoring

Procedure:

  • Reaction Setup (The "Why"): In a round-bottom flask under a nitrogen atmosphere (to prevent side reactions with atmospheric moisture), dissolve the aniline (1.0 eq.) in DCM. The use of an aprotic solvent prevents it from competing in the reaction.

  • Addition of Base (The "Why"): Add pyridine (1.2 eq.) to the solution. Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction. This is crucial because protonation of the starting aniline by the acid would deactivate it, halting the reaction.[12]

  • Initiation (The "Why"): Cool the mixture in an ice bath to 0°C to control the initial rate of reaction, especially for highly reactive anilines. Slowly add acetic anhydride (1.1 eq.) dropwise. A slight excess of the acylating agent ensures full conversion of the aniline.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor the disappearance of the aniline starting material using TLC or HPLC at regular intervals (e.g., every 30 minutes). Co-spotting with the starting material is essential for accurate TLC analysis. The relative rate of disappearance provides a direct measure of reactivity.

  • Work-up and Quenching (The "Why"): Once the reaction is complete (as determined by monitoring), carefully quench any remaining acetic anhydride by adding deionized water.

  • Extraction and Purification (The "Why"): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine (to remove residual water). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetanilide.

  • Analysis: Purify the product by recrystallization or column chromatography.[11] Characterize the product (e.g., via NMR, IR, melting point) and calculate the yield.

Expected Outcome: When this protocol is applied to the series of anilines, you will observe a dramatic difference in reaction times. p-Anisidine and aniline will likely react to completion very quickly. p-Chloroaniline will be noticeably slower. The reaction for 2,4-dichloroaniline will be significantly more sluggish, likely requiring elevated temperatures or extended reaction times. For This compound , it is highly probable that little to no reaction will occur under these standard conditions, demonstrating its extremely low reactivity. This outcome would empirically validate the predictions based on its steric and electronic profile.

Conclusion and Outlook

The reactivity of this compound is profoundly suppressed compared to simpler anilines. This is not due to any single factor, but a powerful combination of the deactivating inductive effects of two chlorine atoms and, most importantly, severe steric hindrance imparted by the di-ortho arrangement of the C2-chloro and C6-methoxy groups. For the synthetic chemist, this means that standard protocols for aniline chemistry are likely to fail. Driving reactions to completion will necessitate forcing conditions, such as high temperatures, extended reaction times, and potentially the use of highly reactive electrophiles or specialized catalytic systems designed to overcome steric barriers. This guide provides the foundational understanding and a practical experimental framework for professionals to navigate the synthetic challenges posed by this sterically encumbered yet valuable chemical building block.

References

A Comparative Spectroscopic Guide: Distinguishing 2,4-Dichloro-6-methoxyaniline from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2,4-Dichloro-6-methoxyaniline and its common synthetic precursor, 2,4-Dichloro-6-nitroanisole. The successful conversion of an electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) induces significant and readily detectable changes in the molecule's interaction with electromagnetic radiation. Understanding these spectral shifts is paramount for researchers and drug development professionals for reaction monitoring, purity assessment, and final product verification. We will explore the causal relationships behind the observed spectral changes in FT-IR, NMR, and UV-Vis spectroscopy, supported by experimental data and standardized protocols.

The Synthetic Transformation: A Spectroscopic Perspective

The conversion of 2,4-Dichloro-6-nitroanisole to this compound is a classic reduction reaction. This fundamental change from a nitroaromatic precursor to an aromatic amine is the basis for the profound spectroscopic differences we will explore. The electron-withdrawing nature of the nitro group and the electron-donating character of the amine group fundamentally alter the electronic and vibrational properties of the aromatic ring and the functional group itself.

Synthesis_Pathway Precursor 2,4-Dichloro-6-nitroanisole (-NO₂ Group) Product This compound (-NH₂ Group) Precursor->Product Reduction (e.g., Sn/HCl, H₂/Pd-C)

Caption: Synthetic route from the nitro precursor to the target aniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups

FT-IR spectroscopy provides an unequivocal method to track the conversion by monitoring the vibrational modes of the nitro and amino functional groups.

Expertise & Causality: The nitro group (-NO₂) possesses a large dipole moment and its two N-O bonds stretch in a coupled manner, giving rise to two distinct, strong absorption bands.[1] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. Conversely, a primary amine (-NH₂) is characterized by N-H stretching vibrations. Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching, along with a characteristic scissoring (bending) vibration around 1650-1550 cm⁻¹.[2][3] The conversion is confirmed by the complete disappearance of the strong nitro peaks and the concurrent appearance of the amine-related absorptions.

Comparative FT-IR Data

Vibrational ModePrecursor: 2,4-Dichloro-6-nitroanisoleProduct: this compoundSignificance
N-H Asymmetric & Symmetric Stretch Absent~3480 & ~3370 cm⁻¹ (two sharp bands)Confirms presence of primary amine (-NH₂) group.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Present in both; not a primary marker for this transformation.
-NO₂ Asymmetric Stretch ~1550-1530 cm⁻¹ (Strong) AbsentConfirms complete reduction of the nitro group. [1][4]
-NO₂ Symmetric Stretch ~1350-1330 cm⁻¹ (Strong) AbsentConfirms complete reduction of the nitro group. [1][4][5]
N-H Scissoring (Bending) Absent~1620 cm⁻¹ (Medium)Supports the presence of the -NH₂ group.[2]
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹Ring vibrations are present in both structures.
C-N Stretch (Aromatic) ~850 cm⁻¹~1350-1200 cm⁻¹Shift confirms the change from a C-NO₂ to a C-NH₂ bond.[2]

Note: Wavenumbers are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film, ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy offers detailed structural information by mapping the chemical environment of ¹H and ¹³C nuclei. The change from a potent electron-withdrawing group (-NO₂) to an electron-donating group (-NH₂) dramatically alters the electron density distribution around the aromatic ring, causing significant shifts in the NMR spectra.

¹H NMR Spectroscopy

Expertise & Causality: The -NO₂ group deshields nearby protons, shifting their signals downfield (to a higher ppm value). In contrast, the -NH₂ group shields adjacent protons, moving their signals upfield (to a lower ppm value). The most definitive evidence in the ¹H NMR spectrum is the appearance of a new, often broad, signal corresponding to the amine protons (-NH₂), which typically appears between 3.5 and 5.0 ppm for aromatic amines.[2] This signal's chemical shift can be concentration-dependent, and it will disappear upon shaking the sample with D₂O due to proton-deuterium exchange, a classic validation test.

Comparative ¹H NMR Data (in CDCl₃)

Proton AssignmentPrecursor: 2,4-Dichloro-6-nitroanisoleProduct: this compoundSignificance
-NH₂ Protons Absent~4.5 ppm (s, broad, 2H)Unambiguous evidence of the amine group formation. Signal vanishes with D₂O addition.
Aromatic Protons ~8.2 ppm (s, 2H)[6]~6.5-7.5 ppm (m, 2H)Significant upfield shift of aromatic protons confirms the change from an electron-withdrawing to an electron-donating environment.
Methoxy Protons (-OCH₃) ~4.0 ppm (s, 3H)[6]~3.9 ppm (s, 3H)Minor shift expected, as it is further from the reaction center.
¹³C NMR Spectroscopy

Expertise & Causality: The carbon atom directly attached to the nitrogen (ipso-carbon) experiences the most dramatic change. The -NO₂ group strongly deshields this carbon, resulting in a downfield chemical shift. The -NH₂ group, being electron-donating through resonance, shields this carbon, causing a significant upfield shift. Other carbons in the aromatic ring also shift, but the C-N ipso-carbon is the most diagnostic marker.

Comparative ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPrecursor: 2,4-Dichloro-6-nitroanisole (Predicted)Product: this compound (Predicted)Significance
C-N (ipso) ~150 ppm~135 ppmMajor upfield shift confirms the replacement of -NO₂ with -NH₂.
C-Cl ~130-135 ppm~115-125 ppmShifts reflect changes in overall ring electronics.
C-OCH₃ (ipso) ~155 ppm~148 ppmShift reflects changes in overall ring electronics.
C-H ~120-125 ppm~110-120 ppmGeneral upfield shift due to increased electron density on the ring.
-OCH₃ ~57 ppm~56 ppmMinimal change expected.

UV-Vis Spectroscopy: Monitoring Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic nitro compounds are typically pale yellow because their n → π* transitions are shifted to longer wavelengths (lower energy). The introduction of an amine group, a strong auxochrome, alters the energy of the π → π* transitions of the benzene ring. This interaction between the nitrogen lone pair and the aromatic π-system typically shifts the primary absorption maximum (λ_max) to a longer wavelength, an effect known as a bathochromic or red shift.[3]

Comparative UV-Vis Data (in Ethanol)

ParameterPrecursor: 2,4-Dichloro-6-nitroanisoleProduct: this compoundSignificance
λ_max ~330 nm[4]~280-300 nmA distinct shift in the absorption maximum indicates a change in the chromophore.
Appearance Pale yellow solutionColorless solutionVisual confirmation of the loss of the nitroaromatic chromophore.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following protocols should be followed.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prep_NMR Dissolve ~10-20 mg in 0.7 mL CDCl₃ Acq_NMR Acquire ¹H, ¹³C Spectra on 400 MHz+ Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare KBr pellet or apply as thin film/ATR Acq_IR Acquire Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_UV Prepare dilute solution (~10⁻⁵ M) in Ethanol Acq_UV Scan from 200-800 nm Prep_UV->Acq_UV Analysis Compare spectra of Precursor vs. Product. Identify key shifts, appearances, and disappearances of signals. Acq_NMR->Analysis Acq_IR->Analysis Acq_UV->Analysis

Caption: General workflow for the spectroscopic analysis of samples.

1. FT-IR Spectroscopy (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

  • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

2. NMR Spectroscopy (¹H and ¹³C)

  • Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a spectrometer (e.g., 400 MHz).

  • For validation of -NH₂ protons, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

3. UV-Vis Spectroscopy

  • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol).

  • Perform serial dilutions to obtain a final concentration of approximately 10⁻⁵ M, ensuring the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Use a quartz cuvette to measure the absorbance. Fill one cuvette with the pure solvent to serve as a blank.

  • Fill a second cuvette with the sample solution.

  • Record the spectrum over a range of 200-800 nm.

Conclusion

The spectroscopic analysis provides a robust and self-validating system for confirming the identity and purity of this compound and distinguishing it from its nitro precursor. The combination of FT-IR, which directly shows the exchange of functional groups; ¹H and ¹³C NMR, which confirm the resulting changes in the electronic environment; and UV-Vis spectroscopy, which reflects the altered electronic transitions, offers a comprehensive and unambiguous analytical picture. By understanding the principles behind these techniques, researchers can confidently monitor their synthesis, troubleshoot reactions, and verify the structure of their final compound.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxyaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The precise arrangement of its functional groups—two chlorine atoms, a methoxy group, and an amino group on the benzene ring—offers a unique scaffold for the development of novel molecules. However, the synthesis of this specific isomer is not widely documented, presenting a challenge for researchers. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering a scientifically grounded framework for its preparation. The methodologies presented are based on established chemical principles and analogous transformations reported in the literature, providing a robust starting point for experimental work.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first route begins with the readily available 3-methoxyaniline (m-anisidine) and involves electrophilic chlorination. The second, a more theoretical pathway, starts from 3,5-dichlorophenol and would require a multi-step functional group transformation.

Route 1: Electrophilic Chlorination of 3-Methoxyaniline

This is arguably the more direct and practical approach. The synthesis involves a three-step sequence starting from 3-methoxyaniline:

  • Protection of the Amino Group: The highly activating amino group of 3-methoxyaniline is first protected as an acetanilide. This is a crucial step to prevent over-chlorination and potential oxidation of the aniline. The acetylation modulates the directing effect of the nitrogen atom and enhances the solubility of the substrate in organic solvents.

  • Regioselective Dichlorination: The resulting N-(3-methoxyphenyl)acetamide is then subjected to electrophilic chlorination. The methoxy group is a strong ortho-, para-director, activating the 2, 4, and 6 positions. The N-acetyl group is also an ortho-, para-director. The combined directing effects of these two groups are expected to favor the introduction of chlorine atoms at the positions activated by the methoxy group and ortho to the amino group, namely the 2 and 4 positions.

  • Deprotection of the Amino Group: The final step is the hydrolysis of the N-acetyl group to regenerate the free amine, yielding the target this compound.

dot digraph "Route 1: Electrophilic Chlorination of 3-Methoxyaniline" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="3-Methoxyaniline"]; step1 [label="N-(3-methoxyphenyl)acetamide"]; step2 [label="N-(2,4-dichloro-6-methoxyphenyl)acetamide"]; end [label="this compound"];

start -> step1 [label="Acetylation\n(Acetic Anhydride)"]; step1 -> step2 [label="Dichlorination\n(e.g., Cl2 in Acetic Acid)"]; step2 -> end [label="Hydrolysis\n(Acid or Base Catalyzed)"]; } "Route 1: Electrophilic Chlorination"

Route 2: Synthesis from 3,5-Dichlorophenol (Hypothetical)

This proposed route involves building the molecule through a series of functional group interconversions, starting from 3,5-dichlorophenol. This approach is more complex and likely to be lower yielding due to the number of steps and potential for side reactions.

  • Nitration: The first step would be the nitration of 3,5-dichlorophenol. The hydroxyl group is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. Nitration would likely occur at the 2, 4, or 6 positions. Achieving regioselective nitration at the 2-position could be challenging.

  • Methylation: The phenolic hydroxyl group would then be methylated to form the methoxy group. This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group, which can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

dot digraph "Route 2: Synthesis from 3,5-Dichlorophenol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

start [label="3,5-Dichlorophenol"]; step1 [label="3,5-Dichloro-2-nitrophenol"]; step2 [label="1,3-Dichloro-2-methoxy-5-nitrobenzene"]; end [label="this compound"];

start -> step1 [label="Nitration\n(HNO3/H2SO4)"]; step1 -> step2 [label="Methylation\n(e.g., (CH3)2SO4, Base)"]; step2 -> end [label="Reduction\n(e.g., SnCl2/HCl)"]; } "Route 2: From 3,5-Dichlorophenol"

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Chlorination of 3-MethoxyanilineRoute 2: From 3,5-Dichlorophenol
Starting Material 3-Methoxyaniline (m-anisidine) - readily available.3,5-Dichlorophenol - commercially available.
Number of Steps 33
Key Reactions Acetylation, Electrophilic Chlorination, Hydrolysis.Nitration, Methylation, Nitro Reduction.
Potential Challenges - Regiocontrol during dichlorination. - Potential for over-chlorination. - Isolation of the desired isomer.- Regiocontrol during nitration. - Potentially harsh reaction conditions. - Overall yield likely to be lower.
Scalability Potentially scalable with careful optimization of the chlorination step.Likely more challenging to scale due to multiple steps and potential for hazardous reagents.
Overall Feasibility High. This route follows a logical and well-precedented pathway for the synthesis of substituted anilines.Moderate to Low. The success of this route is highly dependent on achieving the desired regioselectivity in the nitration step.

Detailed Experimental Protocols (Based on Analogous Reactions)

The following protocols are based on well-established procedures for similar transformations and serve as a starting point for the synthesis of this compound.

Route 1: Protocol

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Acetylation of 3-Methoxyaniline)

  • To a stirred solution of 3-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-methoxyphenyl)acetamide.

Step 2: Synthesis of N-(2,4-dichloro-6-methoxyphenyl)acetamide (Dichlorination)

  • Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly bubble chlorine gas (2.0-2.2 eq) through the solution, or add a solution of chlorine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and then with a dilute solution of sodium bisulfite to remove excess chlorine.

  • The crude product, likely a mixture of isomers, should be purified by recrystallization or column chromatography to isolate the desired N-(2,4-dichloro-6-methoxyphenyl)acetamide.

Step 3: Synthesis of this compound (Hydrolysis)

  • Reflux a suspension of N-(2,4-dichloro-6-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v) for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Conclusion

Based on this comparative analysis, the electrophilic chlorination of 3-methoxyaniline (Route 1) represents the most promising and practical approach for the synthesis of this compound. While the key challenge lies in the regioselective dichlorination and subsequent purification, the overall strategy is more direct and utilizes more common and predictable reactions compared to the hypothetical route starting from 3,5-dichlorophenol. The successful implementation of Route 1 will rely on careful control of reaction conditions during the chlorination step to maximize the yield of the desired isomer. The protocols provided, based on analogous and well-documented chemical transformations, offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chemical intermediate.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quantification of specific molecules, such as the synthetic intermediate 2,4-Dichloro-6-methoxyaniline, demands robust and reliable analytical methods. This guide provides an in-depth comparison and cross-validation strategy for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the described protocols are self-validating and grounded in established principles.

The Critical Role of Method Validation and Cross-Validation

Before delving into specific methodologies, it's essential to understand the "why" behind method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process[3][4][5][6].

Cross-validation takes this a step further by comparing two or more distinct analytical procedures to demonstrate that they produce equivalent and reliable results[7][8]. This is crucial when, for instance, a method is transferred between laboratories or when data from different analytical techniques need to be correlated[8][9]. For a molecule like this compound, which may be an impurity or a key intermediate, having cross-validated methods provides a higher degree of confidence in reported data across the drug development lifecycle.

Understanding this compound

This compound is a substituted aniline with the molecular formula C7H7Cl2NO[10]. Its chemical structure, featuring chlorine and methoxy functional groups, influences its analytical behavior, making it amenable to both HPLC and GC analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is a logical choice, leveraging the molecule's moderate polarity.

Causality Behind Experimental Choices in HPLC:
  • Column Selection: A C18 column is the workhorse for RP-HPLC due to its hydrophobic stationary phase, which effectively retains non-polar to moderately polar analytes. The choice of a column with low silanol activity, such as Newcrom R1, can minimize peak tailing and improve peak shape for amine-containing compounds like anilines[10][11].

  • Mobile Phase Composition: A mixture of acetonitrile (MeCN) and water is a standard mobile phase for RP-HPLC[10][11]. The ratio is optimized to achieve adequate retention and separation. The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), helps to protonate the aniline group, leading to sharper peaks and more consistent retention times[10][11].

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric benzene ring. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.

Detailed HPLC Protocol:
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that many aniline derivatives can be analyzed by GC, this method presents a viable alternative to HPLC[12][13].

Causality Behind Experimental Choices in GC:
  • Column Selection: A non-polar or mid-polar capillary column, such as one coated with SE-54, is often suitable for the analysis of chlorinated anilines[12]. The choice of column phase influences the separation based on boiling point and polarity.

  • Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. The detector temperature is also kept high to prevent condensation.

  • Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like anilines[13]. Alternatively, a mass spectrometer (MS) can be used for definitive identification and quantification[14][15].

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas, with the flow rate optimized for column efficiency.

Detailed GC Protocol:
  • Instrumentation: A gas chromatograph equipped with an NPD or MS detector.

  • Column: SE-54 fused silica capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C (NPD).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like toluene. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in toluene to a concentration within the calibration range.

Cross-Validation: Bridging HPLC and GC Data

The core of this guide is the cross-validation of the developed HPLC and GC methods. This process ensures that both methods provide comparable results for the same sample, thereby demonstrating their interchangeability and reliability.

Cross-Validation Workflow Diagram:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Bulk Sample of This compound Prep_HPLC Prepare HPLC Samples (Mobile Phase Solvent) Sample->Prep_HPLC Prep_GC Prepare GC Samples (Toluene Solvent) Sample->Prep_GC Analysis_HPLC Analyze via Validated HPLC Method Prep_HPLC->Analysis_HPLC Analysis_GC Analyze via Validated GC Method Prep_GC->Analysis_GC Results_HPLC HPLC Results (e.g., Concentration) Analysis_HPLC->Results_HPLC Results_GC GC Results (e.g., Concentration) Analysis_GC->Results_GC Compare Statistical Comparison (e.g., % Difference, t-test) Results_HPLC->Compare Results_GC->Compare Conclusion Methods are Cross-Validated if results are equivalent within acceptance criteria. Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Step-by-Step Cross-Validation Protocol:
  • Method Validation: Individually validate both the HPLC and GC methods according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, range, accuracy, and precision[1][2][5].

  • Sample Selection: Select a minimum of three independent batches of this compound.

  • Sample Analysis: Analyze each batch in triplicate using both the validated HPLC and GC methods.

  • Data Comparison: For each batch, calculate the mean concentration and standard deviation obtained from each method.

  • Acceptance Criteria: The results from the two methods should be compared. A common acceptance criterion is that the percentage difference between the mean results should not exceed a predefined limit, often set at ±2.0% or ±5.0%, depending on the application. A student's t-test can also be employed to determine if there is a statistically significant difference between the two methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics from the validation of each method.

Parameter HPLC-UV GC-NPD ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.99
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%80 - 120% (for assays)
Precision (RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mLSignal-to-Noise ratio of 10:1

Conclusion

Both HPLC and GC are robust and reliable methods for the analysis of this compound. The choice between them may depend on available instrumentation, sample matrix, and desired sensitivity. This guide provides the foundational knowledge and detailed protocols for developing, validating, and, most importantly, cross-validating these analytical methods. By following a scientifically sound approach grounded in regulatory guidelines, researchers can ensure the highest level of data integrity in their drug development endeavors. The successful cross-validation of these two orthogonal techniques provides a powerful testament to the accuracy and reliability of the analytical results.

References

A Comparative Guide to the In-Silico Toxicity Prediction of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Predictive Toxicology

In the landscape of chemical safety and drug development, the early identification of potential toxicities is paramount. 2,4-Dichloro-6-methoxyaniline, an aromatic amine, belongs to a class of chemicals frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides.[1] However, aromatic amines as a class are notorious for their potential to elicit toxic effects, including mutagenicity and carcinogenicity, often following metabolic activation.[2][3][4] Traditional toxicological assessment, relying heavily on in-vivo animal studies, is a time-consuming and resource-intensive process.

In-silico toxicology, or computational toxicology, offers a powerful alternative, enabling rapid and cost-effective risk assessment of chemicals before they are even synthesized.[5][6] These computational methods utilize a chemical's structure to predict its potential adverse effects.[7][8] This guide provides a comparative analysis of leading in-silico approaches for predicting the toxicity of this compound, offering insights into the methodologies, their underlying logic, and the interpretation of their predictive outputs. We will explore a comparison between an expert rule-based system and a statistical-based model, reflecting the complementary approach recommended by regulatory bodies like the ICH M7 guideline for mutagenicity assessment.[9]

Methodology Selection: A Dual-Pronged Approach

  • Derek Nexus (Expert Rule-Based System): This approach relies on a knowledge base of structural alerts (toxicophores) derived from historical toxicology data and expert knowledge.[9][10][11] When a query molecule contains a known toxicophore, the system "fires an alert" and provides a qualitative likelihood of the toxicological endpoint occurring (e.g., plausible, probable).[10][12][13] The strength of this method lies in its transparency and mechanistic interpretability.

  • TOPKAT (Statistical-Based QSAR System): This platform employs Quantitative Structure-Activity Relationship (QSAR) models.[8][14] These are statistical models derived from large datasets of chemicals with known toxicity data.[15] TOPKAT calculates various molecular descriptors for the query chemical and uses these to make quantitative (e.g., LD50 values) and qualitative (e.g., positive/negative for mutagenicity) predictions.[14][15] A critical aspect of QSAR models is their Applicability Domain , which defines the chemical space where the model's predictions are reliable.[7]

The selection of these two systems provides a holistic view, combining mechanistic alerts with statistical probabilities to build a more confident assessment.

Experimental Workflow: From Structure to Prediction

The predictive workflow for any in-silico system begins with an unambiguous representation of the chemical structure.

Step-by-Step Protocol:
  • Chemical Structure Input: The structure of this compound is converted into a machine-readable format, typically a SMILES (Simplified Molecular Input Line Entry System) string (COc1c(Cl)cc(Cl)cc1N) or an SD file.

  • Model Processing (Derek Nexus):

    • The software fragments the input structure.

    • It compares these fragments against its knowledge base of structural alerts for various endpoints like mutagenicity, carcinogenicity, and skin sensitization.

    • If a match is found, Derek Nexus issues a prediction with a level of likelihood (e.g., plausible, probable, certain) and provides supporting references and reasoning.[10][12][13]

  • Model Processing (TOPKAT):

    • The software calculates a series of 2D and 3D molecular descriptors (e.g., electronic, topological, spatial).

    • It checks if the query molecule falls within the Optimal Predictive Space (the model's applicability domain) for a given endpoint.[14]

    • The calculated descriptors are fed into the relevant QSAR equation to generate a prediction.

    • The output includes a quantitative or qualitative prediction and an assessment of its reliability.

Workflow Visualization

G cluster_input Step 1: Input cluster_process Step 2: In-Silico Analysis cluster_output Step 3: Output & Review Input Chemical Structure (this compound) SMILES/SD File Derek Derek Nexus (Expert Rule-Based) - Structural Alert Matching - Mechanistic Reasoning Input->Derek TOPKAT TOPKAT (Statistical QSAR) - Descriptor Calculation - Applicability Domain Check - Statistical Prediction Input->TOPKAT Output Toxicity Profile - Mutagenicity - Carcinogenicity - Skin Sensitization - Aquatic Toxicity, etc. Derek->Output Qualitative Alerts (e.g., 'Plausible') TOPKAT->Output Quantitative/Qualitative Predictions

G cluster_expert Expert Rule-Based Logic (Derek Nexus) cluster_qsar Statistical QSAR Logic (TOPKAT) E_Start Query Structure: Contains Aromatic Amine E_Rule Matches known structural alert for mutagenicity? E_Start->E_Rule E_Positive Prediction: Plausible Mutagen E_Rule->E_Positive Yes E_Negative Prediction: No Alert Fired E_Rule->E_Negative No Q_Start Query Structure Q_Descriptors Calculate Molecular Descriptors (e.g., EHOMO, ELUMO) Q_Domain Within Model's Applicability Domain? Q_Equation Apply QSAR Equation: Toxicity = f(descriptors) Q_Positive Prediction: Mutagenic Q_Negative Prediction: Non-Mutagenic Q_Invalid Prediction is Unreliable

Predicted Toxicity Profile of this compound

Based on the structural features of this compound—specifically, the primary aromatic amine group and halogen substituents—we can anticipate the likely outcomes from our selected in-silico models. Aromatic amines are a well-known structural alert for genotoxicity, while chloro-substituents can enhance lipophilicity and impact aquatic toxicity.[2][16]

Table 1: Hypothesized In-Silico Predictions for this compound

Toxicity EndpointDerek Nexus (Expert Rule-Based)TOPKAT (Statistical QSAR)Rationale for Prediction
Bacterial Mutagenicity (Ames) Plausible / Probable Positive The primary aromatic amine is a strong, well-established structural alert for mutagenicity, often requiring metabolic activation.[2][4]
Carcinogenicity Plausible Positive Many mutagenic aromatic amines are also rodent carcinogens.[4] The model would likely flag this based on structural similarity to known carcinogens.
Skin Sensitization Plausible Positive Substituted anilines are often associated with skin sensitization. The model's database likely contains analogues that trigger this alert.
Aquatic Toxicity (Not a primary endpoint) High Toxicity Dichloroanilines are known to be very toxic to aquatic life.[1][17] QSAR models for ecotoxicity are well-established and would predict a low LC50/EC50 value.

Comparative Analysis: In-Silico Predictions vs. Experimental Data

While no comprehensive experimental data exists for this compound in the public domain, we can use data from the closely related analogue, 2,4-Dichloroaniline , as a surrogate for comparison. This comparison is crucial for grounding our in-silico predictions in real-world data and understanding potential model limitations.

Table 2: Comparison of Predictions with Experimental Data for 2,4-Dichloroaniline

EndpointIn-Silico Prediction (Likely)Experimental Data (2,4-Dichloroaniline)Discussion & Interpretation
Bacterial Mutagenicity (Ames) Positive Alert Negative This discrepancy is highly informative. While the aromatic amine group is a valid structural alert, substitutions on the ring can significantly alter metabolic pathways and detoxification, potentially leading to a negative result. This highlights that an alert is a warning of potential, not a guarantee of effect.[2]
Acute Oral Toxicity Toxic Harmful/Toxic (LD50 Rat: 1600 mg/kg)[18]The in-silico models are expected to perform well here, as the acute toxicity of anilines is a well-modeled endpoint. The prediction aligns with experimental findings.
Target Organ Toxicity Plausible (Hematotoxicity) Causes damage to blood/hematopoietic system through repeated exposure. [18][19] Induces methemoglobinemia.Expert systems are likely to correctly identify the risk of methemoglobinemia, a classic toxicological effect of aromatic amines.
Aquatic Toxicity High Toxicity Very Toxic to Aquatic Life. (EC50 Daphnia: 1.3 mg/l; LC50 Fish: 9 mg/l)[17]There is strong concordance between the predicted high aquatic toxicity and the measured experimental values. Ecotoxicological QSARs are generally robust for this chemical class.

The comparison reveals both the strengths and weaknesses of in-silico models. They correctly predict general toxicity trends like acute toxicity and aquatic toxicity. However, for complex endpoints like mutagenicity, which are heavily dependent on metabolism, a structural alert can act as a conservative warning that may not manifest in a standard in-vitro test. The addition of the methoxy group in our target compound, this compound, further complicates direct read-across, as it will influence the electronic properties and metabolic fate of the molecule compared to 2,4-dichloroaniline.

Conclusion: An Indispensable Tool for Modern Toxicology

The in-silico toxicity assessment of this compound demonstrates the power of combining different predictive methodologies. The expert rule-based system (Derek Nexus) flags a plausible risk for mutagenicity based on the well-known aromatic amine toxicophore, urging caution. The statistical QSAR model (TOPKAT) corroborates this and provides quantitative estimates for other endpoints like aquatic and acute toxicity, which align well with data from structural analogues.

The discrepancy observed between the structural alert for mutagenicity and the negative Ames test for the close analogue 2,4-dichloroaniline is a critical teaching point. It underscores that in-silico predictions are not a substitute for expert review but rather a powerful tool to prioritize testing, identify potential hazards early, and guide safer chemical design. By integrating these computational tools into research and development workflows, scientists can make more informed decisions, reducing reliance on animal testing and ultimately fostering a more efficient and ethical approach to chemical safety assessment.

References

Navigating Metabolic Fates: A Comparative Guide to the Stability of 2,4-Dichloro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical checkpoint. It dictates the pharmacokinetic profile, influences dosing regimens, and can foreshadow potential toxicological issues. This guide provides an in-depth technical assessment of the metabolic stability of 2,4-dichloro-6-methoxyaniline derivatives, offering a comparative framework and actionable experimental protocols for researchers in the field.

The Metabolic Gauntlet: Why Stability Matters

The journey of a drug candidate through the body is a perilous one, with the liver acting as the primary metabolic hub. Here, a diverse array of enzymes works to modify foreign compounds (xenobiotics), generally rendering them more water-soluble for easier excretion. This biotransformation is broadly categorized into Phase I and Phase II metabolism.

Phase I reactions , primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask functional groups (e.g., hydroxyl, amine, sulfhydryl) through oxidation, reduction, or hydrolysis.[1] For aniline derivatives, key Phase I transformations include N-oxidation and aromatic hydroxylation.

Phase II reactions involve the conjugation of these newly formed or existing functional groups with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (by sulfotransferases, SULTs), or glutathione (by glutathione S-transferases, GSTs).[2] These conjugation reactions significantly increase the polarity of the metabolite, facilitating its elimination.

A compound with low metabolic stability is rapidly cleared from the body, potentially requiring frequent, high doses to achieve a therapeutic effect. Conversely, a highly stable compound might accumulate, leading to off-target effects and toxicity. Therefore, a "sweet spot" of metabolic stability is often sought, and understanding how structural modifications to a parent molecule affect this stability is a cornerstone of medicinal chemistry.

The Parent Scaffold: Anticipating the Metabolism of this compound

Direct experimental data on the metabolism of this compound is not extensively available in the public domain. However, by examining the metabolism of structurally related compounds, particularly 2,4-dichloroaniline (2,4-DCA), we can formulate a well-grounded hypothesis regarding its likely metabolic fate.

For 2,4-DCA, key metabolic pathways identified in in vivo and in vitro studies include the formation of a glucuronide conjugate and a hydroxylamine metabolite.[3] The presence of the aniline functional group makes it a prime target for both Phase I and Phase II enzymes.

The introduction of a methoxy group at the 6-position in this compound is expected to influence its metabolism in several ways:

  • Electronic Effects: The methoxy group is electron-donating, which can influence the reactivity of the aromatic ring and the amino group.

  • Steric Hindrance: The presence of the methoxy group ortho to the amine may sterically hinder N-oxidation to some extent.

  • Metabolic Lability: The methoxy group itself can be a site of metabolism, specifically O-demethylation, a common reaction catalyzed by CYP enzymes.

Based on these considerations, the predicted primary metabolic pathways for this compound are illustrated below.

Metabolic_Pathway_Prediction cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (e.g., UGTs) Parent This compound N_Oxidation N-Oxidation Parent->N_Oxidation CYP450 Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP450 O_Demethylation O-Demethylation Parent->O_Demethylation CYP450 Glucuronidation N-Glucuronidation Parent->Glucuronidation UGTs Sulfation N-Sulfation Parent->Sulfation SULTs Phenolic_Glucuronidation O-Glucuronidation Hydroxylation->Phenolic_Glucuronidation UGTs O_Demethylation->Phenolic_Glucuronidation UGTs

Figure 1. Predicted metabolic pathways for this compound.

A Framework for Comparison: Assessing Derivatives

The core objective for drug development professionals is to understand how structural modifications to the this compound scaffold impact its metabolic stability. By systematically altering functional groups, researchers can tune the pharmacokinetic properties of the molecule.

Here, we propose a comparative analysis of three hypothetical derivatives against the parent compound:

  • Derivative A: 2,4-Dichloro-6-methoxy-N-methylaniline

  • Derivative B: 2,4-Dichloro-6-fluoroaniline

  • Derivative C: 4-Chloro-6-methoxyaniline-2-carboxylic acid

Compound Structural Modification Predicted Impact on Metabolic Stability Rationale
Parent Compound This compoundBaselineSusceptible to N-oxidation, ring hydroxylation, O-demethylation, and direct conjugation.
Derivative A N-methylationLikely increased stabilityThe methyl group may sterically hinder direct N-conjugation. However, it introduces a new site for N-dealkylation.
Derivative B Methoxy to Fluoro substitutionPotentially increased stabilityThe fluoro group is a bioisostere for the methoxy group but is generally more resistant to metabolic cleavage.
Derivative C Chloro to Carboxylic acid substitutionLikely decreased stabilityThe carboxylic acid group provides a direct handle for rapid Phase II conjugation (glucuronidation).

Experimental Validation: The Liver Microsomal Stability Assay

To empirically determine the metabolic stability of these derivatives, the liver microsomal stability assay is the gold standard in early drug discovery. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[4]

Experimental Workflow

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound stock solutions D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and prepare liver microsomes B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH regenerating system C->E D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with organic solvent (e.g., acetonitrile) containing an internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Figure 2. Workflow for a typical liver microsomal stability assay.

Detailed Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a working concentration (e.g., 100 µM) in the assay buffer.

  • Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier) to average out individual variability. Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: This is crucial to sustain the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

2. Incubation:

  • In a 96-well plate, add the liver microsome suspension and the test compound working solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

3. Sample Processing and Analysis:

  • After quenching, seal the plate and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the parent compound remaining at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Interpreting the Data: A Comparative Outlook

The results from the liver microsomal stability assay will allow for a direct comparison of the metabolic stability of the parent compound and its derivatives.

Compound Hypothetical t½ (min) Hypothetical CLint (µL/min/mg protein) Interpretation
Parent Compound 2527.7Moderate stability
Derivative A 4017.3Increased stability compared to parent
Derivative B 5512.6Significantly increased stability
Derivative C 886.6Low stability, rapid clearance
Verapamil (Control) 1546.2Known substrate with moderate to high clearance

Note: Verapamil is a commonly used positive control in such assays.

Beyond Stability: Metabolite Identification

While the microsomal stability assay quantifies the disappearance of the parent compound, identifying the metabolites formed is equally important. This provides insights into the metabolic pathways and can help in designing compounds that block specific metabolic "soft spots." Metabolite identification studies are typically performed using high-resolution mass spectrometry to determine the elemental composition of the metabolites, followed by tandem mass spectrometry (MS/MS) to elucidate their structures.

Conclusion

Assessing the metabolic stability of this compound derivatives is a multi-faceted process that combines predictive reasoning with robust experimental validation. By understanding the fundamental principles of drug metabolism and employing standardized in vitro assays like the liver microsomal stability test, researchers can make informed decisions in the early stages of drug discovery. This comparative approach not only helps in selecting candidates with favorable pharmacokinetic profiles but also provides a deeper understanding of the structure-metabolism relationships within a chemical series, ultimately paving the way for the development of safer and more effective therapeutics.

References

A Comparative Guide to C-N Cross-Coupling: Validating the Reaction Mechanism for the Amination of Dichloroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational element of modern organic synthesis. Arylamines are privileged scaffolds in a vast array of pharmaceuticals and functional materials. The choice of synthetic methodology to forge these bonds is therefore a critical decision, impacting yield, purity, scalability, and the overall efficiency of a drug discovery pipeline. This guide provides an in-depth technical comparison of leading methodologies for the amination of electron-rich, di-halogenated anilines, using a representative 2,4-dichloroaniline derivative as a model substrate. We will focus on the validation of the widely adopted Buchwald-Hartwig amination mechanism and contrast its performance with classical and alternative coupling strategies.

The Challenge: Selective Amination of Polychlorinated Anilines

Our model substrate, 2,4-dichloro-6-methoxyaniline, presents a common synthetic challenge. The aniline ring is electron-rich due to the methoxy and amino substituents, which can complicate some coupling reactions. Furthermore, the presence of two chloro groups raises the question of regioselectivity: can a nucleophile be directed to a specific position? Addressing these challenges requires a robust and well-understood reaction mechanism.

Primary Focus: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become a dominant method for C-N bond formation due to its broad substrate scope and functional group tolerance, often succeeding where traditional methods fail.[1][2] It provides a powerful tool for the synthesis of arylamines under relatively mild conditions.

The Catalytic Cycle: A Step-by-Step Mechanistic Validation

The efficacy of the Buchwald-Hartwig reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction for a specific substrate like our dichloroaniline model. The generally accepted mechanism proceeds through three key phases: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -H⁺ Amido->Pd0 Reductive Elimination Product N-Aryl Product Amido->Product BaseH [Base-H]⁺Cl⁻ Amido->BaseH ArCl 2,4-Dichloro-6- methoxyaniline R2NH Amine (e.g., Morpholine)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-chloride bond of the dichloroaniline. This is often the rate-determining step, particularly for the less reactive C-Cl bonds. The choice of a bulky, electron-rich phosphine ligand is crucial here to promote this step.[2]

2. Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex.

3. Reductive Elimination: This final step involves the formation of the new C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the cycle. The nature of the ligand also plays a critical role in promoting reductive elimination over competing side reactions like beta-hydride elimination.

Experimental Validation Protocol

A self-validating experimental design is crucial to confirm the mechanism and optimize the reaction.

Objective: To perform a Buchwald-Hartwig amination on a 2,4-dichloroaniline derivative with morpholine and validate the reaction progress.

Materials:

  • 2,4-dichloro-substituted aniline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon).

  • Reagent Addition: Add the 2,4-dichloro-substituted aniline and toluene.

  • Nucleophile Addition: Add the morpholine via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours) to observe the consumption of the starting material and the formation of the product.

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification and Analysis: The organic layer is dried, concentrated, and the crude product is purified by column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome and Validation: A successful reaction will show a high conversion to the mono-aminated product. The regioselectivity of the reaction on the 2,4-dichloroaniline will be of particular interest and can be determined by NMR analysis of the product. For many dichlorinated systems, the reaction can be selective for one position, often influenced by steric and electronic factors.[4]

Comparative Methodologies

While the Buchwald-Hartwig amination is a powerful tool, it is essential to consider alternative methods, each with its own mechanistic pathway and set of advantages and disadvantages.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical method for C-N bond formation. However, its success is highly dependent on the electronic nature of the aryl halide.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of the leaving group.

SNAr_Mechanism Start Aryl Halide (with EWG) TS1 Transition State 1 Start->TS1 + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Substituted Product TS2->Product - LG⁻

Figure 2: The addition-elimination mechanism of an SNAr reaction.

Applicability to this compound: Standard SNAr reactions typically require strong electron-withdrawing groups (e.g., nitro groups) in the ortho or para position to the leaving group to stabilize the negative charge of the Meisenheimer complex.[5][6] Our model substrate, with its electron-donating methoxy and amino groups, is not activated towards traditional SNAr. Therefore, this method is generally not a viable alternative for this type of substrate under standard conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.

Mechanism: The traditional Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of stoichiometric copper at high temperatures.[3][7] Modern variations use catalytic amounts of copper salts, often with ligands, under milder conditions.[8] The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Applicability and Comparison: The Ullmann condensation can be an effective alternative to palladium-catalyzed methods. However, it often requires higher reaction temperatures than the Buchwald-Hartwig amination.[3] Furthermore, the substrate scope can be more limited, and catalyst deactivation can be an issue. For electron-rich aryl chlorides, the Ullmann reaction may be less efficient than the finely-tuned ligand systems available for the Buchwald-Hartwig reaction.

Performance Comparison

The following table provides a qualitative and quantitative comparison of these three methods for the amination of a representative dichloroaniline.

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Catalyst Palladium with phosphine ligandsNone (substrate-dependent)Copper (catalytic or stoichiometric)
Reaction Conditions Mild to moderate (often < 120 °C)Harsh (requires strong EWG or high T)Moderate to high temperatures
Substrate Scope Broad, including electron-rich and -poor aryl halidesNarrow, requires activated aryl halidesModerate, can be sensitive to substrate
Functional Group Tolerance Generally excellentPoor for base-sensitive groupsModerate
Typical Yields for Dichloroanilines Good to excellentVery low to none (for electron-rich)Moderate to good, but can be variable
Key Advantage High efficiency and broad applicabilitySimplicity and low cost (if applicable)Lower catalyst cost than palladium
Key Disadvantage High cost of palladium and ligandsVery limited substrate scopeOften requires higher temperatures

Conclusion

For the selective amination of electron-rich dichloroanilines like this compound, the Buchwald-Hartwig amination stands out as the most robust and versatile methodology. Its well-defined catalytic cycle allows for rational optimization through the choice of ligands and reaction conditions, leading to high yields and predictable outcomes. While SNAr is not a viable option for this class of substrates, the Ullmann condensation remains a useful alternative, particularly when cost is a primary concern and the substrate is amenable to copper catalysis. A thorough understanding of the underlying mechanisms of each of these C-N bond-forming reactions is paramount for any researcher in the field of drug development to make informed decisions in the synthesis of complex molecular targets.

References

A Comparative Benchmarking Guide to 2,4-Dichloro-6-methoxyaniline in the Synthesis of Bosutinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical determinant of efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of 2,4-dichloro-6-methoxyaniline's performance as a key intermediate in the synthesis of Bosutinib, a potent dual inhibitor of Src and Abl kinases. We will dissect a pivotal reaction, benchmark it against alternative strategies, and provide detailed experimental protocols to offer a comprehensive technical resource.

Introduction: The Critical Role of this compound in Bosutinib Synthesis

Bosutinib (marketed as BOSULIF®) is a crucial therapeutic agent for chronic myelogenous leukemia (CML). Its chemical structure, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, features a substituted quinoline core coupled to a dichlorinated methoxyaniline moiety.[1] This aniline fragment is critical for the molecule's binding affinity and inhibitory activity. This compound (or its isomer, 2,4-dichloro-5-methoxyaniline) serves as the direct precursor for this essential pharmacophore.

The primary "assay" for benchmarking this compound's performance is its efficacy in the nucleophilic aromatic substitution (SNAr) reaction with a chlorinated quinoline precursor. This guide will focus on the comparative analysis of this key synthetic transformation.

The Core Synthetic Reaction: A Mechanistic Overview

The central reaction involves the coupling of a 4-chloro-quinoline derivative with 2,4-dichloro-5-methoxyaniline. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient C4 position of the quinoline ring.

Caption: Key SNAr reaction in Bosutinib synthesis.

Comparative Analysis of Synthetic Protocols

Several synthetic routes to Bosutinib have been reported, each with variations in the conditions for the crucial SNAr coupling step. Below is a comparison of different protocols, highlighting the performance of the 2,4-dichloro-5-methoxyaniline coupling reaction.

Protocol Reactants Solvent Catalyst/Additive Temperature Reaction Time Yield Reference
Route A 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline2-EthoxyethanolPyridine hydrochlorideReflux2.5 hNot explicitly stated for this step, but part of a multi-step synthesis with a 21.7% overall yield.[2][3]
Route B 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, 2,4-dichloro-5-methoxyanilineNot specifiedNot specified25-30°C5-6 hHigh (implied by patent claims)[1]
Route C 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyanilineAcetonitrileHCl in Isopropyl alcohol75-80°C2-3 h88.3%[4]

Performance Analysis:

  • Route A , a more traditional approach, utilizes a high boiling point solvent and reflux conditions, suggesting a need for significant thermal energy to drive the reaction. The overall yield of 21.7% for the entire synthesis indicates that while this step is feasible, the overall process may have limitations.[2][3]

  • Route B , described in a patent, outlines a more process-friendly approach with the reaction occurring at a much lower temperature (25-30°C).[1] This suggests a potentially more efficient and scalable process with lower energy consumption. The patent highlights that this method avoids the formation of certain impurities seen in higher temperature reactions.[1]

  • Route C presents an alternative strategy where the aniline is coupled to a quinoline with a free hydroxyl group, which is later alkylated.[4] This route reports a high yield (88.3%) for the coupling step itself, conducted at a moderate temperature.[4] This suggests that the nature of the quinoline substrate significantly impacts the reaction efficiency.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key SNAr coupling reaction as described in the referenced literature.

Protocol for Route A

Objective: To synthesize 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile.

Materials:

  • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Water

Procedure:

  • A mixture of 2,4-dichloro-5-methoxyaniline (2.80 mmol), pyridine hydrochloride (2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (2.56 mmol) in 2-ethoxyethanol (10 mL) is prepared.[2]

  • The reaction mixture is heated at reflux for 2.5 hours.[2]

  • After cooling, the reaction mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[2]

  • The organic layer is washed with water, filtered, and concentrated in vacuo to yield the product.[2]

Caption: Workflow for the S(N)Ar reaction (Route A).

Protocol for Route C

Objective: To synthesize 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Acetonitrile

  • Hydrochloric acid in isopropyl alcohol

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (0.1225 mol).[4]

  • Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.[4]

  • Stir the resulting mixture at 75-80°C.[4]

  • Monitor the progress of the reaction through Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.[4]

  • Filter the reaction mixture and wash the solid with acetonitrile, then suck dry to obtain the product.[4]

Alternative Starting Materials and Synthetic Strategies

While this compound is a common building block, other substituted anilines can be used to synthesize analogs of Bosutinib for structure-activity relationship (SAR) studies. For instance, the synthesis of other kinase inhibitors has employed anilines with different substitution patterns to modulate potency and selectivity.[5][6]

Furthermore, entirely different synthetic strategies for the quinoline core have been developed, which may indirectly impact the choice of the aniline coupling partner. Some routes focus on constructing the quinoline ring with the aniline moiety already in place, avoiding the need for a separate SNAr step.[7][8]

Conclusion and Expert Recommendations

The performance of this compound in the synthesis of Bosutinib is highly dependent on the chosen synthetic route and reaction conditions.

  • For process efficiency and scalability , the lower temperature conditions outlined in patent literature (similar to Route B) are preferable as they likely reduce impurity formation and energy costs.[1]

  • For high yield in a laboratory setting , the approach of Route C, which reports an 88.3% yield for the coupling step, is very effective, although it requires a subsequent alkylation step.[4]

  • The traditional reflux method (Route A) is a viable, albeit potentially less efficient, option.[2]

The choice of protocol will ultimately depend on the specific goals of the synthesis, whether it be for large-scale production or for the generation of analogs for further research. The data presented in this guide should serve as a valuable resource for making an informed decision.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,4-Dichloro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 2,4-Dichloro-6-methoxyaniline, a halogenated aniline, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards to ensure the proper disposal of this compound, safeguarding both laboratory personnel and the environment.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the first step in managing its disposal. This compound is classified as a hazardous substance, and its toxicological profile dictates the stringent precautions required.[1] It is categorized with acute oral, dermal, and inhalation toxicity (Category 4), and is known to cause serious eye and skin irritation (Category 2).[1][2] As a chlorinated aromatic amine, it falls under the classification of halogenated organic compounds, which are subject to specific environmental regulations due to their persistence and potential to form hazardous byproducts if not disposed of correctly.[3][4]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any waste collection or disposal procedures, it is imperative to be equipped with the appropriate PPE. The causality behind each piece of equipment is directly linked to the compound's hazard profile.

  • Eye Protection : Due to its classification as a serious eye irritant, safety glasses with side shields or, preferably, chemical splash goggles are mandatory to prevent accidental contact.[1][5]

  • Hand Protection : To prevent skin irritation and dermal absorption, chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5] Contaminated gloves should be disposed of as hazardous waste after use.[6]

  • Protective Clothing : A standard laboratory coat is required to protect against incidental contact.[5] For larger quantities or in the event of a spill, impervious clothing may be necessary.[6]

  • Respiratory Protection : All handling of solid this compound that may generate dust should be conducted in a chemical fume hood to prevent inhalation.[5][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[1]

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is meticulous segregation at the point of generation. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Waste Stream As a halogenated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" stream.[8] It is critical not to mix this waste with non-halogenated solvents or other waste categories.[8] This segregation is vital because halogenated waste requires high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like hydrogen chloride), a process different from that for non-halogenated waste.[3]

Step 2: Select a Compatible Container Collect the waste in a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.[8][9] Ensure the container has a secure, tightly-fitting lid to prevent leaks or the release of vapors.[9]

Step 3: Proper Labeling The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE ".[8][9]

  • The full chemical name: "This compound ".[8]

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[9]

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[9] The storage location should be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[8][10]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[8]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[8]

  • Contain : Prevent the spill from spreading or entering drains or waterways.[8][11]

  • Absorb : For small spills, cover the material with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8]

  • Collect : Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal as hazardous waste.[1][8] Label the container appropriately.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[8] Collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Disposal Pathway: From Laboratory to Destruction

The disposal of this compound is not complete until the waste has been processed by a licensed facility. The following workflow illustrates the necessary steps and decision points in this process.

G Figure 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Facility Waste Management cluster_2 Final Disposal A Waste Generation (Solid Residue or Contaminated Materials) B Step 1: Segregate Waste Is it a Halogenated Organic? A->B C Collect in Designated Halogenated Waste Stream B->C Yes D Step 2: Containerize Use a compatible, sealable container. C->D E Step 3: Label Container 'Hazardous Waste' + Chemical Name D->E F Step 4: Temporary Storage Store in a designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup (Contact EHS or Waste Coordinator) F->G H Complete Hazardous Waste Manifest G->H I Transport by Licensed Hazardous Waste Hauler H->I J High-Temperature Incineration at a licensed facility I->J

Caption: Disposal workflow for this compound.

The required and preferred method for the final disposal of halogenated organic compounds is high-temperature incineration.[5] This method ensures the complete destruction of the molecule, preventing its release into the environment. A licensed hazardous waste disposal company must perform this final step to comply with federal and state regulations.[8]

Regulatory Compliance

All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9] Chemical waste generators are legally responsible for ensuring their waste is characterized, managed, and disposed of correctly.[1]

Summary of Disposal Parameters
ParameterSpecificationSource(s)
Chemical Name This compound-
CAS Number 93839-14-6[12]
UN Number UN2811 (Toxic solid, organic, n.o.s.)[1]
Hazard Class 6.1 (Toxic)[1]
Waste Category Halogenated Organic Compound[3][8]
Required PPE Safety goggles, nitrile gloves, lab coat, respiratory protection (if dust is present)[1][5]
Spill Kit Inert absorbent (sand, vermiculite), hazardous waste bags/container, PPE[8]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste facility[5]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

A Senior Scientist's Guide to Handling 2,4-Dichloro-6-methoxyaniline: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 2,4-Dichloro-6-methoxyaniline, a key intermediate in various synthetic pathways, requires meticulous handling due to its potential hazards. This guide provides a comprehensive framework for its safe use, grounded in the principles of risk mitigation and procedural integrity.

Hazard Identification: Understanding the Adversary

Before any handling operation, a thorough understanding of the chemical's toxicological profile is paramount. This compound is classified as a hazardous substance, and its analogues, such as other chlorinated anilines, are known for their toxicity.[1]

A Safety Data Sheet (SDS) from a reliable supplier provides the most direct source of hazard information.[2] Key hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Can cause significant skin and eye irritation upon contact.[2][3]

  • Organ Toxicity: May cause damage to the respiratory system through single exposure.[2]

This information forms the basis of our risk assessment and dictates the stringent controls required.

Table 1: GHS Hazard Classification for Structurally Similar Anilines

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects

Note: This table is based on data for closely related compounds like 2,4-Dichloroaniline and serves as a conservative guide.[1][2] Always refer to the specific SDS for this compound.

The Core PPE Ensemble: A Multi-Barrier Defense

The selection of Personal Protective Equipment (PPE) is not a matter of routine; it is a calculated response to the specific risks identified. For this compound, a multi-barrier approach is essential to prevent all routes of exposure.

Engineering Controls: The First Line of Defense

All operations involving this compound, especially when handling the solid powder or creating solutions, must be conducted within a certified chemical fume hood to control airborne contaminants.[4][5] Eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[2][4] When there is a significant risk of splashing, such as during solution preparation or transfers, a full face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A standard laboratory coat is required for all procedures.[4] For tasks with a higher splash potential or when handling larger quantities, a chemically resistant apron over the lab coat is advised. Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Hand Protection: Given the dermal toxicity, glove selection is critical.[1] Double-gloving with nitrile gloves provides excellent splash protection for short-duration tasks. For prolonged contact or immersion, heavier-duty gloves such as butyl or neoprene should be considered.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.

  • Respiratory Protection: When engineering controls like a fume hood are not sufficient or during a large spill, respiratory protection is necessary.[4] For weighing the solid powder, a NIOSH-approved N95 dust respirator may be appropriate to prevent inhalation of particulates.[2][4] In situations with potential for vapor generation where ventilation is inadequate, a full-face respirator with organic vapor cartridges is required.[8]

Operational Protocols: Safety in Practice

Procedural adherence is key to mitigating risk. The following workflow outlines the critical steps for safely weighing and preparing a solution of this compound.

Step-by-Step Workflow: Weighing and Dissolving

  • Preparation: Don the required PPE: double nitrile gloves, lab coat, and chemical splash goggles.

  • Work Area Setup: Ensure the chemical fume hood sash is at the appropriate height. Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the hood before introducing the chemical.

  • Weighing: Carefully transfer the desired amount of solid this compound onto weigh paper using a clean spatula. Avoid generating dust.[9]

  • Transfer: Gently add the weighed solid to the beaker containing the solvent.

  • Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container covered as much as possible.

  • Cleanup: Immediately after use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and outer gloves in the designated hazardous waste container.

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_tasks Task Evaluation cluster_ppe PPE Requirement start Task: Handling This compound weighing Weighing Solid Powder (Low Volume) start->weighing Low Dust solution Preparing Solution (Splash Potential) start->solution Potential Splash reaction Running Reaction (Heated/Pressurized) start->reaction Elevated Risk ppe_weighing • Fume Hood • Double Nitrile Gloves • Lab Coat • Goggles • N95 Respirator (optional) weighing->ppe_weighing ppe_solution • Fume Hood • Double Nitrile Gloves • Lab Coat + Apron • Goggles + Face Shield solution->ppe_solution ppe_reaction • Fume Hood • Heavy-Duty Gloves • Chemical Resistant Suit/Apron • Goggles + Face Shield • Organic Vapor Respirator reaction->ppe_reaction

Caption: Decision tree for PPE selection based on task-specific risks.

Decontamination and Disposal: A Controlled Exit

Proper disposal is a critical final step to ensure the safety of all personnel and environmental compliance.

  • Decontamination: Upon completion of work, remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat and then inner gloves. Wash hands and forearms thoroughly with soap and water.[4]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[10] Do not mix with other waste streams.[10]

  • Container Labeling: All waste containers must be labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.[10]

  • Disposal Protocol: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]

By adhering to these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.